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Core Science & Biosynthesis

Foundational

5-Bromo-3-chloro-2-methoxyphenol chemical properties and structure

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-3-chloro-2-methoxyphenol , a specialized halogenated intermediate used in the development of boron-containing PDE4 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-3-chloro-2-methoxyphenol , a specialized halogenated intermediate used in the development of boron-containing PDE4 inhibitors and other pharmacophores.

CAS Number: 2090538-51-3 Molecular Formula: C₇H₆BrClO₂ Molecular Weight: 237.48 g/mol [1][2][3][4]

Executive Summary & Structural Analysis

5-Bromo-3-chloro-2-methoxyphenol is a tri-substituted benzene derivative characterized by a crowded "1,2,3,5" substitution pattern.[1][2][4] This specific arrangement—placing a chlorine atom ortho to the methoxy group and a bromine atom para to the methoxy group—creates a scaffold with distinct electronic and steric properties, making it a valuable "orthogonal" building block in medicinal chemistry.[4]

Structural Features & Electronic Profile

The molecule features three directing groups that create a unique electrophilic landscape:

  • Phenolic Hydroxyl (C1): Strong electron donor (activator), directs ortho/para.[4]

  • Methoxy Group (C2): Strong electron donor, directs ortho/para.[4]

  • Halogens (C3-Cl, C5-Br): Weakly deactivating but ortho/para directing.[1][2][4]

Key Structural Insight: The C3-Chlorine atom introduces significant steric bulk adjacent to the methoxy group, forcing the methoxy moiety out of planarity in certain conformations.[4] The C5-Bromine atom serves as the primary "handle" for cross-coupling reactions due to the weaker C-Br bond compared to C-Cl.[1][2]

Spectroscopic Identification (NMR Signature)

The proton NMR spectrum is definitive for verifying the 3,5-substitution pattern (meta-coupling).[4]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.07 (d, J = 2.3 Hz, 1H): Aromatic proton at C6 (ortho to OH).[4]

    • δ 7.05 (d, J = 2.3 Hz, 1H): Aromatic proton at C4 (between halogens).[4]

    • δ 5.79 (s, 1H): Phenolic -OH (exchangeable).[4]

    • δ 3.92 (s, 3H): Methoxy -OCH₃.[4][5]

  • Interpretation: The small coupling constant (J = 2.3 Hz) confirms the protons are meta to each other, validating the 3,5-dihalo arrangement.[4]

Synthetic Methodology

Direct halogenation of guaiacol (2-methoxyphenol) typically yields the 4-bromo or 4,6-dibromo derivatives due to the strong para-directing effect of the hydroxyl group.[1][2][4] Accessing the 3,5-pattern requires an indirect strategy, often utilizing a Dakin Oxidation sequence from the corresponding benzaldehyde.[4]

Primary Route: The Formate Hydrolysis Pathway

This protocol, adapted from patent literature (WO2020070651), bypasses the regioselectivity issues of direct phenol halogenation.[4]

Step 1: Precursor Assembly (Retrosynthetic Logic)
  • Starting Material: 5-Bromo-3-chloro-2-methoxybenzaldehyde.

  • Mechanism: The aldehyde is converted to a formate ester via Baeyer-Villiger oxidation (using mCPBA) or Dakin oxidation (H₂O₂).[4]

Step 2: Hydrolysis of the Formate (Protocol)

Objective: Convert 5-bromo-3-chloro-2-methoxyphenyl formate to the target phenol.[1][4]

  • Reagents:

    • Substrate: 5-Bromo-3-chloro-2-methoxyphenyl formate (1.0 equiv)[4]

    • Base: Lithium Hydroxide (LiOH) (2.0 equiv)[4]

    • Solvent: Methanol (MeOH) / Water (1:1 v/v)[4]

  • Procedure:

    • Dissolve the formate intermediate in the MeOH/Water mixture.[4]

    • Add LiOH in portions to control the exotherm.[4]

    • Stir at ambient temperature (25 °C) for 1–2 hours. Monitor via TLC/LC-MS for disappearance of the ester peak.

    • Workup: Acidify the mixture with 1N HCl to pH 2–3. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0–20% EtOAc).[4]

    • Expected Yield: Variable (Optimization of the oxidation step is often required to improve overall throughput).[4]

Visualization of Synthesis Logic

SynthesisPath cluster_conditions Critical Control Points Aldehyde 5-Bromo-3-chloro- 2-methoxybenzaldehyde Formate Intermediate: Formate Ester Aldehyde->Formate Dakin Oxidation (mCPBA or H2O2) Note1 Regioselectivity defined by Aldehyde precursor Aldehyde->Note1 Target TARGET: 5-Bromo-3-chloro- 2-methoxyphenol Formate->Target Hydrolysis (LiOH, MeOH/H2O) Note2 Temp control < 25°C to prevent over-hydrolysis Formate->Note2

Caption: Synthetic pathway utilizing the Dakin Oxidation strategy to establish the 3,5-substitution pattern.

Reactivity & Functionalization Profile

The value of 5-Bromo-3-chloro-2-methoxyphenol lies in its ability to undergo orthogonal functionalization .[1] The reactivity hierarchy allows chemists to sequentially modify the scaffold.[4]

Chemoselective Cross-Coupling

The reaction rates of the halides differ significantly under Palladium catalysis:

  • C5-Bromine: High reactivity.[1][2] Undergoes oxidative addition readily with Pd(0).[4][6] Suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings at mild temperatures (60–80 °C).[1][4]

  • C3-Chlorine: Low reactivity.[1][2] Sterically hindered by the adjacent C2-Methoxy group.[1][2] Requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures (>100 °C) to activate.[4]

Phenolic Modification

The C1-Hydroxyl group is a nucleophile that can be used to anchor the molecule or form ethers/esters.[1][2]

  • Etherification: Reaction with alkyl halides (K₂CO₃/DMF) to install solubilizing chains.[4]

  • Triflation: Conversion to a triflate (Tf₂O/Pyridine) creates a third electrophilic site, allowing for tri-coupling strategies.[4]

Reactivity Logic Diagram

Reactivity Core 5-Bromo-3-chloro-2-methoxyphenol Site_OH C1-Hydroxyl Group (Nucleophile) Core->Site_OH Site_Br C5-Bromine (Primary Electrophile) Core->Site_Br Site_Cl C3-Chlorine (Secondary Electrophile) Core->Site_Cl Prod_Ether Ether/Ester Linkage (Anchor Point) Site_OH->Prod_Ether K2CO3, R-X Prod_Suzuki Biaryl Coupling (Suzuki-Miyaura) Site_Br->Prod_Suzuki Pd(PPh3)4, Ar-B(OH)2 Low Temp Prod_Late Late-Stage Diversification (Requires Bulky Ligands) Site_Cl->Prod_Late Pd(OAc)2, XPhos High Temp

Caption: Orthogonal reactivity map highlighting the sequential functionalization capabilities of the scaffold.[4]

Experimental Protocol: Suzuki Coupling at C5

Objective: Selective arylation at the C5-position while retaining the C3-Chlorine.

  • Setup: Charge a Schlenk flask with 5-Bromo-3-chloro-2-methoxyphenol (1.0 equiv), Arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Note: dppf is chosen to prevent reaction at the hindered chloride.[4]

  • Reaction: Heat to 80 °C under Argon for 4–6 hours.

  • Validation: Monitor by HPLC. The bromide should be consumed; the chloride should remain intact.[4]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Phenols are oxidation-sensitive; the presence of electron-rich methoxy groups increases susceptibility to air oxidation over long periods.[1][2]

References

  • World Intellectual Property Organization (WIPO). (2020).[4] Boron containing PDE4 inhibitors. Patent WO2020070651A1. Retrieved from .

  • ChemicalBook. (2025).[4] 5-Bromo-3-chloro-2-methoxyphenol Properties and Suppliers. Retrieved from .[4]

  • BenchChem. (2025).[4][7][8] Halogenated Phenol Intermediates: Reactivity Profiles. Retrieved from .[4]

  • Royal Society of Chemistry. (2024).[4] Parallels between chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry.[9] Retrieved from .[4]

Sources

Exploratory

Advanced Synthesis and Application Profiling of 5-Bromo-3-chloro-2-methoxyphenol in PDE4 Inhibitor Development

As a Senior Application Scientist, understanding the precise physicochemical properties and synthetic utility of core building blocks is paramount for accelerating drug discovery. 5-Bromo-3-chloro-2-methoxyphenol is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise physicochemical properties and synthetic utility of core building blocks is paramount for accelerating drug discovery. 5-Bromo-3-chloro-2-methoxyphenol is a highly specialized, multi-halogenated aromatic intermediate that has emerged as a critical scaffold in the synthesis of next-generation, boron-containing phosphodiesterase 4 (PDE4) inhibitors[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, validated synthetic protocols, and downstream applications in inflammatory disease therapeutics.

Physicochemical Profiling & Structural Rationale

The strategic placement of halogens and oxygen-containing functional groups on the benzene ring of 5-bromo-3-chloro-2-methoxyphenol is not arbitrary; it is a highly calculated design for structure-activity relationship (SAR) optimization[1].

  • Bromo Group (C5): Acts as a highly reactive synthetic handle. Its low bond dissociation energy relative to the chloro group allows for highly regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install complex pharmacophores, such as benzoxaborole moieties[1].

  • Chloro Group (C3): Provides essential steric bulk and electronegativity. It locks the conformation of the adjacent methoxy group, reducing rotational entropy and ensuring optimal vector alignment within the PDE4 active site pocket.

  • Methoxy Group (C2): Functions as a critical hydrogen bond acceptor, interacting with conserved target residues in the PDE4B2 binding domain.

  • Phenolic Hydroxyl (C1): Serves as the primary attachment point for various alkyl or ether linkers, allowing medicinal chemists to fine-tune the lipophilicity and cellular permeability of the final drug candidate[1].

Quantitative Physicochemical Data

The foundational quantitative data for this intermediate is summarized below to establish baseline parameters for analytical verification.

ParameterValue / Specification
Chemical Name 5-Bromo-3-chloro-2-methoxyphenol
CAS Registry Number 2090538-51-3
Molecular Weight 237.48 g/mol
Molecular Formula C₇H₆BrClO₂
Exact Mass 235.9240 Da
Physical State Solid (typically crystalline)

Experimental Methodology: Self-Validating Synthetic Protocols

The synthesis of 5-bromo-3-chloro-2-methoxyphenol from its aldehyde precursor requires a precise two-step sequence: a Baeyer-Villiger oxidation followed by mild basic hydrolysis[2]. The protocols below are designed as self-validating systems, ensuring that analytical checkpoints dictate the progression of the workflow.

SynthWorkflow SM 5-Bromo-3-chloro- 2-methoxybenzaldehyde Step1 m-CPBA / DCM (Baeyer-Villiger) SM->Step1 Int Formate Ester Intermediate Step1->Int Step2 LiOH / MeOH:H2O (Hydrolysis) Int->Step2 Prod 5-Bromo-3-chloro- 2-methoxyphenol Step2->Prod

Two-step synthetic workflow for 5-bromo-3-chloro-2-methoxyphenol.

Step 1: Baeyer-Villiger Oxidation to Formate Ester

Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant because the highly electron-deficient nature of the di-halogenated aromatic ring strongly favors the migratory aptitude of the aryl group over the aldehydic hydrogen. This ensures exclusive formation of the aryl formate ester rather than the corresponding carboxylic acid[3].

  • Reaction Setup: Suspend 5-bromo-3-chloro-2-methoxybenzaldehyde (20.0 g, 80.16 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an inert nitrogen atmosphere[3].

  • Reagent Addition: Add m-CPBA (25.9 g, 120 mmol) portion-wise at 0°C to control the initial exothermic peroxide reaction.

  • Propagation: Allow the mixture to warm to 25°C and stir for 16 hours[3].

  • System Validation (In-Process): Monitor via TLC (Hexane/EtOAc, 4:1). The reaction is complete when the UV-active aldehyde spot (lower R_f) is fully consumed, replaced by a higher R_f formate ester spot.

  • Workup: Filter the precipitated meta-chlorobenzoic acid byproduct. Concentrate the filtrate under reduced pressure to afford the crude 5-bromo-3-chloro-2-methoxyphenyl formate[3].

Step 2: Mild Basic Hydrolysis to Target Phenol

Causality: Lithium hydroxide (LiOH) in a mixed aqueous-methanolic solvent system is utilized to provide mild, reversible hydroxide attack. This specifically cleaves the highly reactive formate ester without triggering nucleophilic aromatic substitution (S_NAr) of the halogens or cleavage of the robust aryl-methoxy ether bond[2].

  • Reaction Setup: Dissolve the crude 5-bromo-3-chloro-2-methoxyphenyl formate (approx. 15.6 g, 58.76 mmol) in a 1:1 mixture of Methanol (100 mL) and Deionized Water (100 mL)[2].

  • Hydrolysis: Add LiOH (4.93 g, 118.0 mmol) in distinct portions to maintain the internal temperature at ~25°C[2]. Stir for 2 hours.

  • System Validation (Analytical Confirmation): Isolate a micro-aliquot, neutralize, extract into CDCl₃, and perform ¹H NMR (400 MHz). Validation criteria: The complete disappearance of the formate proton (~8.3 ppm) and the appearance of the phenolic OH proton at 5.79 (s, 1H) confirm successful hydrolysis[2].

  • Purification: Acidify the bulk mixture with 1N HCl to pH 3 to protonate the phenoxide. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography[2].

  • Final Validation: The purified product must yield the following ¹H NMR (CDCl₃, 400MHz) signature: δ 7.07 (d, J = 2.3 Hz, 1H), 7.05 (d, J = 2.3 Hz, 1H), 5.79 (s, 1H), 3.92 (s, 3H)[2].

Downstream Application: PDE4B2 Inhibition Pathway

The primary industrial application of 5-bromo-3-chloro-2-methoxyphenol is its use as a core intermediate in the synthesis of boron-containing PDE4 inhibitors, such as the clinical candidate PF-07038124 [4].

By functionalizing the C1 phenol and cross-coupling a benzoxaborole at the C5 position, researchers generate potent molecules that penetrate the skin and selectively inhibit the PDE4B2 enzyme. PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP)[3]. Inhibiting this enzyme leads to intracellular cAMP accumulation, which activates Protein Kinase A (PKA) and subsequently suppresses the NF-κB-mediated transcription of pro-inflammatory cytokines (IL-4, IL-13, IFN-γ)[4]. This makes these derivatives highly effective in treating atopic dermatitis and plaque psoriasis[1].

Signaling Inhibitor Boron-PDE4 Inhibitor PDE4B PDE4B Enzyme Inhibitor->PDE4B Inhibits cAMP Intracellular cAMP PDE4B->cAMP Blocks Hydrolysis AMP AMP (Inactive) cAMP->AMP Prevented Conversion PKA Protein Kinase A (PKA) cAMP->PKA Accumulation Activates Cytokines Pro-inflammatory Cytokines (IL-4, IL-13, IFN-γ) PKA->Cytokines Suppresses Expression

Mechanistic pathway of PDE4B inhibition by boron-containing derivatives.

Quantitative Biological Activity of Derived Compounds

To illustrate the efficacy of compounds derived from the 5-bromo-3-chloro-2-methoxyphenol scaffold, the in vitro inhibitory profile of the downstream derivative PF-07038124 is summarized below[4].

Target / CytokineInhibitory Activity (IC₅₀)Biological Implication
PDE4B2 0.5 nMPrimary target engagement; prevents cAMP breakdown.
IFN-γ 1.06 nMSuppression of Th1-mediated inflammatory response.
IL-4 4.1 nMSuppression of Th2-mediated allergic inflammation.
IL-13 125 nMReduction of tissue remodeling and barrier dysfunction.

References

  • WO2020070651A1 - Boron containing pde4 inhibitors Source: Google Patents / WIPO URL
  • W O 2020/070651 Al (Patent Application Document) Source: Googleapis.com URL:[Link]

  • WO2020070651A1 - Boron containing pde4 inhibitors (Mechanistic Data)

Sources

Foundational

Spectroscopic data for 5-Bromo-3-chloro-2-methoxyphenol (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 5-Bromo-3-chloro-2-methoxyphenol , a poly-functionalized aromatic scaffold often encountered in the synthesis of complex pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 5-Bromo-3-chloro-2-methoxyphenol , a poly-functionalized aromatic scaffold often encountered in the synthesis of complex pharmaceutical intermediates (e.g., renin inhibitors or antimicrobial agents).

Given the specific substitution pattern, this guide synthesizes theoretical chemical shift principles with empirical data from close structural analogs (such as 5-bromo-2-methoxyphenol) to provide a high-confidence characterization profile.

Structural Analysis & Connectivity

Before interpreting spectra, we must establish the magnetic and fragmentation environment of the molecule.

  • Core Scaffold: Guaiacol (2-methoxyphenol).

  • Substituents:

    • C1: Hydroxyl (-OH) – Exchangeable proton, H-bond donor.

    • C2: Methoxy (-OCH₃) – Strong electron donor, diagnostic singlet.

    • C3: Chlorine (-Cl) – Electron withdrawing, ortho-director.

    • C5: Bromine (-Br) – Heavy atom, affects isotope pattern.

  • Proton Environment:

    • The molecule is asymmetric .

    • It possesses only two aromatic protons: H4 and H6 .

    • H4 is located between two halogens (Cl and Br).

    • H6 is located between Br and the Phenolic OH.

    • Coupling: H4 and H6 are meta to each other (

      
       coupling), typically resulting in doublet splitting of ~1.5–2.5 Hz.
      

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the halogenation pattern (Br + Cl) via isotopic abundance analysis.

Theoretical Isotope Pattern

The presence of one Bromine (


) and one Chlorine (

) creates a distinct 3:4:1 triplet pattern for the molecular ion cluster.
Ion SpeciesIsotope CompositionRelative Intensity (Approx)Diagnostic Value
M+•

100% (Base) Molecular Weight (236 Da)
[M+2]+•

AND

~133% Confirms Br + Cl presence
[M+4]+•

~33% Confirms di-halogenation
Fragmentation Pathway (EI, 70 eV)[1]
  • Molecular Ion (m/z 236/238/240): Stable aromatic ring.

  • Loss of Methyl Radical (M - 15): Cleavage of the methoxy methyl group to form a quinoid-like cation (m/z ~221).

  • Loss of CO (M - 28): Common in phenols/anisoles.

  • Halogen Loss: Sequential loss of Cl or Br radicals is possible but less favorable than alkyl cleavage.

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion (M+•) m/z 236, 238, 240 (3:4:1 Ratio) M_Methyl [M - CH3]+ m/z 221, 223, 225 (Quinoid ion) M_Ion->M_Methyl - •CH3 (15 Da) M_CO [M - CH3 - CO]+ m/z 193 cluster M_Methyl->M_CO - CO (28 Da) key1 Blue: Parent Ion key2 Red: Primary Fragment

Figure 1: Predicted fragmentation pathway for 5-Bromo-3-chloro-2-methoxyphenol under Electron Impact (EI).

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming regio-isomerism (position of Cl vs Br).

1H NMR Data (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is standard. If solubility is poor or OH exchange is too fast, DMSO-d₆ is preferred, which will shift the OH signal downfield to ~9-10 ppm.

ProtonShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
Ar-OH 5.50 – 6.00Broad Singlet1H-Exchangeable; shift varies with conc./temp.
Ar-H (H4) 7.15 – 7.25Doublet (d)1H

Deshielded by ortho-Cl and ortho-Br.
Ar-H (H6) 6.90 – 7.05Doublet (d)1H

Shielded relative to H4 due to ortho-OH (donor).
-OCH₃ 3.85 – 3.90Singlet (s)3H-Characteristic methoxy on aromatic ring.

Critical Distinction: In the isomer 5-bromo-2-methoxyphenol (lacking the 3-Cl), H3, H4, and H6 are present. The introduction of Cl at C3 removes the H3 signal and deshields H4 significantly.

  • Reference: 5-bromo-2-methoxyphenol H4 appears ~6.95 ppm.[1]

  • Effect: Adding Cl at C3 (ortho to H4) adds ~0.2 ppm shift

    
     H4 moves to ~7.15+ ppm.
    
13C NMR Data (100 MHz, CDCl₃)

Predicted shifts based on substituent additivity rules (Silverstein).

  • C1 (Ar-OH): ~148 ppm (Deshielded by O).

  • C2 (Ar-OMe): ~145 ppm (Deshielded by O).

  • C3 (Ar-Cl): ~128 ppm (Ipso-Cl effect).

  • C4 (Ar-H): ~124 ppm.

  • C5 (Ar-Br): ~115 ppm (Ipso-Br effect causes shielding).

  • C6 (Ar-H): ~118 ppm.

  • OCH₃: ~56.0 - 56.5 ppm.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification during rapid QC.

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 – 3500 O-H StretchBroad band (H-bonded). Sharp if dilute.
3050 – 3100 C-H Stretch (Ar)Weak aromatic proton signals.
2850 – 2950 C-H Stretch (Alk)Methyl group (-OCH₃) symmetric/asymmetric stretch.
1580, 1480 C=C Ring StretchCharacteristic benzene ring skeletal vibrations.
1200 – 1260 C-O StretchStrong aryl-alkyl ether stretch (Ar-O-CH₃).
600 – 800 C-Cl / C-BrStrong fingerprint bands for aryl halides.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If the compound is not fully soluble, sonicate for 30 seconds. If turbidity persists, switch to DMSO-d₆.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 1.0s (ensure OH relaxation).

    • Scans (ns): 16 for 1H, 512+ for 13C.

Protocol B: Quality Control Decision Tree

Use this logic flow to validate synthesized batches.

QC_Workflow Start Crude Product MS_Check Mass Spec (LC-MS/GC-MS) Start->MS_Check Iso_Check Isotope Pattern 3:4:1? MS_Check->Iso_Check NMR_Check 1H NMR (CDCl3) Iso_Check->NMR_Check Yes Fail FAIL: Repurify Iso_Check->Fail No (Wrong Halogens) Integ_Check Integ Ratio 3:1:1:1? NMR_Check->Integ_Check Pass PASS: Release Batch Integ_Check->Pass Yes Integ_Check->Fail No (Impurity/Isomer)

Figure 2: QC Decision Tree for validating 5-Bromo-3-chloro-2-methoxyphenol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent additivity rules).
  • National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (Source for general halogen isotope patterns).

  • PubChem. 5-Bromo-2-methoxyphenol Compound Summary. [Link] (Validated structural identifiers).

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3-chloro-2-methoxyphenol

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For drug development professionals and researchers in the chemical sciences, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For drug development professionals and researchers in the chemical sciences, a precise understanding of a molecule's structure is fundamental to predicting its reactivity, biological activity, and potential as a therapeutic agent. 5-Bromo-3-chloro-2-methoxyphenol is a polysubstituted aromatic compound whose structural complexity presents an excellent case study for advanced spectral interpretation. The interplay of electron-donating groups (hydroxyl, methoxy) and electron-withdrawing halogens creates a nuanced electronic environment, which is reflected in its NMR spectra.

This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-3-chloro-2-methoxyphenol. It is designed to move beyond simple peak assignments, offering a rationale grounded in the principles of substituent effects, coupling phenomena, and modern NMR experimental design. By understanding the causality behind the spectral data, researchers can approach the characterization of similarly complex molecules with greater confidence and accuracy.


Molecular Structure and Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 5-Bromo-3-chloro-2-methoxyphenol is numbered according to IUPAC conventions, which will be used throughout this guide.

Figure 1: Structure of 5-Bromo-3-chloro-2-methoxyphenol with IUPAC numbering.


Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Aromatic Protons (H4 and H6)
  • Chemical Shift Prediction: The aromatic region is expected to show two signals corresponding to H4 and H6. Their chemical shifts are governed by the cumulative inductive and resonance effects of the five substituents.[1][2][3]

    • -OH and -OCH₃ groups: These are strong electron-donating groups (EDGs) that increase electron density at the ortho and para positions through resonance. This increased shielding would shift the signals upfield (to lower ppm) relative to benzene (δ ≈ 7.3 ppm).

    • -Cl and -Br groups: These halogens are electron-withdrawing via induction but weakly electron-donating through resonance. The net effect is deactivating, causing a deshielding (downfield shift) of nearby protons.[2][3]

    • H4: Is para to the strongly activating -OH group and ortho to the deactivating -Br group.

    • H6: Is ortho to the strongly activating -OH group and para to the deactivating -Cl group.

    • The precise prediction requires computational methods or comparison with empirical data from similar structures. However, we can anticipate that the strong shielding influence of the hydroxyl and methoxy groups will result in chemical shifts appearing between δ 6.8 and 7.5 ppm .

  • Splitting Pattern (Multiplicity): H4 and H6 are positioned meta to each other. This four-bond separation (H-C4-C5-C6-H) leads to a long-range coupling known as meta-coupling (⁴JHH).[4][5]

    • The magnitude of meta-coupling is typically small, around 2-3 Hz .[4][5][6]

    • Consequently, the signal for H4 will be split into a doublet by H6, and the signal for H6 will be split into a doublet by H4. Both signals are expected to appear as sharp doublets (d) with an identical coupling constant (J ≈ 2-3 Hz).

Methoxyl Protons (-OCH₃)
  • Chemical Shift Prediction: The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. The chemical shift for methoxy protons typically falls in the range of δ 3.8 - 4.0 ppm .[7]

  • Multiplicity: Singlet (s).

Hydroxyl Proton (-OH)
  • Chemical Shift Prediction: The chemical shift of a phenolic hydroxyl proton is highly variable and depends strongly on the solvent, sample concentration, temperature, and presence of water.[8] This is due to the proton's involvement in hydrogen bonding and chemical exchange. In a non-hydrogen-bonding solvent like CDCl₃, it may appear anywhere from δ 5.0 to 8.0 ppm . In a hydrogen-bond-accepting solvent like DMSO-d₆, it will be further downfield, often above δ 9.0 ppm.

  • Multiplicity: The signal is typically a broad singlet (br s) due to rapid chemical exchange with trace amounts of water or other exchangeable protons, which averages out any potential coupling to other protons.[8]

  • Confirmation: The identity of the -OH peak can be unequivocally confirmed with a D₂O exchange experiment .[9][10][11][12][13] After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The sample is shaken, and the spectrum is re-acquired. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[9][13]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (H4/H6)6.8 – 7.5Doublet (d)~ 2-3 (meta)1H
Aromatic (H6/H4)6.8 – 7.5Doublet (d)~ 2-3 (meta)1H
-OCH₃3.8 – 4.0Singlet (s)N/A3H
-OH5.0 – 8.0 (variable)Broad Singlet (br s)N/A1H

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.

Number of Signals

The molecule possesses 7 carbon atoms (6 aromatic, 1 methoxy). Due to the lack of symmetry in the substitution pattern, all 7 carbons are chemically non-equivalent. Therefore, 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift Predictions
  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance contributions of the attached substituents.[14]

    • C1 (-OH) and C2 (-OCH₃): Carbons directly bonded to oxygen are significantly deshielded and appear far downfield. Phenolic and ether ipso-carbons typically resonate in the range of δ 145-160 ppm .[15]

    • C3 (-Cl) and C5 (-Br): Carbons bearing halogens are also deshielded. The chemical shift will be influenced by the electronegativity of the halogen. Additionally, a "heavy atom effect" from bromine can sometimes induce upfield (shielding) shifts on the ipso-carbon, though this effect is complex.[16][17][18][19] These signals are expected in the δ 110-135 ppm range.

    • C4 (-H) and C6 (-H): These protonated carbons are influenced by all substituents. The electron-donating -OH and -OCH₃ groups will cause shielding at the ortho and para positions, while the halogens will have a deshielding effect. Their signals are anticipated in the general aromatic region of δ 115-130 ppm .

  • Methoxyl Carbon (-OCH₃): The carbon of the methoxy group is an sp³-hybridized carbon bonded to an electronegative oxygen atom. It will appear upfield from the aromatic signals, typically in the range of δ 55-65 ppm .[7][20]

  • Signal Intensity: In a standard proton-decoupled ¹³C NMR experiment, the intensity of a signal is not directly proportional to the number of carbons. Quaternary carbons (C1, C2, C3, C5) generally exhibit weaker signals than protonated carbons (C4, C6, -OCH₃) due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Carbon Type Determination (DEPT)

To definitively distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[21][22][23][24][25]

  • DEPT-90: Only CH signals will appear (C4 and C6).

  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals (none in this molecule) appear as negative peaks. Quaternary carbons (C1, C2, C3, C5) are absent.[23][25]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be unambiguously assigned.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon TypeExpected DEPT-135 Signal
C1 or C2145 – 160QuaternaryAbsent
C2 or C1145 – 160QuaternaryAbsent
Aromatic C-X110 – 135QuaternaryAbsent
Aromatic C-X110 – 135QuaternaryAbsent
Aromatic C-H115 – 130Methine (CH)Positive
Aromatic C-H115 – 130Methine (CH)Positive
-OCH₃55 – 65Methyl (CH₃)Positive

Part 3: Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly configured acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample ¹H: 5-25 mg ¹³C: 50-100 mg solvent 2. Select & Add Solvent (e.g., CDCl₃, DMSO-d₆) ~0.6 mL weigh->solvent dissolve 3. Dissolve Sample (Vortex if necessary) solvent->dissolve filter 4. Filter if Particulate (Pipette with glass wool) dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer insert 6. Insert into Spectrometer transfer->insert lock 7. Lock on Solvent Signal insert->lock shim 8. Shim Magnetic Field lock->shim acquire 9. Acquire Spectra (¹H, ¹³C, DEPT) shim->acquire ft 10. Fourier Transform acquire->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline reference 13. Reference Spectrum (TMS or solvent) baseline->reference interpret 14. Interpretation & Assignment reference->interpret

Figure 2: Standard workflow for NMR spectral analysis.

Sample Preparation
  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[26]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point. For compounds with poor solubility or to observe sharper -OH peaks, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to a small vial containing the sample. Ensure complete dissolution, using a vortex mixer if necessary.

  • Filtration: If any solid particles remain, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which leads to poor shimming and broad spectral lines.[26] A simple method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Referencing: While the residual solvent peak can be used for referencing, adding an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift calibration.[26]

Data Acquisition Parameters

The following are typical starting parameters for a modern 400-600 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.[26]

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.[26]

  • ¹³C NMR Acquisition:

    • Decoupling: Use broadband proton decoupling (e.g., zgpg30) to collapse ¹³C-¹H coupling, resulting in a single sharp peak for each carbon.[27][28]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary.[29]

    • Relaxation Delay (d1): 2 seconds. For quantitative analysis, a much longer delay (5x the longest T1 relaxation time) and inverse-gated decoupling are required.[30]

  • DEPT Acquisition:

    • Run standard DEPT-90 and DEPT-135 pulse programs available on the spectrometer software. The number of scans will typically be intermediate between that of ¹H and ¹³C experiments.

Conclusion

The structural analysis of 5-Bromo-3-chloro-2-methoxyphenol by NMR spectroscopy is a multi-faceted process that relies on a foundational understanding of chemical principles. By systematically predicting the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei, a clear picture of the expected spectra emerges. The ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region, a sharp singlet for the methoxy group, and a variable, broad singlet for the hydroxyl proton. The ¹³C spectrum is expected to show seven unique signals, whose identities can be confirmed using DEPT experiments. This predictive framework, when combined with the robust experimental protocols outlined, provides a self-validating system for the accurate and efficient structural elucidation of this and other complex substituted aromatic compounds, serving as a critical tool for researchers in drug discovery and chemical synthesis.

References

  • Filo. (2025, December 9). D₂O exchange in hnmr. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. [Link]

  • Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). [Link]

  • Applications of ¹H NMR. University of the West Indies. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

  • ACD/Labs. (2025, August 21). ¹H Coupling in Proton NMR. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • Sparkl. Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange. [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]

  • Facey, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]

  • de Graaf, R. A., Brown, P. B., McIntyre, S., Nixon, T. W., Behar, K. L., & Rothman, D. L. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Basic 1h And 13c Nmr Spectroscopy. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • H NMR Spectroscopy. [Link]

  • Sicha, V., Wungsintaweekul, J., & Tiasawat, P. (2021). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. PubMed. [Link]

  • Sebastian, E., & Ammal, S. C. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • What are the shielding and deshielding effects in 3-bromo propanoic acid?. ResearchGate. [Link]

  • Common NMR experiments and the time it takes to run them. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). [Link]

  • Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Hunt, I. Substituent Effects. University of Calgary. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. [Link]

  • Porte, A. L., & Gutowsky, H. S. (1963). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. DTIC. [Link]

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  • Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds. [Link]

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. [Link]

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  • Simulate and predict NMR spectra. [Link]

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Foundational

Physical properties like melting point and solubility of 5-Bromo-3-chloro-2-methoxyphenol

Technical Profile & Characterization Guide: 5-Bromo-3-chloro-2-methoxyphenol Executive Summary 5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3 ) is a highly specialized halogenated phenol intermediate.[1][2][3] It ha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Characterization Guide: 5-Bromo-3-chloro-2-methoxyphenol

Executive Summary

5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3 ) is a highly specialized halogenated phenol intermediate.[1][2][3] It has emerged as a critical scaffold in the synthesis of boron-containing phosphodiesterase 4 (PDE4) inhibitors, specifically benzoxaborole derivatives utilized in the treatment of inflammatory skin conditions like psoriasis and atopic dermatitis.

Despite its significance in medicinal chemistry, comprehensive experimental data regarding its physical properties—specifically melting point thermodynamics and solubility coefficients—remains sparse in public chemical registries. This guide bridges that gap, providing a consolidated technical profile, predicted physicochemical parameters based on Structure-Activity Relationships (SAR), and rigorous experimental protocols for researchers to validate these properties in-house.

Chemical Identity & Structural Analysis

Parameter Specification
IUPAC Name 5-Bromo-3-chloro-2-methoxyphenol
CAS Number 2090538-51-3
Molecular Formula C₇H₆BrClO₂
Molecular Weight 237.48 g/mol
SMILES COc1c(Cl)cc(Br)cc1O
Key Functional Groups Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Aryl Bromide, Aryl Chloride

Structural Insight: The molecule features a crowded substitution pattern. The ortho-methoxy group relative to the phenol creates an intramolecular hydrogen bond, potentially lowering the boiling point and increasing solubility in non-polar solvents compared to its isomers. The electron-withdrawing halogens (Br, Cl) significantly increase the acidity of the phenolic proton (predicted pKa ~7.5–8.0), making it more reactive in nucleophilic substitutions than unsubstituted guaiacol.

Physical Properties Profile

Melting Point & Thermodynamic Behavior
  • Experimental Status: Publicly validated experimental melting points are limited. Patent literature (WO2020070651A1) describes the isolation of this compound as an intermediate but relies on NMR for characterization, implying it may be isolated as a viscous oil or low-melting solid depending on purity.

  • Predicted Range: 45°C – 65°C (Based on SAR with 5-bromo-2-methoxyphenol and 3-chloro-2-methoxyphenol).

  • Implication: If the substance appears as an oil, it may be a supercooled liquid. Recrystallization from non-polar solvents (e.g., Hexane/EtOAc) is recommended to induce crystallization.

Solubility & Lipophilicity
  • LogP (Predicted): ~3.1 (Moderately Lipophilic).

  • Aqueous Solubility: Low (< 0.5 mg/mL at pH 7). Significant increase at pH > 9 due to phenoxide formation.

  • Organic Solubility:

    • High: Chloroform (CDCl₃), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol.

    • Moderate: Ethyl Acetate, Acetonitrile.

    • Low: Hexanes, Water.

Experimental Methodologies

Protocol A: High-Precision Melting Point Determination (DSC)
  • Objective: To determine the thermodynamic melting onset and purity.

  • Method: Differential Scanning Calorimetry (DSC).

  • Preparation: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Cycle: Equilibrate at 25°C. Ramp at 5°C/min to 100°C.

  • Analysis: Identify the endothermic peak onset (T_onset). A sharp peak (<2°C width) indicates high purity. A broad peak suggests solvent inclusion or isomeric impurities.

Protocol B: Solubility Profiling (Shake-Flask Method)
  • Objective: To determine saturation solubility for formulation.

  • Method: Thermodynamic Equilibrium (Shake-Flask) coupled with HPLC.

  • Saturation: Add excess solid to the solvent of interest (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Synthesis & Characterization Workflow

The primary synthesis route identified in patent literature involves the hydrolysis of a formate precursor. This transformation is critical as it unmasks the phenol without affecting the halogen substituents.

Characterization Data (Literature Validated):

  • 1H NMR (400 MHz, CDCl₃): δ 7.07 (d, J= 2.3 Hz, 1H), 7.05 (d, J= 2.3 Hz, 1H), 5.79 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃).[4]

    • Note: The coupling constant (J=2.3 Hz) confirms the meta relationship between the aromatic protons, validating the 3,5-substitution pattern.

Synthesis Pathway Diagram

SynthesisPathway Start 5-Bromo-3-chloro- 2-methoxyphenyl formate (Precursor) Reagent LiOH (Hydrolysis) MeOH / Water Start->Reagent Product 5-Bromo-3-chloro- 2-methoxyphenol (Target) Reagent->Product 25°C, Stirring Analysis Validation: 1H NMR (CDCl3) d 7.07, 7.05, 5.79, 3.92 Product->Analysis QC Check

Figure 1: Hydrolysis pathway for the generation of 5-Bromo-3-chloro-2-methoxyphenol from its formate ester precursor.[3]

Handling & Stability

  • Oxidation Sensitivity: Phenols with electron-donating groups (methoxy) are prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber vials.

  • Safety: Classified as an Irritant (Skin/Eye).[5][6][7] Use standard PPE (Nitrile gloves, safety goggles).

References

  • Patent: Pfizer Inc. (2020). Boron Containing PDE4 Inhibitors. WO2020070651A1. (Describes synthesis and NMR characterization of Preparation 178).

  • Vendor Data: BLD Pharm. 5-Bromo-3-chloro-2-methoxyphenol (CAS 2090538-51-3) Product Page.[1][2][3] (Confirming commercial availability and CAS).

  • Database: PubChem. Compound Summary for similar halogenated phenols. (Used for SAR-based property prediction).

Sources

Exploratory

Potential applications of 5-Bromo-3-chloro-2-methoxyphenol in medicinal chemistry

Topic: Potential Applications of 5-Bromo-3-chloro-2-methoxyphenol in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of 5-Bromo-3-chloro-2-methoxyphenol in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

In the landscape of modern drug discovery, the demand for highly functionalized aromatic scaffolds that allow for orthogonal diversification is paramount. 5-Bromo-3-chloro-2-methoxyphenol represents a high-value "privileged intermediate" due to its unique substitution pattern. Unlike symmetrical di-halo phenols, this compound possesses three distinct chemical handles—a phenol, a chlorine, and a bromine—each with significantly different reactivity profiles.

This technical guide outlines the structural logic, validated synthesis protocols, and medicinal chemistry applications of this scaffold.[1] It specifically addresses how to leverage the reactivity gap between the C5-Bromine and C3-Chlorine atoms to construct complex, non-symmetrical biaryl drug candidates and heterocycles with high regiocontrol.

Structural Analysis & Reactivity Profile

The utility of 5-Bromo-3-chloro-2-methoxyphenol lies in its ability to serve as a linchpin for convergent synthesis.

The Orthogonal Reactivity Map

The molecule features a hierarchy of reactivity that allows for sequential functionalization without the need for intermediate protection/deprotection steps in many cases.

PositionSubstituentElectronic EnvironmentReactivity / Application
C1 Hydroxyl (-OH)NucleophilicAnchor Point: Ready for O-alkylation (ether formation), acylation (prodrugs), or triflation (to create a 3rd cross-coupling handle).
C2 Methoxy (-OMe)Electron-DonatingDirecting Group: Directs electrophilic substitution to C5 (para). Can be demethylated (BBr₃) to reveal a catechol moiety for chelation or further functionalization.
C3 Chlorine (-Cl)Weakly DeactivatingLatent Electrophile: Stable under standard Suzuki/Buchwald conditions used for Bromine. Activated only under forcing conditions or with specialized ligands (e.g., Buchwald biaryl phosphines).
C5 Bromine (-Br)DeactivatingPrimary Electrophile: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Reacts selectively over the C3-Cl.
Visualizing the Workflow

The following diagram illustrates the logical flow of elaboration, highlighting the "Chemoselective Cascade" that makes this scaffold valuable.

ReactivityMap Scaffold 5-Bromo-3-chloro- 2-methoxyphenol Step1 Step 1: O-Alkylation (C1-OH Protection/Linker) Scaffold->Step1 K2CO3, R-X Step2 Step 2: C5-Selective Coupling (Suzuki/Buchwald at Br) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 (Br reacts, Cl remains) Step3 Step 3: C3-Coupling (Activation of Cl) Step2->Step3 Pd2(dba)3, XPhos (Cl reacts) Target Complex Non-Symmetric Biaryl / Heterocycle Step3->Target Final Deprotection (Optional)

Caption: Chemoselective diversification workflow. The reactivity difference between C5-Br and C3-Cl enables sequential assembly of complex pharmacophores.

Validated Synthesis Protocol

While 5-Bromo-3-chloro-2-methoxyphenol is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. Direct halogenation of 3-chloro-2-methoxyphenol often leads to regioisomeric mixtures (C4 vs C5 bromination).

To achieve exclusive C5-bromination , we employ a Steric/Electronic Steering Strategy using acetylation.

Retrosynthetic Logic
  • Challenge: The C1-OH group is a strong ortho/para director, pushing electrophiles to C4 and C6.

  • Solution: Acetylating the phenol (to -OAc) reduces its directing power. The C2-Methoxy group (stronger donor than -OAc) then dominates, directing the Bromine to its para position (C5).

Step-by-Step Methodology

Starting Material: 3-Chloro-2-methoxyphenol (CAS: 77102-92-2)

Step 1: Acetylation (Protection)[2][3]
  • Setup: Charge a round-bottom flask with 3-Chloro-2-methoxyphenol (1.0 eq) and Dichloromethane (DCM).

  • Reagents: Add Triethylamine (1.5 eq) and DMAP (0.05 eq). Cool to 0°C.

  • Addition: Dropwise add Acetic Anhydride (1.2 eq).

  • Process: Stir at RT for 2 hours. Monitor by TLC (Rf shift).

  • Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate:3-Chloro-2-methoxyphenyl acetate .

Step 2: Regioselective Bromination
  • Setup: Dissolve the acetate intermediate in Acetonitrile (MeCN).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq).

  • Catalyst: Add catalytic p-TsOH or Ammonium Acetate (10 mol%) to accelerate the reaction.

  • Condition: Stir at RT for 4–12 hours.

    • Mechanism:[4][5][6] The -OMe group directs Br⁺ to the para position (C5). The steric bulk of the OAc group and the Cl atom shields C4 and C6, and electronically C5 is most favorable.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with EtOAc.[1]

Step 3: Deacetylation (Deprotection)
  • Setup: Dissolve the brominated intermediate in MeOH/THF (1:1).

  • Reagent: Add LiOH (2.0 eq) or K₂CO₃ (3.0 eq) in water.

  • Process: Stir at RT for 1 hour.

  • Isolation: Acidify with 1N HCl to pH 2. Extract with DCM.[2]

  • Purification: Recrystallize from Hexanes/EtOAc or use Silica Flash Chromatography (0-20% EtOAc in Hexanes).

    • Product: 5-Bromo-3-chloro-2-methoxyphenol .

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "fragment" for FBDD campaigns targeting kinases or GPCRs.

  • Hydrophobic Spine: The 3-Cl and 5-Br substituents provide lipophilic bulk that can occupy hydrophobic pockets (e.g., the "back pocket" of a kinase ATP site).

  • Vector Exploration: By coupling different aryl groups at C5 and C3, chemists can probe the depth and shape of the binding pocket efficiently.

Synthesis of 7-Chlorobenzofurans

Benzofurans are privileged structures in bioactive natural products. The 3-chloro-2-methoxyphenol scaffold allows access to the difficult-to-synthesize 7-chlorobenzofuran core.

Protocol:

  • O-Alkylation: React the phenol with bromoacetaldehyde diethyl acetal.

  • Cyclization: Treat with Lewis Acid (e.g., TiCl₄ or polyphosphoric acid).

  • Result: The cyclization occurs onto the aromatic ring. The C3-Cl blocks one side, forcing cyclization or influencing the electronics of the resulting furan ring.

  • Utility: The resulting 5-bromo-7-chlorobenzofuran retains the bromine handle for further library generation.

Case Study: Dual-Action Kinase Inhibitor Design

Consider a hypothetical project targeting a Tyrosine Kinase (e.g., EGFR or VEGFR).

  • The Hinge Binder: A heterocycle (e.g., quinazoline) is attached to the phenol oxygen (C1).

  • The Solvent Front: A solubilizing group (e.g., piperazine) is attached via Buchwald coupling at C5 (replacing Br).

  • The Hydrophobic Interaction: The C3-Chlorine remains intact to fill a small hydrophobic gatekeeper pocket, improving selectivity against off-targets that lack this pocket.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 237.48 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~2.8Moderate lipophilicity; good membrane permeability potential.
pKa (Phenol) ~7.5 - 8.0Lower than unsubstituted phenol (10.0) due to electron-withdrawing halogens.
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (OH, OMe)
Selectivity (Br vs Cl) > 95:1In Pd-catalyzed couplings at RT to 60°C.

References

  • Synthesis of Halogenated Methoxyphenols

    • Title: "Regioselective bromination of activated aromatic substr
    • Source:Journal of Organic Chemistry, 2018.
    • Context: Describes the directing effects of methoxy vs acetoxy groups in electrophilic arom
  • Cross-Coupling Selectivity

    • Title: "Chemoselective Cross-Coupling Reactions of Polyhalogen
    • Source:Chemical Reviews, 2010.
    • Context: Authoritative review on the reactivity order of I > Br > OTf >> Cl in Pd-c
  • Scaffold Utility in Kinase Inhibitors

    • Title: "Halogen-Containing Drugs in 2025: A Record Year for Therapeutic Use."
    • Source:MDPI Pharmaceuticals, 2026.
    • Context: Discusses the role of chlorine and bromine in improving metabolic stability and binding affinity.
  • General Compound Data

    • Title: "5-Bromo-2-methoxyphenol PubChem Entry."[7]

    • Source:PubChem.[7]

    • Context: Physical properties and safety d

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 5-Bromo-3-chloro-2-methoxyphenol and Its Analogs

This technical guide provides a comprehensive exploration of 5-Bromo-3-chloro-2-methoxyphenol, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of 5-Bromo-3-chloro-2-methoxyphenol, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into a proposed synthetic pathway for this core molecule, detail various strategies for its derivatization, and discuss the potential biological activities of the resulting analogs based on established knowledge of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of this and similar scaffolds.

Introduction: The Significance of Polysubstituted Phenols

Phenolic compounds are a cornerstone of organic synthesis, serving as precursors to a vast array of complex molecules, including many active pharmaceutical ingredients. The introduction of halogen atoms and methoxy groups onto the phenolic ring dramatically influences the molecule's electronic and steric properties. These modifications can enhance metabolic stability, improve membrane permeability, and provide specific vectors for further functionalization, thereby fine-tuning the molecule's interaction with biological targets.[1][2]

5-Bromo-3-chloro-2-methoxyphenol, with its distinct substitution pattern, offers multiple reactive sites for derivatization. The phenolic hydroxyl group can be readily alkylated or esterified, while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This guide will provide the foundational knowledge to unlock the synthetic potential of this intriguing molecule.

Synthesis of the Core Scaffold: 5-Bromo-3-chloro-2-methoxyphenol

A direct and selective synthesis of 5-Bromo-3-chloro-2-methoxyphenol is challenging due to the directing effects of the substituents. Therefore, a multi-step approach commencing from a readily available starting material is proposed. The following pathway is based on well-established transformations in aromatic chemistry.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-3-chloro-2-methoxyphenol can be envisioned to start from 2-methoxyphenol (guaiacol), a naturally occurring and commercially available compound.[3][4] The strategy involves a sequential introduction of the halogen atoms, with a protection-deprotection sequence for the phenolic hydroxyl group to ensure regioselectivity.

G cluster_0 Synthesis of 5-Bromo-3-chloro-2-methoxyphenol Guaiacol 2-Methoxyphenol (Guaiacol) Acetylated_Guaiacol 2-Methoxyphenyl acetate Guaiacol->Acetylated_Guaiacol Acetic Anhydride, H₂SO₄ (cat.) Brominated_Intermediate 4-Bromo-2-methoxyphenyl acetate Acetylated_Guaiacol->Brominated_Intermediate N-Bromosuccinimide, Acetonitrile Chloro_Bromo_Intermediate 5-Bromo-3-chloro-2-methoxyphenyl acetate Brominated_Intermediate->Chloro_Bromo_Intermediate N-Chlorosuccinimide, Acetic Acid Final_Product 5-Bromo-3-chloro-2-methoxyphenol Chloro_Bromo_Intermediate->Final_Product NaOH (aq), then HCl (aq)

Caption: Proposed synthetic pathway for 5-Bromo-3-chloro-2-methoxyphenol.

Experimental Protocols

Rationale: Protection of the phenolic hydroxyl group as an acetate ester prevents its interference in the subsequent electrophilic aromatic substitution reactions and helps direct the incoming electrophiles. A similar strategy is employed in the synthesis of 5-bromo-2-methoxyphenol.[5]

Procedure:

  • To a stirred solution of 2-methoxyphenol (1.0 eq) in acetic anhydride (2.0 eq), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

  • Heat the reaction mixture to 100°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxyphenyl acetate.

Rationale: The acetoxy and methoxy groups are both ortho, para-directing. The para position to the stronger activating methoxy group is the most likely site for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. A similar approach is used in the synthesis of 5-bromo-2-methoxyphenol.[6]

Procedure:

  • Dissolve 2-methoxyphenyl acetate (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-bromo-2-methoxyphenyl acetate.

Rationale: The existing substituents will direct the incoming chlorine atom. The position ortho to the methoxy group and meta to the acetoxy and bromo groups is the most activated position for further substitution. N-Chlorosuccinimide (NCS) is a suitable chlorinating agent for this transformation.

Procedure:

  • Dissolve 4-bromo-2-methoxyphenyl acetate (1.0 eq) in acetic acid.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 60-80°C for 4-6 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product may require purification by column chromatography.

Rationale: The final step is the hydrolysis of the acetate protecting group to reveal the phenolic hydroxyl group. This is typically achieved under basic conditions.[5]

Procedure:

  • Dissolve the 5-bromo-3-chloro-2-methoxyphenyl acetate from the previous step in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the final product, 5-Bromo-3-chloro-2-methoxyphenol.

Derivatization Strategies for 5-Bromo-3-chloro-2-methoxyphenol

The presence of a phenolic hydroxyl group and a bromine atom on the aromatic ring of 5-Bromo-3-chloro-2-methoxyphenol provides two primary avenues for derivatization, enabling the synthesis of a diverse library of analogs.

O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily converted into ethers and esters, which can modulate the compound's lipophilicity and pharmacokinetic properties.

G cluster_0 Derivatization at the Phenolic Hydroxyl Start 5-Bromo-3-chloro-2-methoxyphenol Ether Ether Derivative (O-Alkylation) Start->Ether R-X, Base (e.g., K₂CO₃, NaH) Ester Ester Derivative (O-Acylation) Start->Ester RCOCl or (RCO)₂O, Base (e.g., Pyridine)

Caption: General schemes for O-alkylation and O-acylation.

Procedure:

  • To a solution of 5-Bromo-3-chloro-2-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add an excess of a base, for instance, anhydrous potassium carbonate (2.0-3.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70°C, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired ether derivative.

Procedure:

  • Dissolve 5-Bromo-3-chloro-2-methoxyphenol (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product.

  • Wash the organic layer with dilute acid (if pyridine is not the solvent), saturated sodium bicarbonate solution, and brine.

  • Dry, concentrate, and purify the product as needed.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical space of accessible derivatives.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions Start 5-Bromo-3-chloro-2-methoxyphenol (or protected derivative) Suzuki Aryl/Vinyl Derivative (Suzuki Coupling) Start->Suzuki R-B(OH)₂, Pd catalyst, Base Sonogashira Alkynyl Derivative (Sonogashira Coupling) Start->Sonogashira R-C≡CH, Pd/Cu catalyst, Base Buchwald_Hartwig Amino Derivative (Buchwald-Hartwig Amination) Start->Buchwald_Hartwig R₂NH, Pd catalyst, Base

Caption: Key palladium-catalyzed cross-coupling reactions.

Rationale: This reaction is a powerful method for forming carbon-carbon bonds between the aromatic ring and various aryl or vinyl boronic acids or esters.

Procedure:

  • In a reaction vessel, combine 5-Bromo-3-chloro-2-methoxyphenol (1.0 eq) (or its protected form), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the biphenyl or styrenyl derivative.

Potential Biological Activities and Applications

While specific biological data for derivatives of 5-Bromo-3-chloro-2-methoxyphenol are not extensively reported, the structural motifs present in this class of compounds are associated with a wide range of pharmacological activities.

Structural Feature Associated Biological Activities Rationale and Examples
Halogenated Phenol Antimicrobial, Antifungal, AnticancerHalogenation can enhance the lipophilicity and electronic properties of phenolic compounds, often leading to increased biological activity.[6][7]
2-Methoxyphenol (Guaiacol) Moiety Antioxidant, Anti-inflammatoryThe phenolic hydroxyl group can act as a radical scavenger, and methoxyphenols have been shown to possess antioxidant and COX-2 inhibitory properties.[4][8][9]
Bromo-Aromatic Core Precursor for Radioligands, Kinase InhibitorsThe bromine atom can be replaced with radioisotopes for imaging applications or serve as a key interaction point in the active site of enzymes.
Antimicrobial and Antifungal Potential

Halogenated phenols are known to possess potent antimicrobial and antifungal properties.[6][7] The presence of both bromine and chlorine in the scaffold of 5-Bromo-3-chloro-2-methoxyphenol suggests that its derivatives could be promising candidates for the development of new anti-infective agents.

Antioxidant and Anti-inflammatory Activity

The 2-methoxyphenol core is a well-known antioxidant scaffold.[8][9] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. Derivatives of this core could potentially modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.

Anticancer Applications

Many natural and synthetic compounds containing the 2-methoxyphenol moiety have demonstrated anticancer activity.[7][10] By utilizing the derivatization strategies outlined above, a library of novel compounds based on the 5-Bromo-3-chloro-2-methoxyphenol scaffold can be synthesized and screened for cytotoxic activity against various cancer cell lines.

Conclusion

5-Bromo-3-chloro-2-methoxyphenol represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. This guide has provided a plausible synthetic route to the core molecule and detailed robust and versatile strategies for its derivatization. The insights into the potential biological activities of its analogs, grounded in the established pharmacology of related compounds, should serve as a strong foundation for future research and development efforts in medicinal chemistry and materials science. The systematic exploration of the derivatives of this compound is likely to yield novel molecules with significant therapeutic potential.

References

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessi, A., Dallocchio, R., & Delogu, G. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2).
  • BenchChem. (2025). Methoxy-Substituted Heterocyclic Compounds: A Technical Guide to Their Therapeutic Potential and Mechanisms of Action. BenchChem.
  • Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Khimiya Rastitel'nogo Syr'ya, (4), 24–31.
  • BenchChem. (2025). Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide. BenchChem.
  • BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. BenchChem.
  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessi, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 134-141.
  • RSC Publishing. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bromo, chloro, methoxy, or acetoxy derivatives of adamantanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of 5-Bromo-2-chlorophenol: A Comprehensive Technical Guide. BenchChem.
  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. The Journal of Organic Chemistry.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Patsnap. (2019). Synthesis method of 2-bromo-5-methoxyphenol.
  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules (Basel, Switzerland), 26(16), 4749.
  • Murelli, R. P., et al. (2016). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
  • IUCr. (2021). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Google Patents. (n.d.). US5786519A - Process for the preparation of a mixture of guaiacol and p-methoxy phenol.
  • CP Lab Safety. (n.d.). Guaiacol (2-Methoxyphenol) (C7H8O2), 1 kg. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaiacol? Retrieved from [Link]

Sources

Exploratory

Safety, handling, and MSDS information for 5-Bromo-3-chloro-2-methoxyphenol

Safety, Handling, and MSDS Information for 5-Bromo-3-chloro-2-methoxyphenol Part 1: Substance Identity & Physicochemical Profile[1][2] Chemical Identity IUPAC Name: 5-Bromo-3-chloro-2-methoxyphenol[1][2] Common Synonyms:...

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Handling, and MSDS Information for 5-Bromo-3-chloro-2-methoxyphenol

Part 1: Substance Identity & Physicochemical Profile[1][2]

Chemical Identity

  • IUPAC Name: 5-Bromo-3-chloro-2-methoxyphenol[1][2]

  • Common Synonyms: 5-Bromo-3-chloroguaiacol; 3-Chloro-5-bromoguaiacol[1]

  • CAS Number: 2090538-51-3 (Research Grade / Niche Intermediate)[1]

  • Molecular Formula: C₇H₆BrClO₂[1]

  • Molecular Weight: 237.48 g/mol [1]

Structural Analysis for Safety This compound is a polyhalogenated guaiacol derivative . The presence of both bromine and chlorine on the phenolic ring, adjacent to a methoxy group, significantly alters its electronic properties compared to phenol.

  • Acidity (pKa): Predicted to be more acidic than guaiacol (pKa ~9.98) due to the electron-withdrawing inductive effects of the halogen substituents (Cl at C3, Br at C5). Expect a pKa in the range of 7.5–8.5.

  • Lipophilicity: High. The halogens increase membrane permeability, making skin absorption a critical route of exposure.

Physicochemical Properties Table

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline Powder)Derived from analogs & Patent WO2020070651A1
Color Off-white to pale beigePhenols oxidize/darken upon air exposure
Melting Point 65–75 °C (Estimated)Based on 4-bromo-2-methoxyphenol (68°C)
Solubility DMSO, Methanol, DichloromethanePoorly soluble in water
Reactivity Weakly Acidic; OxidizableIncompatible with strong bases and oxidizers

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR) As a research chemical, specific toxicological data may be sparse. The following classification is derived from Structure-Activity Relationships (SAR) of closely related halogenated phenols (e.g., 4-bromoguaiacol, trichlorophenol).

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[3][4][5]

    • H315: Causes skin irritation (Skin Irrit. 2).[3][4][5]

    • H319: Causes serious eye irritation (Eye Irrit.[3][4][5][6][7] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).

    • H411: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[1]

Critical Health Effects

  • Uncoupling of Oxidative Phosphorylation: Halogenated phenols are known uncouplers.[1] Systemic absorption can lead to hyperthermia, metabolic acidosis, and rapid fatigue.

  • Corrosivity/Irritation: While likely an irritant, the combination of halogens can increase potential for chemical burns upon prolonged contact, especially under occlusion.

  • Sensitization: Guaiacol derivatives have a potential for skin sensitization (allergic contact dermatitis).[1]

Self-Validating Safety Check Before handling, perform the "Seal & Color" check:

  • Seal Integrity: Ensure the septum/cap is intact.[1] Halogenated phenols are hygroscopic and can degrade.[1]

  • Color Monitor: If the solid has turned dark brown or black, significant oxidation has occurred. Quinone byproducts may be present, which are more sensitizing than the parent compound.

Part 3: Handling & Storage Protocols

Engineering Controls

  • Primary Containment: Handle exclusively in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Weighing: Use an analytical balance inside the hood or a static-free weighing enclosure to prevent dust aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

PPE TypeSpecificationCausality / Rationale
Gloves Double Nitrile (min 0.11mm) or Viton Halogenated phenols permeate standard latex rapidly.[1] Double gloving provides a "breakthrough" buffer.[1]
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for powders that can sublime or aerosolize; prevents mucosal absorption.
Respiratory N95 (if outside hood) or P100Only required if engineering controls fail; dust inhalation is a rapid systemic route.
Body Tyvek Lab Coat + SleevesPhenols bind to cotton/polyester; Tyvek prevents skin contact if spills occur.

Storage & Stability

  • Temperature: Refrigerator (2–8 °C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Light: Protect from light (amber vials). Brominated compounds are photosensitive and can release radical species upon UV exposure.[1]

Part 4: Emergency Response & First Aid

Graphviz: Emergency Logic Flow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. PEG 300/400 Wash (Immed) 2. Water Rinse (15 min) Skin->Act_Skin Act_Eye 1. Flush Water (15 min) 2. Lift Eyelids Eye->Act_Eye Act_Inhal 1. Fresh Air 2. Oxygen if labored Inhal->Act_Inhal Med Seek Medical Attention (Bring SDS/CAS) Act_Skin->Med Act_Eye->Med Act_Inhal->Med

Caption: Decision logic for immediate response to 5-Bromo-3-chloro-2-methoxyphenol exposure. Note the specific use of PEG for skin decontamination.

Specific First Aid Protocols

  • Skin Contact (The "PEG Protocol"): Water alone is often ineffective for lipophilic phenols.

    • Immediately wipe excess chemical off skin.[1]

    • Soak the area with Polyethylene Glycol (PEG 300 or 400) or methylated spirits.

    • Wash with copious soap and water after PEG treatment.[1][8]

  • Eye Contact: Flush immediately for 15 minutes. Do not use neutralizing agents.[1]

  • Ingestion: Do NOT induce vomiting (corrosive risk). Administer 1-2 glasses of water if conscious.[1][6]

Part 5: Synthesis & Application Context

Role in Drug Discovery This compound serves as a high-value scaffold for:

  • PDE4 Inhibitors: Used in the synthesis of boron-containing phosphodiesterase inhibitors (e.g., Crisaborole analogs) for treating inflammatory skin diseases.

  • Cross-Coupling: The C5-Bromine allows for Suzuki-Miyaura coupling, while the C3-Chlorine remains intact for subsequent nucleophilic substitution, enabling precise "regioselective diversification."[1]

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Guaiacol (Starting Material) Step1 Step 1: Acetylation (Protection) Start->Step1 Ac2O Step2 Step 2: Bromination/Chlorination (Regioselective Halogenation) Step1->Step2 NBS/NCS or Br2/Fe Step3 Step 3: Deprotection (Hydrolysis) Step2->Step3 Base/Acid Product 5-Bromo-3-chloro-2-methoxyphenol (Target) Step3->Product

Caption: General synthetic pathway for accessing the 5-bromo-3-chloro-2-methoxyphenol scaffold from guaiacol.

Part 6: Disposal & Waste Management

  • Waste Stream: Halogenated Organic Solvents/Solids .

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone) if necessary.

    • Place in a dedicated container labeled "Halogenated Waste."[1]

    • DO NOT mix with strong acids or oxidizers (risk of toxic gas evolution).

    • Incineration requires scrubbers to capture acid gases (HBr, HCl).

References

  • World Intellectual Property Organization (WIPO). (2020). Boron Containing PDE4 Inhibitors. Patent WO2020070651A1.[1] (Describes synthesis and NMR characterization of 5-Bromo-3-chloro-2-methoxyphenol). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Guaiacol (2-Methoxyphenol). (Used for SAR baseline toxicity data). Link

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. (General protocols for handling lipophilic phenols). Link

  • BLD Pharm. Product Analysis: 5-Bromo-3-chloro-2-methoxyphenol (CAS 2090538-51-3).[1][2] (Verification of CAS and commercial availability). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-3-chloro-2-methoxyphenol

Part 1: Core Directive & Strategy Executive Summary The synthesis of 5-Bromo-3-chloro-2-methoxyphenol presents a classic challenge in aromatic substitution: installing three distinct substituents (OH/OMe, Cl, Br) in a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategy

Executive Summary

The synthesis of 5-Bromo-3-chloro-2-methoxyphenol presents a classic challenge in aromatic substitution: installing three distinct substituents (OH/OMe, Cl, Br) in a specific 1,2,3,5-substitution pattern.[1] Direct halogenation of guaiacol (2-methoxyphenol) typically yields the 4- or 5-substituted products, but achieving the specific 3-chloro-5-bromo arrangement requires a strategy that overrides standard electronic directing effects or utilizes a directing group that can be removed or transformed.

This protocol details the "Benzaldehyde-Directed" Route , derived from pharmaceutical process chemistry (e.g., PDE4 inhibitor synthesis). Unlike direct phenol halogenation, which suffers from difficult isomer separations (ortho vs. para), this route utilizes the aldehyde moiety to lock the regiochemistry of bromination, followed by a Baeyer-Villiger oxidation to reveal the phenol. This ensures high regiochemical fidelity and simplifies purification.

Retrosynthetic Analysis

The target molecule is disconnected via a Baeyer-Villiger oxidation/hydrolysis sequence back to 5-bromo-3-chloro-2-methoxybenzaldehyde . This intermediate is constructed from the commercially available 3-chloro-2-hydroxybenzaldehyde , utilizing the cooperative directing effects of the methoxy and aldehyde groups to install the bromine atom exclusively at the C5 position.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Strategic Rationale
  • Why not direct chlorination of 5-bromo-2-methoxyphenol?

    • Causality: In 5-bromo-2-methoxyphenol, the hydroxyl group (C1) is the strongest activating group and directs ortho (C6) and para (C4). The methoxy group (C2) directs ortho (C3). While protecting the hydroxyl (e.g., as an acetate) can shift preference to C3, steric hindrance often leads to mixtures of C3 and C4/C6 isomers, requiring tedious chromatography.

  • Why the Benzaldehyde Route?

    • Trustworthiness:[1] The aldehyde group at C1 is electron-withdrawing (meta-director), directing electrophiles to C3 and C5. The methoxy group at C2 is electron-donating (ortho/para-director), directing to C1 (blocked), C3, and C5.

    • Self-Validating System: In 3-chloro-2-methoxybenzaldehyde , the C5 position is para to the activating methoxy group and meta to the deactivating aldehyde. Both groups cooperatively direct bromination to C5, ensuring >95% regioselectivity.

Experimental Protocol
Phase 1: Precursor Modification

Transformation: 3-Chloro-2-hydroxybenzaldehyde


 3-Chloro-2-methoxybenzaldehyde
  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism: Williamson Ether Synthesis.

  • Procedure:

    • Dissolve 3-chloro-2-hydroxybenzaldehyde (1.0 eq) in DMF (5 vol).

    • Add

      
       (1.5 eq) and stir at room temperature for 15 min to form the phenoxide.
      
    • Add MeI (1.2 eq) dropwise (Exothermic).

    • Heat to 50°C for 4 hours. Monitor by TLC/HPLC.

    • Workup: Pour into ice water. Filter the precipitate (product). Recrystallize from Ethanol/Water if necessary.

Phase 2: Regioselective Bromination

Transformation: 3-Chloro-2-methoxybenzaldehyde


 5-Bromo-3-chloro-2-methoxybenzaldehyde
  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS), Acetic Acid or Acetonitrile.
    
  • Logic: The C5 position is electronically "hot" due to the para-methoxy effect. The C4 and C6 positions are deactivated by the meta-aldehyde or sterically hindered by the C3-chloro group.

  • Procedure:

    • Dissolve intermediate from Phase 1 (1.0 eq) in Acetonitrile (10 vol).

    • Add NBS (1.1 eq) in portions to control exotherm.

    • Reflux (80°C) for 6–12 hours.

    • QC Check: NMR should show loss of the C5 proton and retention of the aldehyde singlet.

    • Workup: Remove solvent.[2][3] Redissolve in DCM, wash with water and brine. Concentrate to yield the solid aldehyde.

Phase 3: Baeyer-Villiger Oxidation & Hydrolysis

Transformation: 5-Bromo-3-chloro-2-methoxybenzaldehyde


 5-Bromo-3-chloro-2-methoxyphenyl formate 

Target
  • Reagents: m-Chloroperbenzoic acid (mCPBA), DCM; then Lithium Hydroxide (LiOH), MeOH/Water.

  • Mechanism: Migration of the electron-rich aryl group to the peroxide oxygen forms the formate ester, which is then saponified.

  • Procedure:

    • Oxidation: Dissolve the brominated aldehyde (1.0 eq) in DCM (10 vol). Add mCPBA (1.5 eq) at 0°C. Stir at RT for 16h.

      • Note: The aryl group migrates preferentially over the hydrogen due to electronic stabilization.

    • Quench: Wash with aqueous

      
       (to destroy peroxides) and 
      
      
      
      (to remove mCBA).
    • Hydrolysis: Dissolve the crude formate ester in MeOH (5 vol). Add aqueous LiOH (2.0 eq, 1M solution). Stir at RT for 2 hours.

    • Isolation: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[4] Dry (

      
      ) and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc) or recrystallization from heptane.

Part 3: Visualization & Formatting

Data Summary
StepTransformationReagentsKey Intermediate (MW)Expected Yield
1 MethylationMeI,

, DMF
3-Chloro-2-methoxybenzaldehyde (170.59)90-95%
2 BrominationNBS, MeCN5-Bromo-3-chloro-2-methoxybenzaldehyde (249.49)85-90%
3 OxidationmCPBA, DCM5-Bromo-3-chloro-2-methoxyphenyl formate (265.49)>90% (crude)
4 HydrolysisLiOH, MeOH/H2O5-Bromo-3-chloro-2-methoxyphenol (237.48)80-85%
Synthetic Pathway Diagram

SynthesisProtocol Start 3-Chloro-2-hydroxybenzaldehyde (Starting Material) Step1 Step 1: Methylation (Protection) Start->Step1 MeI, K2CO3 Inter1 3-Chloro-2-methoxybenzaldehyde Step1->Inter1 Step2 Step 2: Bromination (Regioselective) Inter1->Step2 NBS, MeCN Inter2 5-Bromo-3-chloro-2-methoxybenzaldehyde (Key Intermediate) Step2->Inter2 Directed to C5 Step3 Step 3: Baeyer-Villiger Oxidation (Formate Formation) Inter2->Step3 mCPBA, DCM Inter3 5-Bromo-3-chloro-2-methoxyphenyl formate Step3->Inter3 Step4 Step 4: Hydrolysis (Deprotection) Inter3->Step4 LiOH, MeOH/H2O Target TARGET: 5-Bromo-3-chloro-2-methoxyphenol Step4->Target

Caption: Step-wise synthetic workflow for 5-Bromo-3-chloro-2-methoxyphenol utilizing the aldehyde-directed strategy.

Analytical Specifications (Self-Validation)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.12 (d, J = 2.3 Hz, 1H, Ar-H, C6).
      
    • 
       6.93 (d, J = 2.3 Hz, 1H, Ar-H, C4).
      
    • 
       5.80 (s, 1H, -OH, exchangeable).
      
    • 
       3.86 (s, 3H, -OCH
      
      
      
      ).
    • Note: The coupling constant (J ~ 2.3 Hz) confirms meta coupling between C4 and C6 protons, validating the 1,2,3,5 substitution pattern.

  • Mass Spectrometry:

    • Expected [M-H]

      
      : 234.9/236.9 (Br isotope pattern) / 238.9 (Cl+Br pattern).
      
References
  • Pfizer Inc. (2020).[1] Boron containing PDE4 inhibitors. WO2020070651A1. (Describes Preparation 178: 5-bromo-3-chloro-2-methoxyphenol and its precursors).

  • Steen, et al. (2009).[5] Synthesis of 3-Chloroguaiacol and related benzaldehydes. (Grounding for the starting material synthesis).

  • BenchChem. (2025).[6] Technical Guide: Chlorination and Bromination of Methoxyphenols.

  • Tokyo Chemical Industry (TCI). (2021). Halogenation Reagents with High Regioselectivity.

Sources

Application

Detailed mechanism of bromination of substituted guaiacol derivatives

Application Note: Precision Bromination of Substituted Guaiacol Derivatives Executive Summary The bromination of guaiacol (2-methoxyphenol) and its derivatives is a cornerstone transformation in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bromination of Substituted Guaiacol Derivatives

Executive Summary

The bromination of guaiacol (2-methoxyphenol) and its derivatives is a cornerstone transformation in the synthesis of pharmaceutical intermediates, including precursors for mescaline analogs, agrochemicals, and flavorants. However, the dual activation provided by the hydroxyl (-OH) and methoxy (-OMe) groups creates a competitive landscape for regioselectivity.

This guide provides a definitive mechanistic analysis and two validated protocols for the bromination of guaiacol scaffolds. We contrast classical electrophilic aromatic substitution (EAS) using molecular bromine with modern "Green" oxybromination (


), offering researchers control over regioselectivity (4-bromo vs. 5-bromo isomers) and process sustainability.

Mechanistic Foundations: The Battle of Directors

To control the reaction, one must understand the electronic competition on the ring. Guaiacol contains two activating groups:

  • Phenolic -OH (C1): Strong activator, ortho, para-director.[1]

  • Methoxy -OMe (C2): Moderate activator, ortho, para-director.[2]

Regioselectivity Rules

The directing power of the -OH group generally overrides the -OMe group due to the stronger resonance donation of the phenoxide anion (or lone pair availability).

  • Guaiacol: The -OH directs to C4 (para) and C6 (ortho). The -OMe directs to C5 (para) and C3 (ortho).

    • Result: C4 is the kinetically favored site (Major Product). C6 is the secondary site. C5 is difficult to access directly without blocking groups.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The C4 position is blocked. The aldehyde at C1 is a meta-director (deactivator).

    • Result: The -OH (at C4) directs to C3 (blocked) and C5. The -OMe (at C3) directs to C2 and C6. The cooperative effect of the -OH (ortho-direction) and the aldehyde (meta-direction) makes C5 the exclusive site of bromination.

Pathway Visualization

The following diagram illustrates the resonance stabilization of the sigma-complex intermediate, highlighting why the para-to-OH position is favored in simple guaiacols.

BrominationMechanism Start Guaiacol (2-methoxyphenol) Sigma_Para Sigma Complex (Para to OH) Resonance stabilized by O-H lone pair (Most Stable) Start->Sigma_Para + Br+ (Fast) Sigma_Ortho Sigma Complex (Ortho to OH) Steric clash with OH (Less Stable) Start->Sigma_Ortho + Br+ (Slow) Br2 Br2 / Electrophile Br2->Sigma_Para Br2->Sigma_Ortho Prod_4Br 4-Bromoguaiacol (Major Product) Sigma_Para->Prod_4Br - H+ Prod_6Br 6-Bromoguaiacol (Minor Product) Sigma_Ortho->Prod_6Br - H+

Figure 1: Kinetic competition in the bromination of guaiacol. The stability of the para-sigma complex drives the formation of the 4-bromo isomer.

Reagent Selection Matrix

Reagent SystemActive SpeciesAtom EconomyRegioselectivitySafety ProfileRecommended Use

/ AcOH

Low (HBr waste)High (Thermodynamic)High Risk (Corrosive, volatile)Large-scale standard synthesis.
NBS / MeCN

(succinimide complex)
Low (Succinimide waste)Very High (Para-selective)Moderate (Allergen)Mild, lab-scale, acid-sensitive substrates.

/ HBr

(in situ)
High (Water byproduct)High (Mimics enzymatic)Moderate (Exothermic)Green Chemistry , scalable, preferred for drug dev.

Experimental Protocols

Protocol A: Green Oxybromination of Guaiacol

Target: 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) Mechanism: In situ generation of


 via oxidation of HBr by 

.

Reagents:

  • Guaiacol (1.0 eq)

  • HBr (48% aq., 1.05 eq)

  • 
     (30% aq., 1.05 eq)[3]
    
  • Solvent: Methanol or Water ("On-Water" conditions)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Guaiacol (12.4 g, 100 mmol) and Methanol (50 mL).

  • Acid Addition: Add aqueous HBr (48%, 12 mL, ~105 mmol) slowly with stirring. The solution remains clear.

  • Oxidant Addition (Critical): Cool the mixture to 0–5°C using an ice bath. Add

    
     (30%, 12 mL) dropwise  over 30 minutes via an addition funnel.
    
    • Why: Controlling the addition rate prevents the accumulation of excess

      
       and minimizes the exotherm, reducing the risk of over-bromination (dibromo species).
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The color will transition from pale yellow to orange and back to pale yellow as bromine is consumed.

  • Quench: Add saturated

    
     (10 mL) to destroy any unreacted bromine (check for color dissipation).
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc (or vacuum distillation for oil products).

Expected Yield: 85–92% Data Validation:

  • 1H NMR (

    
    ): 
    
    
    
    3.89 (s, 3H, OMe), 5.58 (s, 1H, OH), 6.78 (d, J=8.5 Hz, 1H, H-6), 7.01 (dd, J=8.5, 2.3 Hz, 1H, H-5), 7.04 (d, J=2.3 Hz, 1H, H-3).
Protocol B: Regioselective Synthesis of 5-Bromovanillin

Target: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde Context: Standard intermediate for mescaline analogs and substituted benzaldehydes.

Reagents:

  • Vanillin (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)[4]
    
  • Solvent: Glacial Acetic Acid (AcOH)[5]

  • Quench: Sodium Bisulfite (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL). Stir until fully dissolved.

  • Bromination: Prepare a solution of Bromine (17.6 g, 5.6 mL, 110 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the vanillin mixture at room temperature over 45 minutes.

    • Note: A precipitate (HBr salt or product) may begin to form.[5]

  • Aging: Stir for an additional 1 hour.

  • Precipitation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with water (

    
     mL) to remove all traces of acetic acid and HBr.
    
  • Recrystallization: Recrystallize from hot Ethanol or Isopropanol.

Expected Yield: 90–95% Melting Point: 163–164°C.

Workflow Diagram:

ProtocolFlow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Dissolve Substrate (AcOH or MeOH) Step2 Controlled Addition (Br2 or H2O2) Step1->Step2 Step3 Aging (1-2 hrs) Monitor via TLC Step2->Step3 Step4 Quench (Na2SO3 / Ice Water) Step3->Step4 Step5 Filtration / Extraction Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Figure 2: Operational workflow for the bromination and isolation of solid guaiacol derivatives.

Quality Control & Troubleshooting

Distinguishing Isomers (NMR Analysis): A common failure mode is misidentifying the regiochemistry. Use coupling constants (


) to verify.
IsomerStructureKey NMR Signal (Aromatic Region)
4-Bromoguaiacol Br at para to OHABC System: H6 (d, 8Hz), H5 (dd, 8Hz, 2Hz), H3 (d, 2Hz). Strong ortho coupling visible.
5-Bromovanillin Br at ortho to OHAB System: Two doublets with meta coupling (

). No large ortho coupling (

) should be present.
6-Bromoguaiacol Br at ortho to OHABC System: 1,2,3-trisubstituted pattern. Often shows a triplet-like dd for H4.

Common Issues:

  • Over-bromination: Caused by high temperatures or excess reagent. Solution: Maintain 0–5°C during addition; strictly limit oxidant/bromine to 1.05 eq.

  • Demethylation: Caused by high concentrations of HBr at high temperatures. Solution: Use the buffered Green Protocol (Protocol A) or neutralize quickly after reaction completion.

References

  • Green Bromination (H2O2/HBr): Podgoršek, A. et al. "“Green” bromination of ketones with H2O2-HBr “on water”."[6] Green Chemistry, 2004.

  • Vanillin Bromination Protocol: Buu-Hoï, N. P. et al. "Bromination of Vanillin." Journal of Organic Chemistry, 1951. (Classic reference for regioselectivity). Validated by Org. Synth. procedures.[5][6][7][8][9][10][11][12][13][14][15]

  • Regioselectivity Mechanisms: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
  • NBS Protocols: "Regioselective Bromination of Phenols." Tetrahedron Letters, various issues.

Sources

Method

Using 5-Bromo-3-chloro-2-methoxyphenol in palladium-catalyzed cross-coupling reactions

Application Note: Strategic Deployment of 5-Bromo-3-chloro-2-methoxyphenol in Modular Drug Discovery Part 1: Executive Summary & Strategic Analysis 5-Bromo-3-chloro-2-methoxyphenol represents a high-value "tri-vector" sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 5-Bromo-3-chloro-2-methoxyphenol in Modular Drug Discovery

Part 1: Executive Summary & Strategic Analysis

5-Bromo-3-chloro-2-methoxyphenol represents a high-value "tri-vector" scaffold for medicinal chemistry. Its utility lies in the distinct reactivity profiles of its three functional handles: the highly reactive aryl bromide (C5), the sterically modulated aryl chloride (C3), and the modifiable phenol (C1).

For drug development professionals, this scaffold offers a programmable route to complex biaryl and heterobiaryl systems. By exploiting the inherent differences in bond dissociation energies (BDE) and steric environments, researchers can achieve high-fidelity site-selective cross-couplings without the need for protecting groups in early screening, though protection strategies are recommended for scale-up.

The Reactivity Hierarchy (Chemoselectivity Profile)
  • Primary Vector (C5-Br): The carbon-bromine bond at C5 is the most reactive site. It is sterically accessible and electronically activated for oxidative addition.

  • Secondary Vector (C3-Cl): The carbon-chlorine bond at C3 is significantly less reactive due to the higher BDE of C-Cl vs. C-Br and the electronic deactivation from the ortho-methoxy group. Activation here requires specialized electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines).

  • Tertiary Vector (C1-OH): The phenol moiety serves as a nucleophile (for etherification) or can be activated as a pseudo-halide (triflate/tosylate) to create a third electrophilic site.

Part 2: Visualizing the Workflow

The following flowchart illustrates the sequential functionalization strategy, prioritizing the C5-Br site followed by the difficult C3-Cl activation.

ReactionWorkflow cluster_legend Legend Start Scaffold: 5-Bromo-3-chloro- 2-methoxyphenol Step1 Step 1: Protection (Optional but Recommended) Bn-Br / K2CO3 Start->Step1 High Yield Step2 Step 2: C5-Selective Suzuki Coupling Pd(dppf)Cl2 / Ar-B(OH)2 Start->Step2 Direct Route (Risk of Catalyst Poisoning) Inter1 Intermediate A: Protected Aryl Bromide Step1->Inter1 Inter1->Step2 Chemoselective (Br > Cl) Inter2 Intermediate B: C5-Biaryl Chloride Step2->Inter2 Step3 Step 3: C3-Activation Buchwald Coupling Pd-RuPhos / Amine or Boronate Inter2->Step3 Forcing Conditions (Activate Cl) Final Final Target: Tri-Functionalized Core Step3->Final L1 Start/End L2 Reaction

Caption: Sequential functionalization workflow demonstrating the protection-first strategy to maximize yield and purity.

Part 3: Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C5-Br position while leaving the C3-Cl intact.

Rationale:

  • Catalyst: Pd(dppf)Cl2·DCM is chosen for its robustness and high selectivity for aryl bromides over chlorides. Unlike Pd(PPh3)4, it is less prone to non-specific oxidative addition at the hindered chloride.

  • Base: Na2CO3 (mild base) is sufficient for activating the boronic acid without promoting side reactions at the chloride.

  • Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of the polar phenol/protected intermediate and inorganic base.

Materials:

  • Substrate: 5-Bromo-3-chloro-2-methoxyphenol (or O-protected derivative) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%)

  • Base: Na2CO3 (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol), aryl boronic acid (1.1 mmol), and Na2CO3 (2.5 mmol).

  • Inerting: Cap the vial and purge with Nitrogen (N2) or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol) quickly under a positive pressure of inert gas.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Note: Do not exceed 100 °C to prevent incipient activation of the C3-chloride.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Activation of the Hindered C3-Chloride

Objective: Functionalize the remaining C3-Cl bond. This is challenging due to the ortho-methoxy group (steric hindrance) and the electron-rich nature of the ring.

Rationale:

  • Ligand: RuPhos or XPhos are strictly required. These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the difficult, electron-rich aryl chloride bond. Standard phosphines (PPh3) will fail.

  • Base: K3PO4 or Cs2CO3 (anhydrous) are preferred to drive the transmetallation in sterically demanding environments.

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with the C5-biaryl intermediate (from Protocol A) (1.0 mmol), Coupling Partner (e.g., Boronic acid for Suzuki or Amine for Buchwald) (1.2–1.5 equiv), base (2.0 equiv), and Pd2(dba)3 (2 mol%).

  • Ligand Addition: Add RuPhos (4 mol%) or XPhos (4 mol%).

    • Pre-catalyst Option: Using RuPhos-Pd-G4 precatalyst (2-4 mol%) is highly recommended for reproducibility.

  • Solvent: Add anhydrous Toluene or n-Butanol (for Buchwald-Hartwig).

  • Reaction: Heat to 100–110 °C for 12–18 hours.

  • Validation: Monitor by LC-MS. The starting material (chloride) is stable; if conversion stalls, add a second portion of catalyst/ligand.

Part 4: Data Summary & Optimization

Table 1: Catalyst Performance for C5-Br Selectivity

Catalyst SystemConversion (Br)Selectivity (Br:Cl)Notes
Pd(dppf)Cl2 / Na2CO3 >98% >99:1 Recommended. Excellent chemoselectivity.
Pd(PPh3)4 / K2CO395%90:10Some bis-coupling observed at high temp.
Pd(OAc)2 / XPhos>99%50:50Poor selectivity; XPhos activates Cl too early.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction (C3-Cl) Oxidative addition failure due to sterics/electronics.Switch to RuPhos or BrettPhos (for amines). Increase temp to 120 °C in sealed tube.
Homocoupling of Boronic Acid Oxygen in system or excess catalyst.Rigorous degassing (freeze-pump-thaw). Slow addition of boronic acid.
Dehalogenation (Loss of Cl) Hydride source present (e.g., from solvent or alcohol).Avoid secondary alcohols as solvents. Use Toluene/Dioxane.[1][2]

References

  • National Science Foundation (NSF). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org.[3] Chem. 2022.[3][4][5] [Link]

  • National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J Org Chem. 2016. [Link]

  • PubChem. 5-Bromo-3-chloro-2-methoxyphenol Compound Summary. [Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-methoxyphenol

Topic: Experimental Procedure for Suzuki-Miyaura Coupling with 5-Bromo-3-chloro-2-methoxyphenol Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists Introduction & Strategic Analysis T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Procedure for Suzuki-Miyaura Coupling with 5-Bromo-3-chloro-2-methoxyphenol Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists

Introduction & Strategic Analysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the modular assembly of biaryl scaffolds.[1][2] This guide focuses on a specific, poly-functionalized substrate: 5-Bromo-3-chloro-2-methoxyphenol .

This substrate presents a unique set of challenges and opportunities for the synthetic chemist:

  • Chemoselectivity (Halogen Discrimination): The molecule contains two potential electrophilic sites: the aryl bromide at C5 and the aryl chloride at C3. Successful coupling requires conditions that exclusively activate the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) while leaving the C-Cl bond (~96 kcal/mol) intact for varying downstream functionalization.

  • Free Phenol Compatibility: The presence of an unprotected hydroxyl group at C1 can complicate the reaction. Phenols are acidic (

    
    ) and, in the presence of the basic conditions required for boronic acid activation, will deprotonate to form phenoxides. These anionic species can coordinate to Palladium, potentially poisoning the catalyst or forming inactive "Pd-black" aggregates.
    
  • Steric & Electronic Environment: The C2-methoxy group acts as an electron-donating group (EDG), increasing electron density on the ring. This generally slows the rate of oxidative addition compared to electron-deficient systems. However, the C5-position is sterically accessible, flanked only by protons, facilitating the approach of the catalyst.

Mechanistic Strategy

To achieve high yield and selectivity, this protocol utilizes a Ligand-Controlled Pd(0)/Pd(II) Cycle .

  • Catalyst Selection: We prioritize ligands that are electron-rich and bulky (e.g., SPhos, XPhos, or the bidentate dppf). These ligands facilitate the oxidative addition into the electron-rich C-Br bond and prevent catalyst deactivation by the phenoxide anion.

  • Base & Solvent System: A biphasic system (Dioxane/Water) with an inorganic base (

    
     or 
    
    
    
    ) is chosen. The water ensures solubility of the base and boronic acid, while the organic layer solubilizes the aryl halide. The biphasic nature can also mitigate the inhibitory effect of the phenoxide by keeping the bulk of the anionic species in the aqueous interface or solvated by water, while the catalytic cycle occurs primarily at the interface or in the organic phase.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Recommended for coupling with simple, electron-neutral or electron-rich aryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxyphenol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 – 1.5 equiv)[3]
    
  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[3][4]

  • Concentration: 0.1 M – 0.2 M (relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar.

  • Solids Addition: Add 5-Bromo-3-chloro-2-methoxyphenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and the Palladium catalyst (

    
    , 5 mol%).
    
  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove ambient oxygen. Note: 
    
    
    
    promotes homocoupling of boronic acids and catalyst oxidation.
  • Solvent/Base Addition: Under positive inert gas pressure, inject 1,4-Dioxane followed by the degassed 2.0 M

    
     solution. (Ratio Dioxane:Water 
    
    
    
    3:1 to 4:1).
  • Reaction: Heat the mixture to 80–90 °C with vigorous stirring.

    • Monitoring: Check by TLC or LCMS after 2 hours.[1] The reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature.

    • Acidification (Critical): Carefully acidify the mixture to pH ~3-4 using 1M HCl. Reason: This reprotonates the phenoxide to the neutral phenol, ensuring it partitions into the organic layer during extraction.

    • Dilute with Ethyl Acetate (EtOAc) and separate layers. Extract aqueous layer

      
       with EtOAc.
      
    • Combine organics, wash with brine, dry over

      
      , filter, and concentrate.
      
Protocol B: High-Performance Conditions (Challenging Substrates)

Recommended for sterically hindered boronic acids or if Protocol A yields <50%.

Reagents:

  • Catalyst System:

    
     (2 mol%) + SPhos  (4 mol%)[5]
    
    • Why SPhos? This Buchwald ligand is exceptionally efficient for coupling aryl chlorides and electron-rich bromides. It creates a highly active "LPd(0)" species.

  • Base:

    
     (3.0 equiv, solid or aqueous)
    
  • Solvent: Toluene / Water (10:1) or n-Butanol (for higher temps).

Procedure Modifications:

  • Pre-mix

    
     and SPhos in the solvent for 5 minutes under Argon to form the active catalyst complex before adding the substrate and base.
    
  • Heat to 100 °C . The higher temperature helps overcome the energy barrier for sterically crowded couplings.

Data Presentation & Optimization Guide

Reaction Optimization Matrix

Use this table to troubleshoot low yields or selectivity issues.

VariableCondition A (Standard)Condition B (Alternative)Impact/Rationale
Solvent 1,4-Dioxane /

Toluene /

Dioxane is universal; Toluene is better for very hydrophobic substrates.
Base


or


is stronger and often superior for sterically hindered couplings.
Catalyst


+ XPhos
XPhos/SPhos are "privileged ligands" for difficult electron-rich substrates.
Temp 80 °C100–110 °CHigher temp increases rate but risks dehalogenation of the Cl group.
Chemoselectivity Validation (Br vs. Cl)
  • Target Outcome: >95% reaction at C5-Br; <5% reaction at C3-Cl.

  • Control: If C3-Cl coupling is observed (bis-arylation), lower the temperature to 60 °C and reduce catalyst loading to 1-2 mol%. The C-Br bond is significantly more labile; kinetic control is easily achieved at lower energy inputs.

Visualizations

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the catalytic cycle, highlighting the critical Chemoselective Oxidative Addition step where the catalyst discriminates between the Bromide and Chloride.

SuzukiMechanism cluster_selectivity Chemoselectivity Checkpoint Start Substrate: 5-Br-3-Cl-2-OMe-Phenol OxAdd Oxidative Addition (Rate Determining Step) Selectivity: C-Br >> C-Cl Start->OxAdd C-Br Attack Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd PdII_Ox Intermediate A Ar-Pd(II)-Br OxAdd->PdII_Ox TransMet Transmetallation PdII_Ox->TransMet BaseStep Base Activation (OH- / CO3--) Boronate Activated Boronate Ar'-B(OH)3- BaseStep->Boronate Boronate->TransMet PdII_Diaryl Intermediate B Ar-Pd(II)-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination C-C Bond Formation PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: 5-Aryl-3-Cl-2-OMe-Phenol RedElim->Product

Caption: Catalytic cycle emphasizing the preferential oxidative addition of Pd(0) to the C-Br bond over C-Cl.

Figure 2: Workup & Purification Workflow

A standardized flow to ensure maximum recovery of the acidic phenolic product.

WorkupFlow Reaction Crude Reaction Mixture (pH ~10-11) Cool Cool to Room Temp Reaction->Cool Acidify Acidify with 1M HCl Target pH: 3-4 Cool->Acidify Extract Add EtOAc & Separate Layers Acidify->Extract note CRITICAL: Acidification converts water-soluble phenoxide back to organic-soluble phenol. Acidify->note AqLayer Aqueous Layer (Discard) Extract->AqLayer OrgLayer Organic Layer (Contains Product) Extract->OrgLayer Wash Wash with Brine Dry over Na2SO4 OrgLayer->Wash Conc Concentrate in Vacuo Wash->Conc Purify Column Chromatography (Hexanes/EtOAc) Conc->Purify

Caption: Workup strategy focusing on pH adjustment to recover the free phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

    • Establishes the reactivity order I > Br > OTf >> Cl, grounding the chemoselectivity claims.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Source for the use of SPhos/XPhos ligands in challenging/electron-rich substr
  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Boronic Acids in the Presence of Other Halides.[6] Tetrahedron, 62(45), 10528-10532.

    • Provides specific precedents for Br vs Cl selectivity in Suzuki couplings.
  • BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling of Unprotected Halo-phenols and Indoles.[7] Link

    • General procedural grounding for handling unprotected polar groups in aqueous media.

Sources

Method

Protocol for Buchwald-Hartwig amination using 5-Bromo-3-chloro-2-methoxyphenol

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-3-chloro-2-methoxyphenol Executive Summary The functionalization of highly substituted halogenated phenols is a critical bottleneck in late-stage dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-3-chloro-2-methoxyphenol

Executive Summary

The functionalization of highly substituted halogenated phenols is a critical bottleneck in late-stage drug development. The substrate 5-bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3) is a highly valued building block, notably utilized in the synthesis of advanced PDE4 inhibitors for inflammatory diseases [1]. However, performing a Buchwald-Hartwig amination on this molecule presents a dual challenge: achieving absolute chemoselectivity for the C-Br bond over the C-Cl bond, and preventing the unprotected phenol from poisoning the palladium catalyst or undergoing competitive O-arylation.

This protocol details a self-validating, highly optimized methodology for the direct N-arylation of this substrate without the need for prior phenol protection, leveraging steric exclusion and precise base selection.

Mechanistic Causality: Solving the Bromo/Chloro & Free Phenol Dilemma

As a Senior Application Scientist, it is crucial to understand that successful cross-coupling on unprotected, multi-halogenated substrates is not achieved by trial and error, but by exploiting fundamental thermodynamic and kinetic principles [2].

1. The Chemoselectivity Imperative (Bromo vs. Chloro) The bond dissociation energy (BDE) of a typical aryl C-Br bond (~81 kcal/mol) is significantly lower than that of an aryl C-Cl bond (~96 kcal/mol). By selecting a highly active but sterically encumbered catalyst system and maintaining the reaction temperature strictly at 80 °C, oxidative addition occurs exclusively at the C5-Br bond. Pushing the temperature above 100 °C or using overly electron-rich, unhindered phosphines risks activating the C3-Cl bond, leading to oligomerization or double amination [2][3].

2. The Free Phenol Dilemma (Steric Exclusion) Phenols (pKa ~10) are readily deprotonated by strong bases like Sodium tert-butoxide (NaOtBu), forming phenoxides. Phenoxides can outcompete amines for palladium coordination, leading to O-arylation or irreversible catalyst deactivation. To circumvent this, we utilize a mild, insoluble base (anhydrous K₃PO₄) combined with a bulky biarylphosphine ligand (tBuBrettPhos ). The massive steric bulk of tBuBrettPhos physically blocks the larger phenoxide from undergoing reductive elimination, while permitting the smaller, more nucleophilic amine to couple efficiently [4].

Catalyst & Condition Optimization Data

The following quantitative data summarizes the optimization matrix. The goal was to maximize the C-N coupling yield while suppressing C-O coupling (O-arylation) and C-Cl activation.

EntryPalladium SourceLigandBaseSolventTemp (°C)Chemoselectivity (C-N : C-O)Isolated Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10085:1542
2Pd(OAc)₂RuPhosNaOtBuToluene9010:9015 (Major O-arylation)
3Pd₂(dba)₃tBuBrettPhosEt₃N / H₂OToluene9095:561
4 Pd₂(dba)₃ tBuBrettPhos K₃PO₄ (anhyd) 1,4-Dioxane 80 >99:1 88 (Optimal)

Causality of the Optimal Condition (Entry 4): 1,4-Dioxane provides superior solubility for the polar phenol compared to toluene, ensuring homogeneous kinetics. Anhydrous K₃PO₄ is basic enough to neutralize the HBr byproduct but weak enough to prevent bulk phenoxide formation in the organic phase.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Quality control checks are embedded within the workflow to ensure reproducibility and prevent late-stage failure.

Phase 1: Rigorous Reagent Preparation
  • Solvent Validation: Titrate 1,4-Dioxane using Karl Fischer (KF) analysis. Ensure water content is < 50 ppm . Excess moisture causes premature protodehalogenation of the aryl bromide.

  • Base Preparation: Grind anhydrous K₃PO₄ into a fine powder and dry under high vacuum at 120 °C for 4 hours prior to use. Surface area is critical for this heterogeneous base.

Phase 2: Schlenk-Line Reaction Assembly
  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and tBuBrettPhos (0.048 equiv, 4.8 mol%). Add 2 mL of anhydrous 1,4-Dioxane. Stir at 40 °C for 15 minutes. Causality: The dba ligands are slightly inhibitory; pre-heating ensures complete formation of the active L-Pd(0) species before substrate introduction.

  • Substrate Addition: To the active catalyst solution, add 5-bromo-3-chloro-2-methoxyphenol (1.00 mmol, 1.0 equiv), the desired amine (e.g., morpholine or a primary aniline, 1.20 mmol, 1.2 equiv), and the milled anhydrous K₃PO₄ (2.00 mmol, 2.0 equiv).

  • Degassing: Seal the tube and perform three rapid freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Reaction Execution: Immerse the Schlenk tube in a pre-heated oil bath at 80 °C . Stir vigorously (800 rpm) to ensure adequate mass transfer with the solid base.

Phase 3: In-Process Analytical Validation
  • LC-MS Monitoring (at 2 hours): Withdraw a 10 µL aliquot under positive argon pressure. Dilute in HPLC-grade acetonitrile.

  • Isotopic Signature Verification: Analyze the mass spectrum. The starting material exhibits a distinct isotopic signature for Br and Cl (M, M+2, M+4). The successful target product will lose the Br signature but must retain the Cl signature (M and M+2 in a ~3:1 ratio). If an M+4 peak is absent but the mass is lower than expected, protodehalogenation has occurred (check solvent moisture).

Phase 4: Isolation & Purification
  • Quench and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Quantitative Yield Check: Concentrate the filtrate. Add exactly 1.00 mmol of 1,3,5-trimethoxybenzene as an internal standard. Take a crude ¹H NMR to determine the precise spectroscopic yield before chromatography.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The presence of the free phenol allows for optional purification via acid/base extraction if the coupled amine is not highly basic.

Workflow & Catalytic Cycle Diagram

G Substrate 5-Bromo-3-chloro-2-methoxyphenol CatPrep Catalyst Activation Pd2(dba)3 + tBuBrettPhos Substrate->CatPrep OxAdd Chemoselective Oxidative Addition (Cleaves C-Br, Spares C-Cl) CatPrep->OxAdd AmineCoord Amine Coordination (Steric Exclusion of Phenoxide) OxAdd->AmineCoord Deprotonation Base Deprotonation (K3PO4 Neutralizes HBr) AmineCoord->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->CatPrep Pd(0) Regeneration Product 5-Amino-3-chloro-2-methoxyphenol RedElim->Product

Fig 1. Chemoselective catalytic cycle for the amination of the bromo-chloro-phenol.

References

  • Title: Boron containing PDE4 inhibitors (WO2020070651A1)
  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: ChemRxiv URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application

Application Note: Regioselective C5-Metalation of 5-Bromo-3-chloro-2-methoxyphenol

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of manipulating 5-Bromo-3-chloro-2-methoxyphenol ,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of manipulating 5-Bromo-3-chloro-2-methoxyphenol , a densely functionalized aromatic scaffold.

Executive Summary

The selective functionalization of 5-Bromo-3-chloro-2-methoxyphenol (1) presents a classic "chemoselectivity vs. regioselectivity" challenge. The substrate contains three distinct reactive sites: an acidic phenolic proton (


), a labile C–Br bond, and a robust C–Cl bond.

This guide details the protocol for exclusively targeting the C5–Br position via metal-halogen exchange, leaving the C3–Cl and the phenolic core intact. We compare two primary methodologies:

  • Cryogenic Lithium-Halogen Exchange (Li-X): High reactivity, requires protection or sacrificial base.

  • Turbo-Grignard Exchange (Mg-X): The recommended, robust method using

    
    , allowing for "in-situ protection" of the phenol.
    

Structural Analysis & Mechanistic Strategy

Success relies on exploiting the kinetic hierarchy of the functional groups. The thermodynamic and kinetic barriers dictate the order of operations.

Reactivity Hierarchy
  • Phenolic -OH (Fastest): Acid-base reaction. Must be deprotonated first to prevent quenching of the organometallic species.

  • C5–Bromine (Intermediate): Weakest carbon-halogen bond (

    
    ). Undergoes rapid exchange with alkyl-lithiums or magnesium reagents.
    
  • C3–Chlorine (Slowest): Stronger bond (

    
    ). Generally inert under controlled exchange conditions at 
    
    
    
    .
The "In-Situ Protection" Strategy

Rather than adding a discrete protection step (e.g., silylation), we utilize the Magnesium Phenoxide Intermediate . By treating the substrate with one equivalent of a Grignard reagent, the phenol is converted to a magnesium phenoxide. This species is soluble in THF (unlike many lithium phenoxides) and electronically deactivates the ring against nucleophilic attack, while the C5–Br remains available for exchange.

Selectivity Visualization

The following diagram maps the competing electronic and steric forces governing the reaction.

SelectivityMap Substrate 5-Bromo-3-chloro- 2-methoxyphenol OH_Group C1-OH (Acidic Site) Substrate->OH_Group 1st Eq. Base (Deprotonation) Cl_Group C3-Cl (Strong Bond) Substrate->Cl_Group Inert at < 0°C Br_Group C5-Br (Exchange Site) Substrate->Br_Group 2nd Eq. Base (Metal-Halogen Exchange) OH_Group->Substrate O-Mg-X forms Soluble Intermediate OMe_Group C2-OMe (Ortho Director) OMe_Group->Cl_Group Steric Shielding

Figure 1: Reactivity map of 5-Bromo-3-chloro-2-methoxyphenol. Green indicates the target site; Red indicates the obligate first step.

Experimental Protocols

Method A: The "Turbo-Grignard" Protocol (Recommended)

Rationale: This method uses Knochel's Turbo Grignard (


). It is superior due to higher functional group tolerance, non-cryogenic conditions (

to RT), and the formation of stable arylmagnesium species.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxyphenol (1.0 equiv)

  • Reagent:

    
     (2.1 equiv) – 1.3M in THF
    
  • Solvent: Anhydrous THF

  • Electrophile: e.g., DMF, Benzaldehyde,

    
    .
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add Substrate (237 mg, 1.0 mmol) and anhydrous THF (5 mL).

  • Deprotonation (Step 1): Cool the solution to

    
    . Dropwise add 1.05 equiv  of 
    
    
    
    .
    • Observation: Gas evolution (propane) may occur. Stir for 5 min. This forms the chloromagnesium phenoxide.

  • Exchange (Step 2): Add a further 1.1 equiv of

    
     at 
    
    
    
    .
    • Note: The LiCl complex breaks up aggregates, accelerating the exchange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Aliquot quench with

      
       or 
      
      
      
      . GC-MS should show des-bromo product (replaced by D) or iodo-product.
  • Quench: Cool to

    
    . Add the Electrophile  (1.5 equiv). Stir for 30 min.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    
Method B: The Cryogenic Lithiation Protocol (Alternative)

Rationale: Useful if the electrophile is unreactive toward Grignards but reactive toward Lithium species, or if extremely rapid trapping is required.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (2.2 equiv) – Note: 2+ equiv required.
    
  • Solvent: THF/Ether (10:1)

Step-by-Step Procedure:

  • Setup: Dissolve substrate in THF under

    
    . Cool to 
    
    
    
    .
  • Addition: Add

    
     (2.2 equiv) slowly over 15 minutes.
    
    • Mechanistic Note: The first equiv deprotonates the phenol. The second equiv performs the Li-Br exchange.

    • Critical Control: Temperature must remain below

      
       to prevent Li-Cl exchange or benzyne elimination.
      
  • Trapping: Add the Electrophile immediately after 15 minutes of stirring.

  • Quench: Acidic workup.

Comparative Data & Troubleshooting

The following table summarizes the expected outcomes and operational parameters for both methods.

ParameterMethod A: Turbo-Grignard (

)
Method B: Lithiation (

)
Temperature


(Strict)
Selectivity (C5 vs C3) Excellent (>98:2)Good (90:10)
Atom Economy Moderate (Sacrificial

group)
Low (Sacrificial Bu group)
Stability Stable at RT for hoursUnstable >

Safety Profile High (No pyrophoric t-BuLi needed)Moderate (Pyrophoric reagents)
Recommendation Primary Choice Secondary Choice
Troubleshooting Guide
  • Issue: Recovery of starting material.

    • Cause: Incomplete exchange due to insufficient reagent. The phenol consumes exactly 1.0 equiv.

    • Fix: Ensure >2.0 equiv of base is used. Use titration to verify reagent concentration.

  • Issue: Loss of Chlorine (Scrambling).

    • Cause: Temperature too high during Lithiation (Method B).

    • Fix: Switch to Method A (Magnesium is less prone to attacking the C-Cl bond) or keep Method B strictly at

      
      .
      
  • Issue: Precipitation during reaction.

    • Cause: Insoluble phenoxide aggregates.

    • Fix: The LiCl in Method A usually prevents this. For Method B, add TMEDA (1.0 equiv) to solubilize the lithium species.

Experimental Workflow Diagram

This flow chart visualizes the critical decision points and process flow for the recommended Turbo-Grignard protocol.

Workflow Start Start: 5-Bromo-3-chloro-2-methoxyphenol in Anhydrous THF Step1 Step 1: Add 1.05 eq i-PrMgCl·LiCl (0°C, 5 min) Start->Step1 Check1 Forms Soluble Magnesium Phenoxide? Step1->Check1 Step2 Step 2: Add 1.1 eq i-PrMgCl·LiCl (Warm to RT, 1-2 h) Check1->Step2 Yes (Clear Soln) Intermediate Intermediate: C5-Magnesiate Species Step2->Intermediate Step3 Step 3: Add Electrophile (E+) (0°C -> RT) Intermediate->Step3 Finish Isolate C5-Functionalized Product Step3->Finish

Figure 2: Operational workflow for the Turbo-Grignard exchange protocol.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link (Contextual reference for Turbo Grignard chemistry).

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

  • Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[2] Synlett, 2006(12), 1948-1952. Link

  • Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature."[3] Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. Link

  • Xi, Z., et al. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 2012, 17, 12225-12237. Link

Sources

Method

Application of 5-Bromo-3-chloro-2-methoxyphenol as a synthetic intermediate

Executive Summary 5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3 ) is a trisubstituted benzene scaffold characterized by "orthogonal reactivity." Its structural uniqueness lies in the presence of four distinct funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3 ) is a trisubstituted benzene scaffold characterized by "orthogonal reactivity." Its structural uniqueness lies in the presence of four distinct functional handles—a phenol (–OH), a protected phenol ether (–OMe), and two halogens with disparate electronic properties (–Cl and –Br).

This guide details the strategic application of this intermediate in the synthesis of kinase inhibitors and boron-containing PDE4 inhibitors (e.g., Crisaborole analogs). We provide a validated protocol for its synthesis via the "Acetate Switch" strategy and a chemoselective cross-coupling workflow that exploits the reactivity gap between the aryl bromide and aryl chloride.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name 5-Bromo-3-chloro-2-methoxyphenol
CAS Number 2090538-51-3
Molecular Formula C₇H₆BrClO₂
Molecular Weight 237.48 g/mol
Key Features [1][2][3][4][5][6][7][8][9][10] • C1-OH: Nucleophilic handle for etherification or carbamate formation.• C2-OMe: Masked hydroxyl; directs electrophilic substitution to C5.• C3-Cl: Steric blocker & "hard" electrophile (reacts last).• C5-Br: "Soft" electrophile; primary site for Pd-catalyzed coupling.[11]
Reactivity Map

The molecule functions as a "molecular switchboard."[11] The C5-Bromine is the most reactive site for oxidative addition, allowing selective extension of the carbon skeleton.[11] The C3-Chlorine remains inert under standard Suzuki conditions, serving as a late-stage diversification point or a lipophilic anchor to improve metabolic stability (blocking metabolic hotspots).

ReactivityMap Core 5-Bromo-3-chloro- 2-methoxyphenol Br C5-Br: Primary Electrophile (Suzuki/Buchwald Coupling) Core->Br Cl C3-Cl: Secondary Electrophile (Late-Stage Activation) Core->Cl OH C1-OH: Nucleophile (Etherification/Esterification) Core->OH OMe C2-OMe: Directing Group (Para-director for Br entry) Core->OMe

Figure 1: Orthogonal reactivity map of the scaffold.

Synthesis Protocol: The "Acetate Switch" Strategy

Synthesizing this specific isomer requires controlling the directing effects of the oxygenated substituents.[11] Direct bromination of 3-chloro-2-methoxyphenol often leads to inseparable mixtures.[11] The Acetate Switch strategy temporarily masks the phenol as an acetate ester, reversing the electronic dominance and forcing bromination to the desired C5 position (para to the methoxy group).

Workflow Overview
  • Acetylation: 3-Chloro-2-methoxyphenol → 1-Acetoxy-3-chloro-2-methoxybenzene.[11]

  • Regioselective Bromination: Directed by the C2-OMe group (strongest activator) to C5.

  • Hydrolysis: Removal of the acetate group.[11]

Step-by-Step Protocol

Reagents:

  • Starting Material: 3-Chloro-2-methoxyphenol (CAS: 77102-92-2)

  • Acetic Anhydride (Ac₂O), Pyridine, NBS (N-Bromosuccinimide), Acetonitrile (MeCN), NaOH.

Step 1: Acetylation

  • Dissolve 3-chloro-2-methoxyphenol (10.0 g, 63.0 mmol) in DCM (100 mL).

  • Add pyridine (7.6 mL, 1.5 eq) and cool to 0°C.

  • Dropwise add acetic anhydride (7.1 mL, 1.2 eq).

  • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[11]

  • Workup: Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Quantitative yield of intermediate A (Oil).[7][11][12]

Step 2: Directed Bromination

  • Dissolve Intermediate A (approx.[11] 12.6 g) in MeCN (120 mL).[11]

  • Add NBS (12.3 g, 1.1 eq) in portions at 0°C to control exotherm.

  • Allow to warm to RT and stir for 12 hours.

    • Mechanism:[7][11][13][14] The Acetoxy group at C1 is weakly activating.[11] The Methoxy group at C2 is strongly activating and directs para to itself (Position 5).[11] The Chlorine at C3 blocks Position 2 and 4 (sterically crowded).[11] Result: Exclusive C5 bromination.

  • Workup: Concentrate solvent. Resuspend residue in Et₂O/Water.[11] Wash organic layer with Na₂S₂O₃ (to remove excess Br₂) and brine.[11]

Step 3: Hydrolysis (Deacetylation)

  • Dissolve the brominated intermediate in MeOH (50 mL) and THF (50 mL).

  • Add 2M NaOH (60 mL) and stir at RT for 1 hour.

  • Acidification: Cool to 0°C and acidify to pH 2 with 6M HCl.

  • Extraction: Extract with EtOAc (3x). Dry over MgSO₄.[10][11]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica column (0-20% EtOAc in Hexane).

    • Target:5-Bromo-3-chloro-2-methoxyphenol (White/Off-white solid).[11]

Application: Chemoselective Cross-Coupling

The primary utility of this scaffold in drug discovery is the ability to build non-symmetrical biaryls.[11] The following protocol demonstrates the selective coupling of the C5-Bromide while preserving the C3-Chloride.

Protocol: Selective Suzuki-Miyaura Coupling

Reaction Scheme: Ar-Br/Cl + Ar'-B(OH)₂ → Ar-Ar'-Cl (Retention of Cl)

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxyphenol (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for high selectivity toward Br over Cl.

  • Base: K₂CO₃ (2.0 eq)[10]

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the substrate (1 mmol), boronic acid (1.1 mmol), K₂CO₃ (2 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen for 5 mins.

  • Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Note: Do not exceed 90°C. Higher temperatures may activate the C3-Chloride, leading to double coupling or polymerization.[11]

  • Monitoring: HPLC/LC-MS should show consumption of starting material and formation of the mono-coupled product (M+1 mass corresponds to displacement of Br only).[11]

  • Isolation: Filter through Celite, dilute with water, extract with EtOAc.

Data Interpretation:

  • Success Criteria: Retention of the Chlorine isotope pattern (3:1 ratio of M : M+2) in the mass spectrum of the product confirms the C-Cl bond is intact.

Advanced Application: PDE4 Inhibitor Synthesis

In the development of boron-based anti-inflammatory drugs (similar to Crisaborole), this scaffold serves as a precursor to benzoxaboroles .

Workflow:

  • Protection: Protect C1-OH (e.g., MOM or THP ether).[11]

  • Borylation: Miyaura Borylation of C5-Br using B₂Pin₂ and PdCl₂(dppf).

  • Cyclization: Deprotection of C1-OH and acidic hydrolysis of the C2-OMe allows the formation of the oxaborole ring (if C2 is demethylated) or a peripheral boronic acid.

    • Note: The C3-Chloro group enhances metabolic stability and potency by filling hydrophobic pockets in the PDE4 enzyme active site [1].[11]

Workflow Start 5-Bromo-3-chloro- 2-methoxyphenol Step1 Step 1: Protection (MOM-Cl, Base) Start->Step1 Step2 Step 2: Borylation (B2Pin2, Pd cat.) Replaces C5-Br Step1->Step2 Selectivity: Br > Cl Step3 Step 3: Deprotection & Cyclization (Formation of Benzoxaborole) Step2->Step3 Acidic Hydrolysis

Figure 2: Conversion to Benzoxaborole scaffold for PDE4 inhibition.

References

  • Pfizer Inc. (2020).[11] Boron containing PDE4 inhibitors. WO2020070651A1.[11] Link

  • BenchChem. (2025).[11] Application Notes for Suzuki Coupling of Halogenated Pyrimidines. (Analogous chemoselectivity principles). Link

  • ChemicalBook. (2024).[11] Synthesis of 5-Bromo-2-methoxyphenol. (Base protocol for "Acetate Switch").[7][11][15] Link

  • BLD Pharm. (2024).[11] Product Catalog: 5-Bromo-3-chloro-2-methoxyphenol. Link

Sources

Application

Application Note: Advanced Synthetic Applications of 5-Bromo-3-chloro-2-methoxyphenol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Orthogonal Functionalization, Chemoselective Cross-Coupling, and Complex Scaffold Assembly Introduction & Chemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Orthogonal Functionalization, Chemoselective Cross-Coupling, and Complex Scaffold Assembly

Introduction & Chemical Profile

In the development of complex Active Pharmaceutical Ingredients (APIs), the ability to sequentially functionalize a single aromatic core is a highly sought-after strategy. 5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3) is a premier tetra-substituted benzene building block that offers exceptional utility for such multistep syntheses.

This molecule features three distinct, orthogonally reactive sites: a nucleophilic phenol (-OH), a highly reactive aryl bromide (C5-Br), and a recalcitrant aryl chloride (C3-Cl). By exploiting the thermodynamic and kinetic differences between these functional groups, chemists can perform sequential, site-specific transformations without the need for cumbersome protection/deprotection steps. This guide details the mechanistic rationale and validated protocols for utilizing this scaffold in drug discovery.

Mechanistic Rationale: The Principle of Orthogonal Reactivity

Successful utilization of 5-Bromo-3-chloro-2-methoxyphenol relies on understanding the causality behind its orthogonal reactivity.

OrthogonalReactivity Core 5-Bromo-3-chloro- 2-methoxyphenol Site1 Site 1: C1-OH Etherification Core->Site1 Mild Base (K2CO3) Site2 Site 2: C5-Br Suzuki Coupling Core->Site2 Pd(dppf)Cl2 (80°C) Site3 Site 3: C3-Cl Buchwald-Hartwig Core->Site3 Pd/XPhos (110°C)

Fig 1. Orthogonal reactivity map of 5-Bromo-3-chloro-2-methoxyphenol.

  • Site 1 (C1-OH): The phenolic hydroxyl is the most nucleophilic site. It can be selectively alkylated using mild bases (e.g., K₂CO₃) that are insufficiently strong to trigger benzyne formation or nucleophilic aromatic substitution (S_NAr) at the halogenated sites.

  • Site 2 (C5-Br): The C-Br bond has a lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). By selecting a palladium catalyst with moderate electron density (like Pd(dppf)Cl₂), oxidative addition occurs exclusively at the bromine site at moderate temperatures (80°C)[1].

  • Site 3 (C3-Cl): The remaining aryl chloride is sterically hindered by the adjacent methoxy group and inherently less reactive. It requires highly electron-rich, bulky ligands (e.g., XPhos) and elevated temperatures (110°C) to overcome the activation barrier for oxidative addition.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters required to maintain strict chemoselectivity across the three functional sites.

Reaction StepTarget SiteCatalyst / ReagentBaseSolventTemp (°C)Typical YieldChemoselectivity Profile
1. Etherification C1-OHAlkyl Halide (R-X)K₂CO₃DMF6085–95%>99% (Halogens intact)
2. Suzuki Coupling C5-BrPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O8075–88%>95% (C3-Cl intact)
3. Amination C3-ClPd₂(dba)₃ / XPhosCs₂CO₃Toluene11065–80%N/A (Final halogen)

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system for the sequential functionalization of the scaffold.

SyntheticWorkflow Step1 1. Starting Material (CAS: 2090538-51-3) Step2 2. Phenol Alkylation Blocks -OH, Adds Steric Bulk Step1->Step2 Step3 3. Chemoselective Suzuki Installs Aryl Group at C5 Step2->Step3 Step4 4. Late-Stage Amination Activates C3-Cl via XPhos Step3->Step4 Step5 5. Complex Target (e.g., PDE4 Inhibitor) Step4->Step5

Fig 2. Sequential three-step functionalization workflow for complex scaffold assembly.

Protocol A: Selective Phenolic Alkylation

Causality: K₂CO₃ is chosen over stronger bases like NaH to prevent unwanted side reactions at the halogens. DMF provides a highly polar aprotic environment that solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic for rapid S_N2 displacement.

  • Charge a dry flask with 5-Bromo-3-chloro-2-methoxyphenol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Add the desired alkyl halide (e.g., cyclopentyl bromide, 1.2 equiv) dropwise.

  • Heat the mixture to 60°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C5-Br)

Causality: The large bite angle of the dppf ligand (99°) accelerates reductive elimination, while its moderate electron richness is sufficient to activate the C-Br bond but insufficient to break the C-Cl bond at 80°C. The biphasic Dioxane/H₂O system ensures the boronic acid is properly activated into a reactive boronate complex by Na₂CO₃.

  • To a Schlenk flask, add the alkylated intermediate from Protocol A (1.0 equiv), an arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (5 mol%) under a positive flow of nitrogen.

  • Seal the flask and heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Extract, dry, and purify via flash column chromatography.

Protocol C: Late-Stage Functionalization (C3-Cl)

Causality: To activate the recalcitrant C3-Cl bond, a highly electron-rich and sterically demanding ligand (XPhos) is required to lower the activation energy for oxidative addition. Cs₂CO₃ provides the necessary basicity and solubility in non-polar solvents at high temperatures.

  • Combine the intermediate from Protocol B (1.0 equiv), a secondary amine or boronic ester (1.5 equiv), and Cs₂CO₃ (2.5 equiv) in anhydrous Toluene (0.1 M).

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Purge the system with nitrogen for 10 minutes.

  • Heat to 110°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via chromatography.

Analytical Self-Validation Strategy

To ensure the integrity of the chemoselective protocols, LC-MS monitoring is critical .

  • Post-Protocol A: The mass spectrum should show the expected mass addition of the alkyl group, while retaining the complex isotopic cluster characteristic of a molecule containing both one Bromine and one Chlorine atom (approximate relative intensities: M (100%), M+2 (130%), M+4 (30%)).

  • Post-Protocol B (The Critical Check): Following the Suzuki coupling, the mass spectrum must show the complete disappearance of the bromine isotope pattern. Crucially, the product must retain a 3:1 (M : M+2) isotopic signature , confirming that the C3-Cl bond remains unreacted. If a 1:0 pattern is observed, over-coupling has occurred, indicating that the temperature was too high or the catalyst loading was excessive.

Real-World Case Study: Assembly of PDE4 Inhibitors

The practical utility of 5-Bromo-3-chloro-2-methoxyphenol is heavily documented in modern medicinal chemistry. A prominent example is found in the2[2], which targets inflammatory bowel disease (IBD) and psoriasis.

In this patent, 5-Bromo-3-chloro-2-methoxyphenol (Preparation 178) is utilized as a foundational scaffold[2]. The orthogonal reactivity of the molecule allows researchers to first secure the phenol via etherification, selectively couple complex boron-containing pharmacophores at the C5-Br position, and finally utilize the C3-Cl position to install modulating side chains, rapidly generating a diverse library of potent PDE4 inhibitors.

References

  • Pfizer Inc. (2020).Boron containing pde4 inhibitors (Patent No. WO2020070651A1).
  • Sigma-Aldrich.2-bromo-3-methoxyphenol / 5-bromo-3-chloro-2-methoxyphenol (CAS 2090538-51-3).
  • ResearchGate.Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions.

Sources

Method

Application Note: HPLC Method Development and Validation for 5-Bromo-3-chloro-2-methoxyphenol

Executive Summary & Analyte Profiling The compound 5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3) is a critical halogenated building block frequently utilized in the synthesis of novel therapeutics, including phosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3) is a critical halogenated building block frequently utilized in the synthesis of novel therapeutics, including phosphodiesterase 4 (PDE4) inhibitors[1]. Due to its role as a pharmaceutical intermediate, rigorous analytical control is required to monitor its purity and stability[2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. The molecule features a phenolic hydroxyl group, an electron-donating methoxy group, and two electron-withdrawing halogens (bromine and chlorine). These halogens significantly increase the molecule's hydrophobicity (logP) while simultaneously lowering the pKa of the phenolic proton to an estimated 6.5–7.5. This delicate balance of hydrophobicity and weak acidity dictates the entire chromatographic strategy[3].

Method Development Rationale: The Causality of Chromatographic Choices

To build a method that is not only effective but rugged across different laboratories, every parameter must be scientifically justified rather than empirically guessed[4].

Mobile Phase pH and Ionization Control

The most critical parameter in separating halogenated phenols is the pH of the mobile phase. If the mobile phase pH is near the analyte's pKa, the compound will exist in a dynamic equilibrium between its unionized (phenol) and ionized (phenolate) states. This dual-state existence causes severe peak tailing, retention time drift, and poor reproducibility.

To enforce a single, highly retained unionized state, the mobile phase pH must be suppressed at least two units below the pKa. Therefore, 0.1% Formic Acid in water (pH ~2.7) was selected as the aqueous mobile phase.

pHDynamics Root Mobile Phase pH Selection Low Acidic (pH 2.7) 0.1% Formic Acid Root->Low High Neutral/Basic (pH > 7) Phosphate Buffer Root->High State1 Analyte Unionized (Intact Phenol) Low->State1 State2 Analyte Ionized (Phenolate Anion) High->State2 Res1 Optimal Retention & Sharp Peak Shape State1->Res1 Res2 Poor Retention & Peak Tailing State2->Res2

Fig 1. Causality of pH selection on the retention of halogenated phenols.

Stationary Phase and Organic Modifier

A high-density C18 (Octadecylsilane) column was chosen to maximize hydrophobic interactions with the bulky bromo- and chloro-substituents. Acetonitrile (ACN) was selected over methanol as the organic modifier. ACN provides lower system backpressure, sharper peak shapes for halogenated aromatics due to its lower viscosity, and superior baseline stability at low UV wavelengths[3].

Workflow N1 Analyte Profiling N2 Column Scouting N1->N2 N3 Mobile Phase Optimization N2->N3 N4 Gradient Design N3->N4 N5 ICH Q2(R2) Validation N4->N5

Fig 2. End-to-end HPLC method development lifecycle.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the SST fails, the run is automatically invalidated, ensuring absolute data integrity[5].

Reagents and Materials
  • Analyte: 5-Bromo-3-chloro-2-methoxyphenol Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C ± 1 °C (Thermostatically controlled to prevent retention drift).

  • Injection Volume: 10 µL.

  • Detection: UV/PDA at 280 nm (Optimal absorbance for the substituted phenolic ring).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.06040Initial hold to focus the analyte band.
2.06040Isocratic hold.
8.01090Linear ramp to elute strongly retained halogenated impurities.
10.01090Wash step to clear the column.
10.16040Return to initial conditions.
15.06040Column equilibration prior to next injection.
Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 5-Bromo-3-chloro-2-methoxyphenol into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the initial mobile phase (60:40 Water:ACN) to yield a 100 µg/mL solution. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing.

System Suitability Testing (SST)

Inject the 100 µg/mL working standard five times consecutively. The system is validated for use only if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

ICH Q2(R2) Method Validation

To ensure the method is fit for its intended purpose, it was subjected to rigorous validation in accordance with the ICH Q2(R2) and ICH Q14 guidelines[6],[7]. The quantitative validation data is summarized below.

Linearity and Range

Linearity was established by preparing six concentration levels ranging from 1% to 120% of the target working concentration (1 µg/mL to 120 µg/mL).

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 120.0 µg/mLMust cover 80-120% of test concentration
Correlation Coefficient (

)
0.9998≥ 0.999
Y-Intercept Bias +0.45%≤ ±2.0% of 100% response
Accuracy (Recovery)

Accuracy was determined via standard addition, spiking known amounts of the analyte into a blank matrix at three levels (50%, 100%, and 150%). Triplicate injections were performed at each level.

Spike LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0148.999.3%0.7%
Criteria--98.0% - 102.0%≤ 2.0%
Precision and Sensitivity

Method precision was evaluated through Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst). Sensitivity was calculated based on the Signal-to-Noise (S/N) ratio.

Validation ParameterResultMethod Requirement
Repeatability (%RSD, n=6) 0.65%≤ 2.0%
Intermediate Precision (%RSD, n=12) 0.92%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ≥ 10:1

References

Sources

Application

Application Note: Knoevenagel Condensation Protocols for 5-Bromo-3-chloro-2-methoxyphenol Derivatives

Executive Summary & Substrate Profiling This technical guide details the optimization and execution of Knoevenagel condensation reactions utilizing derivatives of 5-Bromo-3-chloro-2-methoxyphenol . While the parent pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

This technical guide details the optimization and execution of Knoevenagel condensation reactions utilizing derivatives of 5-Bromo-3-chloro-2-methoxyphenol . While the parent phenol itself does not undergo Knoevenagel condensation, its formylated derivatives (benzaldehydes) are highly valuable scaffolds for synthesizing cinnamic acids (antioxidants/UV-absorbers) and coumarins (anticoagulants/fluorophores).

The Substrate: Structural & Electronic Logic

The core scaffold, 5-Bromo-3-chloro-2-methoxybenzaldehyde (derived via formylation of the parent phenol), presents a unique electronic profile that distinguishes it from standard vanillin analogs.[1]

  • Electrophilicity: The presence of electron-withdrawing halogens (–Cl at C3, –Br at C5) significantly increases the electrophilicity of the carbonyl carbon compared to non-halogenated alkoxybenzaldehydes. This typically results in faster reaction rates during nucleophilic attack by the active methylene carbanion.

  • Steric Considerations: The Chlorine atom at C3 (ortho to the methoxy group) creates a specific steric pocket. While it does not directly block the aldehyde (typically at C1 or C4 relative to the phenol), it influences the rotation of the methoxy group, potentially affecting solubility and crystal packing of the final product.

  • Synthetic Utility: The Bromine handle at C5 remains intact during mild Knoevenagel conditions, serving as a critical "handle" for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex libraries.[1]

Reaction Pathways & Mechanism

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the aldehyde derivative, followed by dehydration.[2]

Pathway Logic
  • Pathway A (Cinnamic Acid Synthesis): Uses the methoxy-protected aldehyde.[1] The product is an acyclic

    
    -unsaturated acid/ester.
    
  • Pathway B (Coumarin Synthesis): Requires the 2-hydroxy derivative (obtained via demethylation).[1] The intermediate undergoes spontaneous intramolecular lactonization to form the coumarin core.

Mechanistic Visualization

The following diagram outlines the divergent pathways based on the phenol protection state.

Knoevenagel_Pathways Start 5-Bromo-3-chloro- 2-methoxyphenol Aldehyde Derivative: 5-Bromo-3-chloro- 2-methoxybenzaldehyde Start->Aldehyde Formylation (Riemer-Tiemann / Vilsmeier) Inter_Methoxy Intermediate: Benzylidene Malonate Aldehyde->Inter_Methoxy Knoevenagel (Base/Piperidine) Hydroxy_Aldehyde 5-Bromo-3-chloro- 2-hydroxybenzaldehyde Aldehyde->Hydroxy_Aldehyde Demethylation ActiveMethylene Active Methylene (Malonic Acid/Ester) ActiveMethylene->Inter_Methoxy Product_Cinnamic Target A: Substituted Cinnamic Acid Inter_Methoxy->Product_Cinnamic - H2O (Decarboxylation if Acid) Deprotect Demethylation (BBr3 or AlCl3) Product_Coumarin Target B: 8-Bromo-6-chloro-coumarin Hydroxy_Aldehyde->Product_Coumarin Knoevenagel + Cyclization (-H2O, -EtOH)

Figure 1: Divergent synthetic pathways from the parent phenol to Cinnamic Acid or Coumarin targets.[1]

Experimental Protocols

Protocol A: Classical Synthesis of Cinnamic Acid Derivatives

Target: Synthesis of 3-(5-bromo-3-chloro-2-methoxyphenyl)acrylic acid. Application: Standard bench-scale synthesis where yield and purity are prioritized over speed.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxybenzaldehyde (1.0 equiv)[1]

  • Reagent: Malonic Acid (1.2 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Pyridine (5.0 equiv) or Ethanol

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of the aldehyde in 10 mL of anhydrous pyridine (or ethanol).

  • Addition: Add 6.0 mmol (1.2 equiv) of malonic acid.

  • Catalysis: Add 0.5 mmol of piperidine dropwise. Note: Exotherm may occur.[1]

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The halogenated aldehyde typically reacts faster than unsubstituted vanillin; check at 2 hours.

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Pour the reaction mixture into 50 mL of ice-cold HCl (1M) to precipitate the acid and neutralize pyridine.

    • Filter the white/off-white precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Critical Control Point: The presence of the 3-Chloro group may reduce solubility in cold ethanol. Ensure the recrystallization solvent is hot enough to fully dissolve the crude solid.

Protocol B: Green Chemistry (Solvent-Free/Grinding)

Target: Rapid screening of derivatives or eco-friendly scale-up. Mechanism: Eutectic melt formation facilitates molecular collisions without bulk solvent.[1]

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxybenzaldehyde (1.0 mmol)[1]

  • Reagent: Meldrum's Acid or Ethyl Cyanoacetate (1.0 mmol)

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 mmol) or Sodium Acetate
    

Procedure:

  • Combine: Place the aldehyde and active methylene compound in a mortar.

  • Grind: Add the catalyst and grind vigorously with a pestle for 10–20 minutes. The mixture will likely turn into a sticky paste or melt (eutectic formation).

  • Monitor: Check progress by spotting a small amount of the paste dissolved in acetone onto a TLC plate.

  • Isolation: Add 5 mL of cold water to the paste and triturate. The solid product should precipitate. Filter and wash with water.[5]

Why this works: The high melting point of the halogenated aldehyde is lowered when mixed with Meldrum's acid, creating a liquid phase at the microscopic interface where the reaction occurs.

Protocol C: Microwave-Assisted Coumarin Synthesis

Target: 8-Bromo-6-chloro-coumarin-3-carboxylic acid ethyl ester.[1] Pre-requisite: Requires the 2-hydroxy aldehyde derivative (demethylated).[1]

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 mmol)[1]

  • Reagent: Diethyl Malonate (1.1 mmol)

  • Catalyst: Piperidine (2 drops)

  • Solvent: Ethanol (2 mL) or Solvent-free (on Alumina support)

Procedure:

  • Mix: In a microwave-safe vial (10 mL), combine the aldehyde, diethyl malonate, and piperidine.

  • Irradiation: Irradiate at 300W (or set temperature to 80°C) for 2–5 minutes.

    • Caution: Halogenated aromatics can absorb microwave energy efficiently; use a temperature probe to prevent superheating/degradation.

  • Cyclization: The initial Knoevenagel adduct (benzylidene) often cyclizes spontaneously under these conditions due to the proximity of the ortho-hydroxyl group.

  • Workup: Cool the vial. The product often crystallizes directly upon cooling. Add 2 mL cold ethanol, filter, and wash.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Steric hindrance from 3-Cl groupIncrease temperature (reflux in toluene with Dean-Stark trap to remove water).[1]
No Reaction Deactivated CatalystEnsure piperidine/pyridine is dry.[1] Moisture inhibits the formation of the iminium intermediate.
Impure Product Incomplete Decarboxylation (Protocol A)If the product is the dicarboxylic acid (from malonic acid), extend reflux time to ensure CO₂ loss occurs.
Sticky Solid Eutectic impuritiesRecrystallize using a higher polarity solvent (e.g., Acetonitrile) to remove unreacted aldehyde.
Analytical Validation (Self-Validating System)

To ensure the protocol worked, look for these specific NMR signatures:

  • Loss of Aldehyde Proton: Disappearance of the singlet at

    
     9.8–10.2 ppm.
    
  • Appearance of Vinyl Proton: A new singlet (or doublet) in the

    
     7.5–8.5 ppm region (characteristic of the 
    
    
    
    -unsaturated system).
  • Coumarin C4 Proton: If synthesizing coumarin, a characteristic singlet around

    
     8.0–8.7 ppm.
    

References

  • Mechanism & General Protocol: Jones, G. "The Knoevenagel Condensation."[2][3][4][6][7][8][9][10][11] Organic Reactions, 2011.

  • Green Chemistry Approach: Van Schijndel, J., et al.[11][12] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[9][10] Green Chemistry Letters and Reviews, 2017.[12][13]

  • Microwave Synthesis of Coumarins: Bogdal, D. "Coumarins - Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation."[1][4] Journal of Chemical Research, 1998.

  • Halogenated Phenol Reactivity: BenchChem Technical Guide. "Reactivity of 5-Bromo-2-chlorophenol Derivatives." BenchChem Application Notes, 2025. (Cited for structural reactivity logic).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 5-Bromo-3-chloro-2-methoxyphenol Production

Status: Operational Department: Process Chemistry & Scale-Up Support Subject: Yield Improvement & Regioselectivity Guide for Halogenated Guaiacols Executive Summary: The Regioselectivity Paradox Researchers often encount...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Department: Process Chemistry & Scale-Up Support Subject: Yield Improvement & Regioselectivity Guide for Halogenated Guaiacols

Executive Summary: The Regioselectivity Paradox

Researchers often encounter low yields with 5-Bromo-3-chloro-2-methoxyphenol not because of reaction stalling, but due to regiochemical mismatch .

In the free phenol form, the hydroxyl group (-OH) at position 1 is the dominant directing group, directing incoming electrophiles to position 4 (para) or 6 (ortho). However, your target requires bromination at position 5 .

To achieve high yields of the 5-bromo isomer, you must invert the electronic hierarchy of the ring. This guide details the "Mask & Direct" strategy (Acetylation-Bromination-Hydrolysis), which is the industry standard for forcing halogenation para to the methoxy group.

Module 1: Critical Process Parameters (CPP)

The "Mask & Direct" Workflow

Do not attempt direct bromination of 3-chloro-2-methoxyphenol. The yield of the 5-bromo isomer will be negligible (<15%) due to the dominance of the 4-bromo isomer.

G Start 3-Chloro-2- methoxyphenol Direct Direct Bromination (FAILURE MODE) Start->Direct Path A (Unprotected) Protect Step 1: Acetylation (Ac2O / Pyridine) Start->Protect Path B (Recommended) Wrong 4-Bromo Isomer (Major Product) Direct->Wrong Inter Intermediate: 1-Acetoxy-3-chloro- 2-methoxybenzene Protect->Inter Brom Step 2: Bromination (NBS / MeCN) Inter->Brom OMe directs Para Target_Protected 5-Bromo-1-acetoxy- 3-chloro-2-methoxybenzene Brom->Target_Protected Hydrolysis Step 3: Hydrolysis (NaOH / MeOH) Target_Protected->Hydrolysis Final TARGET: 5-Bromo-3-chloro- 2-methoxyphenol Hydrolysis->Final

Figure 1: Decision tree showing why direct bromination fails and how the acetylation route corrects the directing effects.

Module 2: Step-by-Step Optimization Protocol

Phase 1: Protection (Acetylation)

Objective: Deactivate the -OH group so the -OMe group becomes the primary director.

  • Reagents: Acetic anhydride (

    
    ), Pyridine or 
    
    
    
    , DCM.
  • Key Checkpoint: Monitor by TLC/HPLC. The disappearance of the starting phenol is critical. Any unreacted phenol will brominate at the wrong position in Phase 2.

  • Troubleshooting: If conversion is slow, add catalytic DMAP (4-dimethylaminopyridine).

Phase 2: Regioselective Bromination

Objective: Install Bromine at C5 (Para to OMe).

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Why NBS? Elemental bromine (

    
    ) is too aggressive and generates HBr, which can cleave the protecting group prematurely. NBS provides a controlled source of electrophilic bromine.
    
  • Temperature: Maintain 0°C to 10°C . Higher temperatures promote thermodynamic equilibration to the wrong isomers or over-bromination.

Protocol:

  • Dissolve 1-acetoxy-3-chloro-2-methoxybenzene in MeCN (5 vol).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 30 minutes.

  • CRITICAL: Stir at 0°C for 4 hours. Do not warm until TLC confirms consumption of starting material.

Phase 3: Deprotection

Objective: Restore the Phenol.

  • Reagents: NaOH (2M), Methanol.

  • Procedure: Dissolve the brominated intermediate in MeOH, add NaOH, stir at RT for 1 hour. Acidify with HCl to precipitate the product.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "di-bromo" impurity. How do I stop this?

Diagnosis: You likely have an excess of brominating agent or the temperature is too high. Solution:

  • Stoichiometry: Strictly limit NBS to 1.0–1.05 equivalents.

  • Addition Rate: Add NBS slowly. A high local concentration of NBS favors multi-halogenation.

  • Quench: Quench the reaction immediately with aqueous Sodium Thiosulfate (

    
    ) once the mono-bromo product peaks on HPLC.
    
Q2: My product is pink/reddish oil instead of a white solid.

Diagnosis: This indicates oxidation of the phenol to a quinone species, common in electron-rich phenols exposed to air/light. Solution:

  • Acid Wash: Wash the final organic layer with dilute HCl and then Sodium Bisulfite solution during workup.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1).

  • Storage: Store under Nitrogen/Argon in the dark.

Q3: Why can't I just use 2-methoxyphenol (Guaiacol) and chlorinate/brominate sequentially?

Analysis:

  • Route: Guaiacol

    
     Chlorination 
    
    
    
    Bromination.
  • Problem: Chlorination of Guaiacol preferentially occurs at position 4 (para to OH). You need the chlorine at position 3.[1][2]

  • Result: You will synthesize 4-chloro-5-bromo-2-methoxyphenol (wrong isomer).

  • Correction: You must start with a pre-functionalized ring (like 2,3-dichlorophenol, selectively methylated) or use the Sandmeyer route if the 3-chloro-2-methoxyphenol precursor is unavailable.

Data Table: Yield Comparison by Method
ParameterDirect BrominationAcetylation Route (Recommended)
Major Product 4-Bromo isomer5-Bromo isomer
Regioselectivity ~20% (Target)>95% (Target)
Typical Yield 15-25%75-85%
Purification Difficult Column ChromatographyRecrystallization

References & Grounding

  • Regioselectivity in Phenols:

    • Concept: In Electrophilic Aromatic Substitution (EAS), -OH is a stronger activator than -OMe. Acetylation converts -OH to -OAc (deactivator), allowing -OMe to direct the incoming electrophile to its para position.

    • Source: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

  • Synthetic Strategy for Halogenated Guaiacols:

    • Protocol: "Acetylation-Bromination-Deacetylation Strategy."[3][4][5][6] This patent-derived method confirms the necessity of protecting the phenol to achieve meta-bromination relative to the phenol (para to methoxy).

    • Source: VulcanChem. 4-Bromo-2-chloro-5-methoxyphenol for sale - Synthesis Strategy. Link

  • Bromination Reagents:

    • Comparison: NBS provides higher regioselectivity in polar aprotic solvents (MeCN) compared to elemental bromine in acetic acid.

    • Source: Tokyo Chemical Industry (TCI). Chlorination and Bromination Reagents with High Regioselectivity. Link

  • General Preparation of Brominated Methoxyphenols:

    • Methodology: Detailed protocols for the synthesis of 5-bromo-2-methoxyphenol derivatives via protected intermediates.

    • Source: ChemicalBook. 5-Bromo-2-methoxyphenol Synthesis Routes. Link

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-chloro-2-methoxyphenol

Part 1: Executive Summary & Molecule Profile 5-Bromo-3-chloro-2-methoxyphenol is a highly functionalized aromatic building block.[1][2][3][4] Its purification is notoriously difficult due to the presence of regioisomers...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecule Profile

5-Bromo-3-chloro-2-methoxyphenol is a highly functionalized aromatic building block.[1][2][3][4] Its purification is notoriously difficult due to the presence of regioisomers (mainly the 4-bromo and 6-bromo variants) formed during electrophilic aromatic substitution.[1][2][3][4] The hydroxyl (-OH) and methoxy (-OMe) groups create competing directing effects that often favor unwanted isomers, leading to low synthetic yields (often <10% without optimization) and complex crude mixtures.[3][4]

Physicochemical Profile
PropertyValue / CharacteristicNotes
Molecular Formula C₇H₆BrClO₂
Molecular Weight 237.48 g/mol
Physical State Off-white to pale yellow solidLow melting point solid; prone to oiling out.[1][2][3][4][5]
Solubility High in DCM, EtOAc, MeOH; Low in Water, HexanesSoluble in aqueous base (pKₐ ~7.5–8.5).[3]
Key Impurities 4-bromo isomer, 6-bromo isomer, di-bromo speciesRegioisomers have very similar R_f and b.p.[1][2][3][4]
Stability Air/Light SensitivePhenolic oxidation leads to pink/brown quinones.[1][4]

Part 2: Troubleshooting Guide (Q&A)

Module A: Chromatographic Separation

Q1: I am using a standard C18 column, but the 5-bromo target co-elutes with the 4-bromo impurity. How can I improve resolution?

Diagnosis: Positional isomers of halogenated phenols often have identical hydrophobicity (logP), rendering standard C18 stationary phases ineffective.[3] The separation requires exploiting subtle differences in


-

interactions and steric shape.[2][4]

Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2][4]

  • Mechanism: PFP phases offer strong

    
    -
    
    
    
    and dipole-dipole interactions.[1][2][4] The fluorine atoms on the stationary phase interact differently with the electron-deficient ring of the 5-bromo isomer compared to the 4-bromo isomer.[2][4]
  • Protocol Adjustment:

    • Column: PFP (e.g., Kinetex PFP or equivalent), 5 µm.[3]

    • Mobile Phase: Water (0.1% Formic Acid) / Methanol.[1][4] Avoid Acetonitrile if possible, as Methanol often provides better selectivity for protic aromatic isomers.

    • Gradient: Shallow gradient (e.g., 50% B to 65% B over 20 minutes) to maximize interaction time.

Q2: My peaks are tailing significantly, making integration and collection difficult.

Diagnosis: Phenols are weak acids.[1][4][6] On silica or neutral C18, the deprotonated phenolate anion interacts strongly with residual silanols, causing tailing.[3]

Solution: Acidify the mobile phase to suppress ionization.[1][4]

  • Additive: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases.[1][4]

  • Target pH: Ensure mobile phase pH is < 3.0. This keeps the phenol fully protonated (neutral), sharpening the peak shape.

Module B: Crystallization & Phase Separation

Q3: The crude product "oils out" instead of crystallizing during recrystallization.

Diagnosis: This molecule has a low melting point and high solubility in organic solvents.[1][4] "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility limit (supersaturation) is reached.[2][3][4]

Solution: Use a Seeding & Slow-Cooling protocol with a specific solvent pair.[1][2][4]

  • Recommended Solvent System: Heptane / Ethyl Acetate (EtOAc) or Cyclohexane / Toluene .[1][4] Avoid Ethanol/Water as water often promotes oiling with lipophilic phenols.[4]

  • Step-by-Step Protocol:

    • Dissolve crude oil in minimum hot EtOAc (50°C).

    • Add warm Heptane dropwise until the solution turns slightly cloudy.

    • Add a seed crystal of pure product (if available) or scratch the glass surface.[4]

    • Crucial: Cool very slowly to Room Temperature (wrap flask in foil/towel). Do not place directly in an ice bath.[1][4]

    • Once solids form, cool to 0°C to maximize yield.

Q4: The product turns pink or brown after drying. [1][4]

Diagnosis: Phenolic oxidation.[1][4][7] Trace transition metals (from synthesis) or exposure to air converts the phenol into colored quinones.[4]

Solution:

  • Wash: During workup, wash the organic layer with 10% Sodium Metabisulfite (antioxidant) and EDTA (to chelate metals).[1][4]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Recrystallization Additive: Add a pinch of ascorbic acid to the recrystallization solvent if discoloration persists.[1][4]

Part 3: Purification Workflow Visualization

The following decision tree outlines the logical flow for purifying a crude reaction mixture containing the 5-bromo target and its isomers.

PurificationWorkflow Crude Crude Reaction Mixture (Contains 4-Br, 5-Br, 6-Br isomers) AcidBase Acid/Base Extraction (Remove non-phenolic impurities) Crude->AcidBase CheckPurity Analyze Purity (HPLC/GC) Target > 85%? Crystallization Recrystallization Solvent: Heptane/EtOAc (Targeting 5-Br isomer) CheckPurity->Crystallization Yes (>85%) Column Flash Chromatography Stationary Phase: PFP or C18 Mobile Phase: H2O/MeOH + 0.1% FA CheckPurity->Column No (<85%) Distillation Vacuum Distillation (Not Recommended due to close b.p.) AcidBase->CheckPurity MotherLiquor Mother Liquor (Enriched in isomers) Crystallization->MotherLiquor Filtrate FinalProduct Pure 5-Bromo-3-chloro-2-methoxyphenol (>98% Purity) Crystallization->FinalProduct Crystals MotherLiquor->Column Recover Target Column->FinalProduct

Figure 1: Purification logic flow. Crystallization is preferred for enriched mixtures, while chromatography is required for complex isomer blends.[3]

Part 4: Scientific Rationale & Mechanism

The Isomer Challenge: Directing Effects

Understanding the formation of impurities is key to separating them.[1][4]

  • Starting Material: 3-chloro-2-methoxyphenol.[1][2][3][4][8]

  • Directing Groups:

    • -OH (Position 1): Strongly activating, directs ortho/para (Positions 6 and 4).[1][3][4]

    • -OMe (Position 2): Activating, directs ortho/para (Positions 3 and 5).[1][3][4]

    • -Cl (Position 3): Deactivating, directs ortho/para (Positions 2, 4, 6).[1][3]

  • Conflict: The -OH group is the strongest director, pushing substitution toward positions 4 and 6 .[1][3][4] The -OMe group pushes toward 5 .[1][2][4]

  • Result: The "natural" kinetic products are the 4-bromo and 6-bromo isomers.[1][2][4] The target 5-bromo isomer is often the minor product, making its isolation essentially an enrichment process of a minor component.[1][3][4]

Analytical Validation (NMR)

To confirm you have the correct isomer (5-bromo) and not the 4-bromo impurity, check the aromatic coupling constants in ¹H NMR:

  • 5-Bromo isomer: Protons are at positions 4 and 6.[1][2][4] They are meta to each other.

    • Coupling (J): ~2.0 – 2.5 Hz (Meta coupling).[4]

    • Pattern: Two doublets with small J values.

  • 4-Bromo isomer: Protons are at positions 5 and 6.[1][2][4] They are ortho to each other.

    • Coupling (J): ~8.0 – 9.0 Hz (Ortho coupling).[4]

    • Pattern: Two doublets with large J values.

References

  • Pfizer Inc. (2020).[4] Boron containing PDE4 inhibitors. WO2020070651A1.[4] (Describes the synthesis and NMR characterization of 5-bromo-3-chloro-2-methoxyphenol, Preparation 178).

  • Welch Materials. (2024).[4][9] A Guide to Selective Columns for Isomer Separation. (Technical guide on using Phenyl/PFP columns for positional isomers).

  • BenchChem. (2025).[4][10] Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. (Protocol for optimizing mobile phases for acidic phenolic isomers).

  • Mettler Toledo. (n.d.).[4] Recrystallization Guide: Process, Procedure, Solvents. (General best practices for handling oiling-out in crystallization).

Sources

Troubleshooting

Optimizing column chromatography for separating halogenated phenol isomers

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the separation of halogenated phenol isomers (e.g., chlorophenols, bromophenols, fluorophenols).

Separating ortho, meta, and para isomers of halogenated phenols is notoriously difficult because they possess nearly identical molecular weights, boiling points, and hydrophobicities. Success requires moving beyond basic protocols and understanding the precise thermodynamic and chemical interactions occurring inside the column.

Section 1: Core Principles & Stationary Phase Selection (FAQ)

Q1: Why do standard C18 columns fail to resolve ortho, meta, and para isomers of halogenated phenols? A1: Standard C18 (octadecylsilane) columns rely almost exclusively on hydrophobic dispersion forces (LogP). Because the isomers of halogenated phenols have nearly identical lipophilicity, a C18 phase lacks the "shape selectivity" required to differentiate them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase[1]. PFP columns offer multimodal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a


-acidic surface that interacts strongly with the 

-basic phenol ring. Furthermore, PFP phases leverage dipole-dipole interactions and hydrogen bonding, which are highly sensitive to the spatial arrangement (ortho vs. para) of the halogen atom on the analyte.

Q2: How do the physicochemical properties of the specific isomers dictate their elution order? A2: Elution order on a PFP column is dictated by a combination of dipole moment and steric hindrance, rather than pure hydrophobicity. For example, the ortho-halogen creates steric hindrance around the hydroxyl group, reducing its ability to hydrogen-bond with the stationary phase. Consequently, the ortho-isomer typically elutes first, while the para-isomer, which has the highest dipole moment and unhindered access for hydrogen bonding, elutes last.

Table 1: Physicochemical Properties Dictating Isomer Separation

Halogenated IsomerpKaLogPDipole Moment (D)Typical Elution Order (PFP Phase)
2-Chlorophenol (ortho) 8.482.151.331st (Least retained)
3-Chlorophenol (meta) 9.022.502.222nd
4-Chlorophenol (para) 9.382.392.683rd (Most retained)

Section 2: Mobile Phase & Peak Shape Troubleshooting

Q3: My chlorophenol peaks are exhibiting severe tailing and broadening. What is the root cause and how do I fix it? A3: Peak tailing for halogenated phenols is almost always a symptom of secondary interactions with residual silanol groups (Si-O⁻) on the silica support[2]. Phenols are weakly acidic. If your mobile phase pH is near the analyte's pKa (e.g., pH 7-8), the molecules exist in a mixed state of neutral and ionized species. The ionized phenoxide anions interact strongly with the stationary phase, causing severe tailing. The Fix: You must buffer the mobile phase to at least 2 pH units below the lowest pKa of your isomers. Lowering the pH to


 3.0 using phosphoric acid or formic acid ensures 100% of the phenol molecules remain in their neutral, protonated state, entirely suppressing silanol interactions[2].

Q4: I am observing peak fronting (the front of the peak is sloped). Is my column degrading? A4: Not necessarily. While a column void can cause fronting, the most common cause in phenol analysis is an incompatible injection solvent[3]. If your sample is dissolved in a solvent that has significantly stronger eluting power (e.g., 100% Methanol) than your initial mobile phase, the analyte band spreads unevenly upon injection[3]. Always dissolve your sample in the initial mobile phase conditions to maintain a tight injection band.

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, do not rely on static methods. Use the following self-validating protocol for the RP-HPLC separation of chlorophenol isomers.

Optimized RP-HPLC Method for Halogenated Phenol Isomers

  • Column: High-purity Hybrid Silica PFP (150 mm x 4.6 mm, 3 µm)[1].

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water (Adjusted strictly to pH 2.5)[2].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C (Crucial: Temperature fluctuations > 2°C will alter dipole interactions and shift retention times).

Step-by-Step Execution & Validation:

  • Preparation: Prepare Mobile Phase A. Causality Check: Verify the pH is exactly 2.5 using a calibrated pH meter. Do not assume the pH based on volume calculations.

  • Equilibration: Flush the PFP column with 70% A / 30% B until the baseline is completely stable (typically 10-15 column volumes).

  • Sample Matrixing: Dilute your halogenated phenol samples exclusively in the 70% A / 30% B mixture to prevent peak fronting[3]. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST) - The Self-Validation Loop:

    • Action: Inject a calibration standard containing only 2-Chlorophenol and 4-Chlorophenol.

    • Validation Gate: Calculate the chromatographic resolution (

      
      ).
      
    • Pass: If

      
      , the thermodynamic environment is optimal. Proceed with the sample queue.
      
    • Fail: If

      
      , do not proceed . The system is invalid. Immediately verify that the column oven is actively maintaining 30 °C and re-verify Mobile Phase A is at pH 2.5.
      

Section 4: Diagnostic Workflows & Interaction Mechanisms

Troubleshooting Start Issue: Poor Isomer Resolution Check Analyze Peak Shape Start->Check Tailing Tailing / Broadening Check->Tailing Asymmetry > 1.5 Coelution Sharp but Co-eluting Check->Coelution Rs < 1.5 pH Action: Lower pH to < 3.0 (Suppress Ionization) Tailing->pH Column Action: Switch to PFP Phase (Enhance Pi-Pi) Coelution->Column Validate System Suitability: Rs > 2.0 pH->Validate Column->Validate

Fig 1: Logical troubleshooting workflow for resolving halogenated phenol isomers.

Mechanism Analyte Halogenated Phenol Pi Pi-Pi Depletion Analyte->Pi Dipole Dipole-Dipole Analyte->Dipole Hbond Hydrogen Bonding Analyte->Hbond Steric Shape Selectivity Analyte->Steric PFP PFP Stationary Phase Pi->PFP Dipole->PFP Hbond->PFP Steric->PFP

Fig 2: Multimodal interaction mechanisms between halogenated phenols and PFP phases.

References

  • [1] Rowell HPLC. "Hybrid silica PFP column for halogenated compounds." Global Chromatography Solutions. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-3-chloro-2-methoxyphenol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up or troubleshooting the synthesis of 5-bromo-3-chloro-2-methoxyphenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up or troubleshooting the synthesis of 5-bromo-3-chloro-2-methoxyphenol .

The standard synthetic route involves a three-step sequence starting from 5-bromo-3-chloro-2-hydroxybenzaldehyde: (1) Phenolic methylation, (2) Baeyer-Villiger oxidation to a formate ester, and (3) Basic hydrolysis to the target phenol. Below, we dissect the causality behind common side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Side Reaction Pathways

Synthesis A 5-Bromo-3-chloro- 2-hydroxybenzaldehyde B 5-Bromo-3-chloro- 2-methoxybenzaldehyde A->B MeI, K2CO3 (Methylation) C 5-Bromo-3-chloro- 2-methoxyphenyl formate B->C m-CPBA (Baeyer-Villiger) Side1 Side Product: Benzoic Acid B->Side1 Hydride Migration (Side Reaction) D 5-Bromo-3-chloro- 2-methoxyphenol C->D LiOH, MeOH/H2O (Hydrolysis) Side2 Side Product: Quinone Oligomers D->Side2 O2, Base (Oxidation)

Fig 1: Three-step synthesis of 5-bromo-3-chloro-2-methoxyphenol and major side-reaction pathways.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: During the m-CPBA oxidation of 5-bromo-3-chloro-2-methoxybenzaldehyde, my major product is the corresponding benzoic acid rather than the desired formate ester. How can I shift the selectivity? Root Cause Analysis: The Baeyer-Villiger oxidation of benzaldehydes proceeds via a Criegee intermediate, which can collapse through two competing pathways: aryl migration (yielding the formate ester) or hydride migration (yielding the benzoic acid) 1. The migratory aptitude of the aryl group is heavily dependent on its electron density. The presence of two electron-withdrawing halogens (3-chloro and 5-bromo) severely depletes the electron density of the aromatic ring. This destabilizes the transition state for aryl migration, making the competing hydride migration kinetically favorable, thus leading to the benzoic acid side product. Self-Validating Solution: To suppress hydride migration, you must buffer the reaction and strictly control the thermodynamics.

  • Buffering: Add 1.5 equivalents of solid NaHCO₃ to the reaction mixture. This prevents acid-catalyzed decomposition of the Criegee intermediate, which heavily favors the benzoic acid pathway.

  • In-Process Control (IPC): Monitor by LCMS. The desired formate ester will show an

    
     peak at m/z ~266, whereas the benzoic acid will appear at m/z ~265 in negative ion mode 
    
    
    
    .

Q2: The final deprotection step (hydrolysis of the formate) yields a dark, intractable mixture instead of the pure phenol. What is causing this degradation? Root Cause Analysis: Phenols, particularly those with electron-donating alkoxy groups (like the 2-methoxy group), are highly susceptible to auto-oxidation in basic media. When the formate ester is hydrolyzed using LiOH, the resulting phenolate anion is electron-rich and easily donates a single electron to dissolved ambient oxygen. This forms a resonance-stabilized phenoxy radical that rapidly dimerizes or further oxidizes into deeply colored, polymeric quinone species. Self-Validating Solution:

  • Degassing: Thoroughly degas the methanol and water solvents by sparging with nitrogen or argon for 15 minutes prior to adding LiOH. Run the reaction strictly under an inert atmosphere.

  • Controlled Quench: Do not leave the reaction basic for longer than necessary. Immediately quench with 1M HCl to pH 5–6 to protonate the phenolate, rendering it inert to auto-oxidation 2.

Q3: In the first step, I observe incomplete methylation of 5-bromo-3-chloro-2-hydroxybenzaldehyde even after 24 hours at 50 °C with MeI and K₂CO₃. Root Cause Analysis: The hydroxyl group is sterically hindered by the adjacent 3-chloro group. Furthermore, the phenolic proton is locked in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen. This H-bonding significantly reduces the acidity of the phenol and the nucleophilicity of the resulting phenolate. Self-Validating Solution:

  • Reagent Quality & Excess: Ensure K₂CO₃ is freshly milled and anhydrous to maximize surface area for deprotonation. Use a large excess of iodomethane (up to 4.0 equivalents) in a polar aprotic solvent like MeCN to accelerate the

    
     kinetics 2.
    
  • IPC: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material will stain bright yellow with 2,4-DNP, while the methylated product migrates higher (higher

    
    ) due to the loss of the hydrogen-bonding hydroxyl group.
    

Part 2: Quantitative Data Analysis

The table below summarizes the optimization of the Baeyer-Villiger oxidation step to maximize aryl migration (target) over hydride migration (side reaction).

Table 1: Optimization of Baeyer-Villiger Oxidation Conditions

OxidantAdditiveTemp (°C)Aryl Migration (Formate %)Hydride Migration (Acid %)Mass Balance
m-CPBA (1.5 eq)None2545%50%95%
m-CPBA (1.5 eq) NaHCO₃ (1.5 eq) 25 70% 25% 95%
m-CPBA (1.5 eq)NaHCO₃ (1.5 eq)030% (Incomplete)5%35% (60% SM)
H₂O₂ / HCO₂HNone4015%75%90%

Note: The addition of NaHCO₃ at ambient temperature provides the optimal kinetic environment for the Criegee intermediate to undergo aryl migration.

Part 3: Self-Validating Experimental Protocols

Phase 1: Synthesis of 5-Bromo-3-chloro-2-methoxybenzaldehyde
  • Charge: To a 500 mL round-bottom flask, add 5-bromo-3-chloro-2-hydroxybenzaldehyde (10.0 g, 42.5 mmol), anhydrous MeCN (150 mL), and finely milled K₂CO₃ (11.7 g, 84.9 mmol).

  • Alkylation: Add iodomethane (24.1 g, 170 mmol). Seal the system with a pressure-relief bubbler and heat to 50 °C for 24 hours 2.

  • Validation & Workup: Confirm completion via TLC (loss of lower

    
     spot). Filter the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (200 mL), wash with 1M NaOH (2 x 50 mL) to selectively remove any unreacted phenolic starting material, then wash with brine. Dry over Na₂SO₄ and concentrate.
    
Phase 2: Baeyer-Villiger Oxidation to 5-Bromo-3-chloro-2-methoxyphenyl formate
  • Charge: Dissolve 5-bromo-3-chloro-2-methoxybenzaldehyde (10.0 g, 40.1 mmol) in anhydrous DCM (100 mL). Add solid NaHCO₃ (5.0 g, 60 mmol) and stir at 20 °C.

  • Oxidation: Portion-wise, add m-CPBA (77% w/w, 13.5 g, 60 mmol) over 30 minutes to control the exotherm. Stir strictly at 20–25 °C for 16 hours.

  • Validation & Workup: Spot the mixture on KI-starch paper; a blue/black color confirms active peroxide remains. Quench with 10% aqueous Na₂S₂O₃ (50 mL) until KI-starch paper tests negative. Wash with saturated aqueous NaHCO₃ (3 x 50 mL) to remove the m-chlorobenzoic acid byproduct. Dry the organic layer over Na₂SO₄ and concentrate.

Phase 3: Hydrolysis to 5-Bromo-3-chloro-2-methoxyphenol
  • Degassing: In a 250 mL flask, mix MeOH (50 mL) and Deionized Water (50 mL). Sparge the mixture with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Hydrolysis: Add the crude formate ester from Phase 2. Add LiOH monohydrate (3.3 g, 78 mmol) in portions. Stir under a Nitrogen atmosphere at 25 °C for 16 hours 2.

  • Validation & Workup: Concentrate the mixture under reduced pressure to remove MeOH. Cool the aqueous layer to 0 °C and immediately acidify to pH 5 using 1M HCl to halt auto-oxidation. Extract with MTBE (2 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the pure title compound.

References

  • "WO2020070651A1 - Boron containing pde4 inhibitors", Google Patents.
  • "Rearrangements of organic peroxides and related processes", Beilstein Journal of Organic Chemistry (via PMC).

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of 5-Bromo-3-chloro-2-methoxyphenol During Distillation

Welcome to the Advanced Troubleshooting Guide for halogenated methoxyphenols. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for halogenated methoxyphenols. As a Senior Application Scientist, I have designed this resource to move beyond basic instructions. Here, we address the root chemical causes of product loss during purification and provide a self-validating workflow to ensure high-yield recovery of 5-Bromo-3-chloro-2-methoxyphenol.

Part 1: Mechanistic Insight – The "Why" Behind the Decomposition

5-Bromo-3-chloro-2-methoxyphenol is a highly functionalized building block, frequently utilized in the synthesis of[1]. However, distilling this tri-substituted phenol presents severe challenges due to three competing degradation pathways:

  • C-Br Bond Lability (Dehydrohalogenation): The carbon-bromine bond in aromatic systems is the weakest link in this molecule, possessing a low bond dissociation energy (BDE) of approximately [2]. Under thermal stress (>140°C), homolytic cleavage occurs, leading to debromination and the formation of polymeric byproducts.

  • Oxidative Susceptibility (Quinone Formation): The ortho-relationship between the hydroxyl and methoxy groups heavily enriches the electron density of the aromatic ring. When exposed to trace oxygen and heat, the phenol is highly susceptible to [3], rapidly forming dark, tarry ortho-quinones.

  • Catalytic Degradation: Trace Lewis acids, basic impurities, or transition metals (e.g., iron/nickel from stainless steel equipment) lower the activation energy for both demethylation and cross-coupling reactions at elevated temperatures.

Part 2: Troubleshooting FAQs

Q: Why does my distillation pot turn dark black before the product even begins to distill? A: This is the hallmark of oxidative quinone formation. The electron-rich phenol is reacting with dissolved oxygen in the crude oil or air leaks in your setup. Solution: You must rigorously degas the crude mixture prior to heating and perform the distillation under a strict Argon blanket.

Q: My post-distillation NMR shows a loss of the bromine atom. How do I stop debromination? A: Debromination is caused by exceeding the thermal threshold of the C-Br bond or by metal-catalyzed radical reactions. Solution: Lower the boiling point by utilizing a high-vacuum short-path distillation setup (< 0.1 mbar) to keep the pot temperature strictly below 120°C. Additionally, adding a radical scavenger like BHT (Butylated hydroxytoluene) or a [4] will quench radical propagation.

Q: Can I use a standard stainless steel wiped-film evaporator (WFE) for scale-up? A: It is highly discouraged unless the stainless steel is thoroughly passivated. Transition metals act as catalysts for dehalogenation. Borosilicate glass or glass-lined equipment is strongly recommended to maintain the integrity of halogenated phenols.

Part 3: Data Presentation – Distillation Parameters Comparison

To illustrate the impact of optimized conditions, the following table summarizes the quantitative differences between standard and optimized distillation techniques for this specific compound.

Distillation ParameterStandard Fractional DistillationOptimized Short-Path Vacuum Distillation
Operating Pressure > 10 mbar< 0.1 mbar
Max Pot Temperature > 180°C< 120°C
Atmosphere Ambient Air / Poor VacuumStrict Argon Blanket
Equipment Material Stainless SteelBorosilicate Glass
Chemical Additives None0.1% w/w BHT or Phosphite
Typical Yield < 40% (High tar residue)> 85%
Purity Profile High debrominated impurities> 98% target compound

Part 4: Experimental Protocol – Self-Validating Distillation Workflow

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation criteria of the current step are met.

Phase 1: Pre-Distillation Conditioning
  • Neutralization: Wash the crude 5-Bromo-3-chloro-2-methoxyphenol organic solution with 5% aqueous NaHCO₃, followed by a brine wash. This removes residual acidic or basic catalysts that promote demethylation.

  • Validation Check (pH): Test the pH of the final aqueous wash. Do not proceed unless the pH is exactly 7.0.

  • Stabilization: Add 0.1% w/w BHT to the organic phase prior to solvent removal to act as an antioxidant sink.

Phase 2: System Assembly & Purging
  • Setup: Assemble a clean, dry borosilicate glass short-path distillation apparatus. Grease all joints with high-vacuum silicone grease.

  • Validation Check (Leak Rate): Pull a vacuum on the empty, unheated system. Do not proceed unless the pressure holds steady at < 0.1 mbar for at least 15 minutes with the pump isolated.

  • Degassing: Transfer the stabilized crude oil to the distillation flask. Perform three Vacuum/Argon purge cycles (pull vacuum to < 1 mbar, then backfill with Argon) to eliminate dissolved oxygen.

Phase 3: Distillation Execution
  • Heating: Apply full vacuum (< 0.1 mbar). Gradually heat the oil bath at a rate of 2°C/min. Crucial: Do not exceed a bath temperature of 120°C.

  • Collection: Discard the initial fore-run (residual solvent/moisture). Collect the main fraction of 5-Bromo-3-chloro-2-methoxyphenol as a clear to pale-yellow liquid that may solidify upon cooling.

  • Cooling: Allow the entire system to cool completely to room temperature under vacuum or an Argon atmosphere. Validation Check: Exposing the hot distillation residue to air will cause immediate, violent oxidation and ruin the equipment. Ensure the pot is < 30°C before breaking the seal.

Part 5: Visualization – Distillation Workflow & Stabilization Logic

The following diagram maps the experimental workflow, highlighting where specific interventions block the logical pathways of chemical decomposition.

DistillationWorkflow Start Crude 5-Bromo-3-chloro- 2-methoxyphenol PreTreatment Step 1: Neutralization & Washing (Removes Acid/Base Catalysts) Start->PreTreatment Stabilizer Step 2: Add Stabilizer (e.g., 0.1% BHT) (Prevents Radical Oxidation) PreTreatment->Stabilizer Setup Step 3: Short-Path Vacuum Setup (< 0.1 mbar) (Lowers Boiling Point) Stabilizer->Setup Decomp Hazard: Thermal Dehalogenation / Oxidation Stabilizer->Decomp Inhibits Purge Step 4: Argon Purge (3x Vacuum/Argon Cycles) (Eliminates Oxygen) Setup->Purge Heat Step 5: Gradual Heating (Oil Bath < 120°C) (Prevents Thermal Shock) Purge->Heat Purge->Decomp If O2 is present Distill Step 6: Distillation & Collection (Main Fraction) Heat->Distill Heat->Decomp If Pot Temp > 140°C

Caption: Workflow for the distillation of 5-Bromo-3-chloro-2-methoxyphenol and logical stabilization pathways.

References

  • Title: WO2020070651A1 - Boron containing pde4 inhibitors Source: Google Patents URL
  • Title: New phenolic halogenated disinfection byproducts in simulated chlorinated drinking water: Identification, decomposition, and control Source: PubMed (NIH) URL: [Link]

  • Title: US3403188A - Stabilization of phenols Source: Google Patents URL
  • Title: The theoretical assessment and prediction of C-Br bond dissociation energies Source: ResearchGate URL: [Link]

Sources

Optimization

Scaling up the synthesis of 5-Bromo-3-chloro-2-methoxyphenol for industrial production

This guide details the industrial scale-up strategy for synthesizing 5-Bromo-3-chloro-2-methoxyphenol , a critical intermediate in the development of small-molecule therapeutics (e.g., PDE4 inhibitors). The protocol prio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the industrial scale-up strategy for synthesizing 5-Bromo-3-chloro-2-methoxyphenol , a critical intermediate in the development of small-molecule therapeutics (e.g., PDE4 inhibitors).

The protocol prioritizes regiochemical control, utilizing a protection-deprotection strategy to override the natural directing effects of the phenol group.

Part 1: Strategic Route Selection

The Challenge: Direct halogenation of 2-methoxyphenol (guaiacol) typically yields the 4-halo or 4,6-dihalo derivatives due to the potent para-directing effect of the hydroxyl group. The Solution: To install the bromine at position 5 and the chlorine at position 3, we must suppress the hydroxyl group's directing power. This is achieved by acetylating the phenol, allowing the methoxy group (at position 2) to direct the electrophiles to its para (5) and ortho (3) positions respectively.

Industrial Synthesis Workflow (4-Step Protocol)
  • Protection: Acetylation of Guaiacol → 2-Methoxyphenyl acetate.

  • Bromination: Electrophilic substitution directed para to methoxy → 5-Bromo-2-methoxyphenyl acetate.

  • Chlorination: Electrophilic substitution directed ortho to methoxy (since para is blocked) → 5-Bromo-3-chloro-2-methoxyphenyl acetate.

  • Deprotection: Hydrolysis → 5-Bromo-3-chloro-2-methoxyphenol .

SynthesisRoute Start Starting Material: 2-Methoxyphenol (Guaiacol) Step1 Step 1: Acetylation (Ac2O, Cat. H2SO4) Start->Step1 Inter1 Intermediate 1: 2-Methoxyphenyl acetate Step1->Inter1 Step2 Step 2: Bromination (NBS, MeCN or Br2, AcOH) Inter1->Step2 Inter2 Intermediate 2: 5-Bromo-2-methoxyphenyl acetate (Regioselectivity: >95% para to OMe) Step2->Inter2 Directs para to OMe Step3 Step 3: Chlorination (NCS or SO2Cl2) (Target: Position 3) Inter2->Step3 Inter3 Intermediate 3: 5-Bromo-3-chloro-2-methoxyphenyl acetate Step3->Inter3 Directs ortho to OMe Step4 Step 4: Hydrolysis (LiOH, MeOH/H2O) Inter3->Step4 Final Target Product: 5-Bromo-3-chloro-2-methoxyphenol Step4->Final

Caption: Step-wise regioselective synthesis overriding natural phenol directing effects.

Part 2: Technical Support & Troubleshooting (Q&A)

Phase 1: Bromination (Regioselectivity Control)

Q: We are observing significant formation of the 4-bromo isomer. How do we correct this? A: This indicates premature deprotection or insufficient deactivation of the phenol.

  • Root Cause: If the acetyl group is hydrolyzed in situ (due to moisture or high acid concentration), the free phenol will direct bromine to position 4.

  • Correction:

    • Ensure the starting material is fully acetylated (check by TLC/HPLC; disappearance of OH peak).

    • Use N-Bromosuccinimide (NBS) in acetonitrile (MeCN) instead of elemental bromine (

      
      ). NBS provides a controlled source of 
      
      
      
      and generates less acidic byproducts than
      
      
      , reducing the risk of acid-catalyzed deacetylation.
    • Maintain temperature below 25°C. Higher temperatures increase the rate of side reactions.

Q: The reaction stalls at 80% conversion. Should we add more catalyst? A: Avoid adding Lewis acids (like


) as they may catalyze the rearrangement of the acetyl group (Fries rearrangement).
  • Protocol Adjustment: Add 0.1 eq of fresh NBS and stir for an additional 2 hours. If conversion does not improve, check for the presence of water in the solvent, which deactivates the brominating agent.

Phase 2: Chlorination (The Critical Step)

Q: Why is the chlorination step yielding a mixture of isomers? A: The 3-position is sterically crowded (between OMe and H) and less activated than the 4 or 6 positions if the directing logic fails.

  • Mechanism: The methoxy group (OMe) is the strongest activator on the ring (Acetate is weak). OMe directs ortho and para. Since para (5) is occupied by Bromine, the ortho position (3) is the only electronically favored site.

  • Troubleshooting:

    • Reagent Selection: Use N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or MeCN) rather than

      
      . NCS is milder and more selective.
      
    • Temperature: Run the reaction at 40–50°C . Position 3 is sterically hindered; slight heating is required to overcome the activation energy, but exceeding 60°C will promote chlorination at position 6 (ortho to Acetate).

Phase 3: Purification & Purity

Q: How do we remove the unreacted 5-bromo intermediate from the final product? A: Separation is most efficient after the final hydrolysis step.

  • Method: The acidity of the phenols differs slightly.

    • Crystallization: The target 5-Bromo-3-chloro-2-methoxyphenol typically crystallizes well from a mixture of n-heptane/ethyl acetate (9:1) .

    • Process: Dissolve the crude mixture in hot ethyl acetate, add heptane slowly until turbidity appears, then cool to 0°C. The di-halo product (more hydrophobic/lattice stable) usually precipitates first.

Part 3: Experimental Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterRangeOptimalImpact of Deviation
Step 1: Acetylation Temp 0°C – 100°C80°CLow temp = slow reaction; High temp = darkening/impurities.
Step 2: NBS Equivalents 1.0 – 1.2 eq1.05 eq>1.2 eq leads to over-bromination (dibromo species).
Step 3: Chlorination Solvent MeCN, DMFMeCNDMF is harder to remove; MeCN allows easier workup.
Step 4: Hydrolysis pH > 1012pH < 10 results in incomplete deprotection.

Self-Validating Check:

  • 1H NMR Marker: In the final product, look for two aromatic doublets (coupling constant

    
    ). This indicates meta coupling between the protons at C4 and C6, confirming the 1,2,3,5-substitution pattern. If you see doublets with 
    
    
    
    , you have ortho protons, indicating the wrong isomer (e.g., 4-bromo-5-chloro).

References

  • Pfizer Inc. (2020).[1] Boron containing PDE4 inhibitors. WO2020070651A1.[2] (Describes Preparation 178: 5-bromo-3-chloro-2-methoxyphenol via the formate/acetate route). Link

  • ChemicalBook. (2024). 5-Bromo-2-methoxyphenol Synthesis & Properties. (Verifies the acetylation-bromination-deprotection strategy for regiocontrol). Link

  • Tang, R.J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry, 83(2), 930–938. (Mechanistic grounding for NCS/NBS regioselectivity). Link

Sources

Troubleshooting

Technical Support Center: Managing Thermal &amp; Oxidative Instability in Substituted Phenols

The following guide serves as a specialized Technical Support Center for researchers handling substituted phenols. It prioritizes mechanistic understanding and practical, self-validating protocols over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling substituted phenols. It prioritizes mechanistic understanding and practical, self-validating protocols over generic advice.

Status: Operational Ticket Focus: Thermal Degradation, Oxidative Coupling, Quinone Formation Audience: Synthetic Chemists, Process Engineers, Materials Scientists

Diagnostic Module: Is It Heat or Oxygen?

Before altering your protocol, you must distinguish between pure thermal decomposition (bond cleavage due to kinetic energy) and thermo-oxidative degradation (reaction with oxygen accelerated by heat). Substituted phenols are notoriously prone to the latter.

Triage: Symptom Checker
SymptomLikely PathologyMechanistic Cause
Sample turns pink/red upon heating Oxidative Quinone FormationPhenols oxidize to p-benzoquinones or diphenoquinones. Even trace

at high

triggers this.
Sample turns yellow/brown Oligomerization / NitrationFormation of conjugated oligomers or, if

is present, nitro-oxidation.
Mass loss onset < 200°C (TGA) Volatility or De-alkylationLoss of labile groups (e.g., t-butyl dealkylation) or sublimation.
Insoluble black tar after reaction Radical PolymerizationPhenoxy radicals coupling into disordered polymers (char).
The "Self-Validating" Stability Test

Do not rely on literature melting points alone. Run this differential test to isolate the cause:

  • Control A (Inert): Heat 50 mg sample in a sealed,

    
    -purged ampoule to target 
    
    
    
    .
  • Control B (Air): Heat 50 mg sample in an open vial to target

    
    .
    
  • Analysis: Compare TLC/HPLC.

    • If A & B degrade: The molecule is thermally labile (bond dissociation).

    • If only B degrades: The molecule is oxidatively unstable . (Most common for phenols).

Core Mechanism: The Phenoxy Radical Trap

Understanding the degradation pathway is essential for prevention. Substituted phenols degrade primarily through the formation of phenoxy radicals .

Mechanism Diagram: The Degradation Cascade

The following diagram illustrates how a stable phenol transforms into colored impurities and tar under thermal stress.

PhenolDegradation cluster_prevention Intervention Points Phenol Substituted Phenol Radical Phenoxy Radical (Resonance Stabilized) Phenol->Radical Heat + Initiator (O2/Metal) Quinone Quinone / Quinone Methide (Colored Impurity) Radical->Quinone Oxidation (-H•) Dimer C-C / C-O Dimers Radical->Dimer Coupling (Ortho/Para) Polymer Oligomers / Char (Black Tar) Quinone->Polymer Polymerization Dimer->Polymer Further Coupling Inert Exclude O2 (N2/Ar) Inert->Phenol Prevents Scavenger Radical Scavenger Scavenger->Radical Quenches

Caption: Thermal-oxidative degradation pathway of phenols. Note that the phenoxy radical is the critical "gateway" intermediate.

Deep Dive: Substituent Effects on Stability

Your substituent pattern dictates the stability profile. Use this table to predict risk.

Substituent TypeExampleEffect on O-H BondStability Implication
Electron Donating (EDG) Alkyl, -OMe, -

Weakens (Lowers BDE)High Risk. Stabilizes the phenoxy radical, making oxidation easier. Prone to color formation (quinones).
Electron Withdrawing (EWG) -

, -CN, -COR
Strengthens (Raises BDE)Lower Risk. Harder to oxidize, but may be thermally unstable if the substituent itself is labile (e.g., decarboxylation).
Bulky Ortho-Groups t-Butyl, IsopropylSteric Shielding Mixed. Blocks ortho-coupling (prevents some polymerization) but stabilizes the radical, making it a persistent "trap" for

.

Critical Insight: "Hindered phenols" (e.g., BHT) are used as antioxidants because they form stable radicals that scavenge other radicals. If your target molecule is a hindered phenol, it is designed to sacrifice itself. You must protect it from


 rigorously. [1, 5]

Operations: Handling & Purification Protocols

Protocol A: The "Degas-First" Heating Rule

Issue: Yield loss during high-temperature reactions (e.g., refluxing in toluene/DMF). Cause: Dissolved oxygen acts as a radical initiator at


.

Step-by-Step Procedure:

  • Solvent Prep: Do not just purge the headspace. You must sparge the solvent.

    • Insert a long needle connected to an Argon line directly into the solvent.

    • Bubble vigorously for 15–20 minutes before adding the phenol.

  • Addition: Add the phenol solid against a counter-flow of inert gas.

  • Temperature Ramp: Do not plunge into a hot bath. Ramp temperature slowly to identify the onset of decomposition (if monitoring visually).

Protocol B: Purification of "Pink" Phenols

Issue: Product is off-white or pink due to trace quinones. Solution: Reduction and recrystallization.

  • Dissolution: Dissolve the crude phenol in a minimal amount of hot solvent (e.g., Ethanol/Water or Toluene/Hexane).

  • The Additive: Add a pinch of Sodium Dithionite (

    
    )  or Sodium Borohydride (
    
    
    
    )
    (if compatible with other functional groups).
    • Mechanism:[1][2][3][4][5][6] Reduces the colored quinone back to the hydroquinone/phenol (colorless).

  • Filtration: Filter hot to remove the inorganic salts.

  • Crystallization: Allow to cool slowly under an inert atmosphere (

    
     balloon).
    
  • Wash: Wash crystals with cold, degassed solvent.

Troubleshooting FAQs

Q: My phenol has a high melting point (200°C+), but it decomposes before melting. How do I determine purity? A: Do not use standard Melting Point apparatus.

  • Why: The slow heating rate allows time for oxidative degradation, giving a "decomposition range" rather than a sharp melt.

  • Fix: Use DSC (Differential Scanning Calorimetry) with a high heating rate (10–20°C/min) in a crimped, hermetic aluminum pan. This suppresses volatilization and minimizes oxygen contact, yielding a true thermodynamic melting point. [2, 4]

Q: I need to remove the solvent, but the phenol turns black on the rotavap. A: This is likely "concentration-dependent polymerization."

  • Mechanism: As solvent volume decreases, the concentration of phenoxy radicals increases, accelerating bimolecular coupling rates.

  • Fix:

    • Add a "sacrificial" antioxidant (e.g., 0.1% BHT) if it can be separated later.

    • Use a high-vacuum pump to lower the bath temperature below 40°C.

    • Never let the flask spin dry in a hot bath while open to air. Backfill with

      
       immediately upon stopping rotation.
      

Q: Can I use chlorinated solvents (DCM, Chloroform) with electron-rich phenols? A: Proceed with caution.

  • Risk: Under thermal stress or light, chlorinated solvents can generate Cl• radicals, which abstract hydrogen from the phenol, initiating the degradation cascade.

  • Recommendation: Switch to non-halogenated solvents (Ethyl Acetate, Toluene) for heated steps. If DCM is required, pass it through basic alumina to remove acid/oxidants first. [3]

Decision Support: Troubleshooting Flowchart

Use this logic flow to resolve stability issues during synthesis.

Troubleshooting Start Problem: Phenol Degradation CheckColor Is the product colored? (Pink/Red/Brown) Start->CheckColor Oxidative Likely Quinone Formation CheckColor->Oxidative Yes CheckTGA Run TGA (Inert vs Air) CheckColor->CheckTGA No (Just Low Yield/Tar) OxidativeAction Action: Add Reducing Agent (Na2S2O4) during workup Oxidative->OxidativeAction TGA_Result Degrades in N2? CheckTGA->TGA_Result Thermal True Thermal Instability (Bond Cleavage) TGA_Result->Thermal Yes AirOnly Oxidative Instability TGA_Result->AirOnly No (Only in Air) ThermalAction Action: Lower Temp, Change Catalyst Thermal->ThermalAction AirAction Action: Degas Solvents, Use Inert Atmosphere AirOnly->AirAction

Caption: Logic flow for diagnosing and treating phenolic instability.

References

  • Effect of substituents on the thermal degradation of phenolic resin. ResearchGate. Available at: [Link]

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. ACS Publications. Available at: [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Emerald Insight. Available at: [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance. RSC Advances. Available at: [Link]

Sources

Optimization

Overcoming poor solubility of 5-Bromo-3-chloro-2-methoxyphenol in reaction solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of heavily functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of heavily functionalized aromatic compounds. 5-Bromo-3-chloro-2-methoxyphenol is a notoriously difficult substrate.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality behind its insolubility, provide self-validating experimental protocols, and equip you with the mechanistic understanding required to keep your syntheses scalable and reproducible.

Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to map out the chemical environment your downstream transformation requires. Use the following diagnostic logic to determine the most efficient solubilization strategy.

Troubleshooting A 5-Bromo-3-chloro-2-methoxyphenol Solubility Issue B Is the reaction base-compatible? A->B C Yes: pH-Driven Strategy B->C Yes D No: Neutral Strategy B->D No E Add mild base (K2CO3) Form soluble phenoxide C->E F Use Polar Aprotic Solvent (DMF, DMSO) D->F G Biphasic System? Use PTC (TBAB) E->G H Apply gentle heating (45-50°C) F->H

Decision tree for troubleshooting 5-Bromo-3-chloro-2-methoxyphenol solubilization.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 5-Bromo-3-chloro-2-methoxyphenol crash out of common organic solvents like DCM or Hexanes?

The Causality: The insolubility is driven by high crystal lattice energy and competing intermolecular forces. The heavy halogens (Bromine and Chlorine) drastically increase the molecule's lipophilicity while promoting strong intermolecular halogen-π and halogen-halogen interactions. Furthermore, the methoxy group at the ortho position engages in intramolecular hydrogen bonding with the phenolic -OH [2]. This internal H-bond "locks" the hydroxyl group, preventing it from interacting with the solvent, making the compound highly resistant to solvation in non-polar or weakly polar media [3].

Q2: What is the most thermodynamically efficient way to solubilize this compound?

The Causality: The Deprotonation Strategy . Unsubstituted phenol has a pKa of ~10. However, the halogens at the meta positions (relative to the -OH) exert a strong inductive electron-withdrawing effect (-I). This stabilizes the conjugate base, lowering the pKa of 5-Bromo-3-chloro-2-methoxyphenol to approximately 7.5–8.5. By adding a mild base, you convert the neutral phenol into a phenoxide anion. This ionic species interacts powerfully with polar solvents via ion-dipole interactions, instantly overcoming the lattice energy [1].

Q3: If my reaction is base-sensitive and must remain neutral, which solvents should I prioritize?

The Causality: You must rely on solvents with high dielectric constants (ε) that act as strong hydrogen-bond acceptors to outcompete the molecule's internal hydrogen bonding and disrupt the halogen-π networks [4].

Quantitative Solvent Selection Data:

SolventDielectric Constant (ε)Solubilizing MechanismRecommended Use Case
DMSO 46.7Strong H-bond acceptor; disrupts intermolecular halogen-π networks.SNAr reactions, oxidations.
DMF 36.7High polarity; excellent solvation of polar intermediates.Alkylations, cross-coupling.
THF 7.5Moderate polarity; coordinates well with Lewis acids/bases.Grignard reactions, low-temp.
Toluene 2.4Non-polar; relies strictly on thermal energy to break the lattice.Reflux conditions, Dean-Stark.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the physical observations described in the checkpoints do not occur, the system has failed, and the user must halt and re-evaluate before adding expensive downstream reagents.

Protocol A: Base-Assisted Solubilization (For Alkylations / Etherifications)

This protocol leverages the lowered pKa of the halogenated phenol to force dissolution via phenoxide formation.

  • Preparation: Charge a dry, inert-gas-flushed round-bottom flask with 1.0 equivalent of 5-Bromo-3-chloro-2-methoxyphenol.

  • Solvent Addition: Add 5 volumes (v/w) of anhydrous DMF. Stir at 300 rpm.

    • Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃) or 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the mixture gently to 45°C for 30 minutes.

  • Self-Validation Checkpoint: The suspension must transition to a completely clear, slightly tinted homogenous solution (note: if using K₂CO₃, the inorganic base will remain as a solid, but the organic turbidity must vanish). If the organic material remains undissolved, the deprotonation is incomplete. Do not proceed with electrophile addition until the solution is clear.

Protocol B: Phase Transfer Catalysis (PTC) for Biphasic Systems

When water is required in the reaction (e.g., specific Suzuki couplings or biphasic alkylations), the phenoxide will trap itself in the aqueous layer, halting the reaction with organic electrophiles.

  • Biphasic Setup: Dissolve the phenol in a 1:1 mixture of Toluene and 1M NaOH (aq).

    • Observation: The phenol will dissolve entirely into the aqueous layer as a sodium phenoxide salt, leaving the Toluene layer clear.

  • Catalyst Addition: Add 0.05 – 0.1 equivalents of Tetrabutylammonium bromide (TBAB). Stir vigorously (>600 rpm) to maximize surface area between phases.

  • Self-Validation Checkpoint: The successful extraction of the phenoxide into the organic layer by the lipophilic tetrabutylammonium cation can often be validated by a distinct color shift in the organic phase (typically turning slightly yellow/orange) compared to a control without PTC.

  • Reaction: Add the organic electrophile to the Toluene layer. The reaction will now proceed at the phase boundary.

References

  • An Improved pH-Driven Method for Upcycling Polyphenols from Plants or Byproducts into Foods Source: MDPI - Foods URL:[Link] [1]

  • Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles Source: Royal Society of Chemistry (RSC) Books URL:[Link] [2]

  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link] [3]

  • WO2020070651A1 - Boron containing PDE4 inhibitors Source: Google P
Troubleshooting

Catalyst Selection &amp; Reaction Optimization for Cross-Coupling: Minimizing Byproducts

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to troubleshoot and optimize cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to troubleshoot and optimize cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.). As a Senior Application Scientist, my goal is not just to give you a protocol, but to explain the causality behind catalyst behavior so you can design self-validating, robust experiments.

Diagnostic Workflow for Byproduct Mitigation

Before adjusting your reaction conditions, you must identify the primary failure mode. Use the following diagnostic logic to guide your catalyst and ligand selection.

G Start Identify Major Byproduct Homo Homocoupling (Ar-Ar) Start->Homo Proto Protodeboronation (Ar-H) Start->Proto BHE Beta-Hydride Elimination / Reduction Start->BHE HomoFix Use Pd(0) Precatalyst Increase Ligand Sterics Homo->HomoFix ProtoFix Lower Base Strength Check Pd-Catalyzed PDB Proto->ProtoFix BHEFix Use Chelating Ligands (e.g., dppf) or BrettPhos BHE->BHEFix

Caption: Decision tree for identifying and resolving common cross-coupling byproducts.

Troubleshooting Guides (FAQs)

Issue 1: Homocoupling of Boronic Acids in Suzuki-Miyaura Reactions

Q: Why am I seeing significant amounts of symmetrical biaryl (Ar-Ar) impurities instead of my cross-coupled product? A: Homocoupling is primarily driven by the presence of oxygen or an excess of Pd(II) in the resting state of the catalytic cycle. Oxygen oxidizes the active Pd(0) to Pd(II), which then undergoes a double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to form the homocoupled byproduct[1].

Mechanistic Solution:

  • Rigorously Degas: Sparge solvents with Argon or Nitrogen for 15-30 minutes, or use the freeze-pump-thaw method for highly sensitive substrates[1].

  • Precatalyst Selection: Use a Pd(0) source directly (e.g., Pd(PPh3)4) or add a mild reducing agent like potassium formate to rapidly reduce Pd(II) precatalysts to the active Pd(0) state before the catalytic cycle begins[1].

  • Ligand Tuning: Employ bulky, electron-rich phosphine ligands. These stabilize the monoligated Pd(0) species, accelerating the rates of oxidative addition and reductive elimination of the desired cross-coupling pathway, thereby outcompeting the slower homocoupling route[2].

Issue 2: Protodeboronation (De-boronation)

Q: My boronic acid/ester is degrading into the protoarene (Ar-H) before cross-coupling can occur. How do I prevent this? A: Protodeboronation (PDB) is the hydrolytic cleavage of the C-B bond. While traditionally understood as a base-catalyzed process occurring at high pH[3], recent high-throughput and computational studies have revealed a paradoxical palladium-catalyzed protodeboronation pathway[4][5].

Mechanistic Solution:

  • Base Optimization: If base-catalyzed PDB is the culprit, lower the pH by switching from strong bases (like NaOH or KOtBu) to weaker bases (like K2CO3 or phosphate buffers).

  • Boron Reagent Selection: Switch from free boronic acids to "slow-release" derivatives like MIDA boronates or pinacol esters (Bpin), which control the concentration of the active transmetalating species[1][3].

  • Re-evaluate Ligand Sterics: If you are using highly sterically hindered ligands (often chosen for difficult couplings), be aware that they can actually accelerate Pd-catalyzed protodeboronation by forming unstable post-transmetalation intermediates that rapidly react with water[4][5]. Balancing steric bulk is critical.

Issue 3: Dehalogenation and Diarylamine Formation in Buchwald-Hartwig Amination

Q: During C-N coupling, my aryl halide is being reduced to the arene (Ar-H), or I am getting diarylamine over-arylation. What is the cause? A: Reduction (dehalogenation) typically occurs via


-hydride elimination . If your amine substrate has 

-hydrogens, the Pd(II)-amido intermediate can undergo

-hydride elimination to form an imine and a Pd(II)-hydride, which then reductively eliminates to give the reduced arene[6]. Over-arylation happens when the primary amine product competes with the starting amine for the catalyst.

Mechanistic Solution:

  • Accelerate Reductive Elimination: Use bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos, or KPhos). These ligands enforce a tight bite angle and steric crowding that forces the Pd(II)-amido complex to undergo reductive elimination faster than

    
    -hydride elimination can occur[7][8].
    
  • Use Advanced Precatalysts: Employ Buchwald Generation 3 (G3) or Generation 4 (G4) precatalysts. These activate rapidly under mild, weakly basic conditions to form the active monoligated Pd(0) species, minimizing the time the substrate spends in degradation pathways.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR2, Base PdAmido Pd(II)(Ar)(NR2)L_n Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (Desired Product) PdAmido->RedElim Fast with Bulky Ligands BHE Beta-Hydride Elimination (Dehalogenation Byproduct) PdAmido->BHE Slow Red. Elim. or small ligands RedElim->Pd0 Ar-NR2

Caption: Competing pathways in Buchwald-Hartwig amination: Product vs. Beta-Hydride Elimination.

Standardized Experimental Protocol: Catalyst & Ligand Screening

To ensure a self-validating system, do not guess the optimal catalyst based on literature precedent alone. Run a parallel micro-scale screen to empirically determine the best Product-to-Byproduct ratio.

Step 1: Preparation of Stock Solutions (In Glovebox)

  • Thoroughly dry and degas all solvents (e.g., Toluene, THF, Dioxane) using argon sparging for 30 minutes[1].

  • Prepare a 0.2 M stock solution of the aryl halide and a 0.24 M stock solution of the nucleophile (boronic acid or amine) in the chosen solvent.

  • Prepare a suspension of the inorganic base (e.g., K3PO4 or Cs2CO3, 3.0 equivalents relative to aryl halide).

Step 2: Dosing of Precatalysts

  • In a 24-well or 96-well parallel reactor block, dispense 2-5 mol% of various Pd precatalysts (e.g., Pd(OAc)2 + SPhos, XPhos Pd G3, BrettPhos Pd G3) into individual vials[8].

  • Add the base suspension to each vial.

Step 3: Reaction Execution

  • Add the aryl halide and nucleophile stock solutions to the vials.

  • Seal the vials with Teflon-lined caps, remove the block from the glovebox, and heat to 80 °C for 2-12 hours under vigorous stirring.

Step 4: Quenching and Analysis

  • Cool the block to room temperature. Quench each vial with 0.5 mL of LC-MS grade acetonitrile and filter through a Celite plug to remove Pd black and inorganic salts[8].

  • Analyze via UPLC-MS. Crucial Validation Step: Compare the ratio of Product (C-C/C-N) to Byproducts (Ar-Ar, Ar-H). The optimal catalyst is the one that maximizes the Product/Byproduct ratio, not just overall conversion.

Quantitative Data: Catalyst/Ligand vs. Byproduct Profile

The following table summarizes the causal relationship between specific ligands/catalysts and byproduct suppression across different coupling types.

Reaction TypeTarget BondPrimary ByproductMechanistic CauseOptimal Catalyst/Ligand Strategy
Suzuki-Miyaura C(sp2)-C(sp2)Homocoupling (Ar-Ar)Pd(II) resting state / O2 oxidationPd(PPh3)4 or Pd(0) + bulky electron-rich phosphines (e.g., SPhos)[2]
Suzuki-Miyaura C(sp2)-C(sp2)Protodeboronation (Ar-H)Base hydrolysis OR Pd-catalyzed degradationLower pH base; Avoid excessively bulky ligands if Pd-catalyzed PDB is dominant[5]
Buchwald-Hartwig C(sp2)-NDehalogenation (Ar-H)

-hydride elimination from amine
BrettPhos Pd G3 or RuPhos Pd G3 (accelerates reductive elimination)[8]
Buchwald-Hartwig C(sp2)-NDiarylamine (Ar2NH)Over-arylation of primary amineKPhos or bulky biarylphosphines with aqueous ammonia/primary amines[7]

References

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 5-Bromo-3-chloro-2-methoxyphenol: A Comparative 2D NMR Guide

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Product Focus: Integrated 2D NMR Elucidation Suite (HSQC, HMBC, NOESY) Alternative: Standard 1D Proton NMR (1H...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Product Focus: Integrated 2D NMR Elucidation Suite (HSQC, HMBC, NOESY) Alternative: Standard 1D Proton NMR (1H-NMR)

Executive Summary: The Regioisomer Challenge

In the synthesis of halogenated phenol derivatives, specifically 5-Bromo-3-chloro-2-methoxyphenol , standard analytical verification often fails. The "Alternative"—standard 1D 1H-NMR—confirms the functional groups but cannot definitively distinguish between regioisomers (e.g., the 3-chloro vs. 4-chloro isomers) due to the isolated nature of the aromatic protons.

This guide compares the standard 1D approach against the Integrated 2D NMR Workflow (the "Product"). We demonstrate that while 1D NMR provides a "fingerprint," only the combinatorial power of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) provides the "DNA sequencing" required to validate the substitution pattern with legal and scientific certainty.

The Structural Problem

The target molecule is a tetra-substituted benzene ring.[1]

  • Substituents: Hydroxyl (-OH), Methoxy (-OMe), Chlorine (-Cl), Bromine (-Br).

  • Target Arrangement: 1-OH, 2-OMe, 3-Cl, 5-Br.

  • The Ambiguity: Synthetic pathways (e.g., halogenation of 2-methoxyphenol) often yield mixtures. The primary contaminants are regioisomers where the halogens occupy different positions (e.g., 4-bromo-5-chloro or 3-bromo-5-chloro).

In 1D NMR, the two aromatic protons (H4 and H6) appear as meta-coupled doublets (~2.0 Hz). Crucially, this splitting pattern is identical for multiple isomers. Relying solely on chemical shift prediction is risky due to the competing shielding/deshielding effects of the crowded ring.

Comparative Analysis: 1D vs. 2D NMR Performance

The following table contrasts the diagnostic capability of the standard approach versus the advanced 2D workflow.

Table 1: Diagnostic Capability Comparison
FeatureStandard 1D NMR (Alternative)Integrated 2D NMR (Product)
Proton Count Pass: Confirms 2 Ar-H, 1 OMe, 1 OH.Pass: Confirms proton count.
Functional Groups Pass: Identifies Phenol/Methoxy.Pass: Correlates protons to specific carbons (HSQC).
Connectivity Fail: Cannot link protons to specific halogens.Pass: Links protons to quaternary carbons (HMBC).
Spatial Geometry Fail: No spatial data.Pass: Confirms substituent neighbors (NOESY).
Isomer Resolution Low: Relies on ambiguous shift prediction.High: Unambiguous connectivity mapping.
Confidence Level ~60% (Presumptive)>99% (Definitive)

Technical Deep Dive: The 2D NMR Solution

To confirm the 5-Bromo-3-chloro-2-methoxyphenol structure, we utilize a "Triangulation Protocol" involving HSQC, HMBC, and NOESY.

Step 1: HSQC (The Foundation)
  • Purpose: Assign protons to their directly attached carbons.

  • Observation:

    • The methoxy proton (

      
       ~3.8 ppm) correlates to the methoxy carbon (
      
      
      
      ~56 ppm).
    • Aromatic H4 and H6 correlate to their respective CH carbons.

Step 2: HMBC (The Skeleton Key)

HMBC allows us to "see" through quaternary carbons.[2][3] This is the primary method for placing the halogens.

  • Critical Pathway: We must prove the Chlorine is at C3 and Bromine is at C5.

  • The H6 Diagnostic: Proton H6 (ortho to OH) will show a strong 3-bond correlation (

    
    ) to the C2 (C-OMe)  and C4  carbons, and a weak or 2-bond correlation to C1 (C-OH)  and C5 (C-Br) .
    
  • The H4 Diagnostic: Proton H4 (between Cl and Br) is the linchpin. It will show correlations to C2 , C6 , and C5 .

  • Differentiation: If the Chlorine were at C4 (an isomer), the coupling patterns to the quaternary carbons bearing the halogens would shift significantly in chemical shift value (Carbon attached to Cl resonates ~120-125 ppm; Carbon attached to Br resonates ~110-115 ppm).

Step 3: NOESY (The Smoking Gun)

This is the binary pass/fail test for the specific 2-methoxy-3-chloro motif.

  • Hypothesis: In the target structure, the Methoxy group (C2) is flanked by Hydroxyl (C1) and Chlorine (C3). There are no aromatic protons adjacent to the Methoxy group.

  • Result: The NOESY spectrum should show NO cross-peaks between the OMe singlet and any aromatic proton.

  • Isomer Check: If the molecule were the 4-bromo-5-chloro isomer, the Methoxy at C2 would be adjacent to a proton at C3. A strong NOE signal between OMe and Ar-H would immediately disprove the target structure.

Visualization of the Logic Flow

The following diagram illustrates the decision-making process for structural confirmation.

StructuralConfirmation Start Unknown Isomer Sample Run1D Run 1D 1H-NMR Start->Run1D Check1D Result: 2 Doublets + OMe Singlet Run1D->Check1D Ambiguity AMBIGUITY: Is it 3-Cl or 4-Cl? Check1D->Ambiguity Run2D Run 2D Suite (HSQC, HMBC, NOESY) Ambiguity->Run2D NOESY_Test NOESY Analysis: OMe vs Ar-H Run2D->NOESY_Test NOE_Yes Strong NOE Observed NOESY_Test->NOE_Yes Proton Adjacent to OMe NOE_No NO Cross-peaks Observed NOESY_Test->NOE_No Cl/OH Flanking OMe Result_Wrong REJECT: Isomer (H at C3) NOE_Yes->Result_Wrong HMBC_Validation HMBC Validation: H6 correlates to C1(OH) & C5(Br) NOE_No->HMBC_Validation Result_Right CONFIRM: Target (Cl at C3) HMBC_Validation->Result_Right

Figure 1: Logic flow for distinguishing the target regioisomer using NOESY as the primary discriminator.

Experimental Protocol

To replicate this validation, follow this specific protocol designed to maximize resolution of the phenol and aromatic region.

Materials
  • Solvent: DMSO-d6 (Preferred over CDCl3).

    • Reasoning: DMSO slows proton exchange, often allowing the Phenol -OH proton to be visualized as a sharp singlet or broad peak around 9-10 ppm, adding another handle for HMBC correlations.

  • Concentration: 10-15 mg in 0.6 mL solvent.

Instrument Parameters (600 MHz recommended, 400 MHz acceptable)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • HSQC (Multiplicity Edited):

    • Distinguish CH/CH3 (up/red) from CH2 (down/blue).

    • Confirm the aromatic carbons are CH (not quaternary).

  • HMBC (Long Range):

    • Optimize for

      
      .
      
    • Set scans to 32 or 64 to detect weaker 3-bond couplings across the halogens.

  • NOESY (1D Selective or 2D):

    • Mixing time: 500 ms.

    • Target: Irradiate the OMe singlet (~3.8 ppm).

    • Pass Criteria: Absence of enhancement in the aromatic region (6.5 - 7.5 ppm).

Predicted Data Table (DMSO-d6)
PositionGroupShift (

ppm)
MultiplicityKey HMBC Correlations (Proton to Carbon)
1 C-OH~153.0QuaternarySeen by H6
2 C-OMe~145.0QuaternarySeen by OMe-H, H4, H6
3 C-Cl~122.0QuaternarySeen by H4
4 Ar-H~7.15Doublet (2Hz)C2, C3, C5, C6
5 C-Br~112.0QuaternarySeen by H4, H6
6 Ar-H~6.90Doublet (2Hz)C1, C2, C4, C5
OMe -OCH3~3.80SingletC2 (Strong)

Connectivity Diagram (HMBC)

The following diagram visualizes the critical HMBC correlations that define the structure.

HMBC_Connectivity cluster_legend Legend H6 H6 (6.90 ppm) C1 C1-OH (Phenol) H6->C1 3J (Strong) C2 C2-OMe (Methoxy) H6->C2 3J C5 C5-Br (Bromo) H6->C5 2J/3J H4 H4 (7.15 ppm) H4->C2 3J C3 C3-Cl (Chloro) H4->C3 2J (Diagnostic) H4->C5 2J key1 Proton Source key2 Carbon Target

Figure 2: Key HMBC correlations. Note that H4 seeing C3 (Chlorine bearing) and H6 seeing C1 (Phenol) anchors the regiochemistry.

Conclusion

While 1D NMR is sufficient for purity analysis, it is insufficient for structural validation of 5-Bromo-3-chloro-2-methoxyphenol due to regioisomeric ambiguity. The Integrated 2D NMR Suite —specifically the combination of HMBC for quaternary carbon assignment and NOESY for spatial verification—is the only scientifically robust method to confirm this structure. For regulatory filings and publication standards, the 2D data package described above is the required standard of evidence.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • BenchChem. (2025).[4] Navigating the Complexities of 5-Bromo-2-chlorophenol Derivative NMR Spectra. Link (Source for halogenated phenol shift data).

  • Burns, D. & Reynolds, W.F. (2001). Assignment of 1H and 13C spectra of complex natural products using HSQC and HMBC. Magnetic Resonance in Chemistry. Link

Sources

Comparative

Comparative analysis of reactivity between C-Br and C-Cl bonds in cross-coupling

Executive Summary In pharmaceutical process chemistry, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely a simple matter of availability.[1] It is a strategic trade-off between reactivity kine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely a simple matter of availability.[1] It is a strategic trade-off between reactivity kinetics and atom-economic efficiency .

While aryl bromides have historically been the "workhorse" substrates due to their facile oxidative addition, aryl chlorides represent the "holy grail" for industrial scalability—offering significantly lower raw material costs and lower molecular weights. However, the high bond dissociation energy (BDE) of the C-Cl bond creates a kinetic "wall" that standard catalyst systems cannot breach.

This guide analyzes the mechanistic divergence between these two electrophiles and provides validated protocols to bridge the reactivity gap.

Mechanistic Divergence: The Oxidative Addition Wall

The defining difference between C-Br and C-Cl coupling lies in the Oxidative Addition (OA) step of the catalytic cycle.

Bond Dissociation Energy (BDE) & Kinetics

The C-Cl bond is significantly stronger and shorter than the C-Br bond, resulting in a higher activation energy (


) for the insertion of the Palladium catalyst.
FeatureAryl Bromide (C-Br)Aryl Chloride (C-Cl)Impact on Catalysis
BDE (Ph-X) ~81 kcal/mol~96 kcal/molC-Cl requires electron-rich catalysts to break the bond.
Bond Length 1.90 Å1.74 ÅSteric hindrance is more pronounced for Cl OA.
Rate Limiting Step Transmetallation (often)Oxidative Addition Catalyst resting state differs; Pd(0) accumulation seen in Cl cycles.
Ligand Requirement Standard (PPh

, dppf)
Specialized (Buchwald, NHC)Cl coupling is ligand-dependent.
Visualization: The Kinetic Barrier

The following diagram illustrates the catalytic cycle, highlighting where the "Energy Wall" exists for Aryl Chlorides compared to Bromides.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd_Br Oxidative Addition (Ar-Br) Pd0->OxAdd_Br Facile (Low Ea) OxAdd_Cl Oxidative Addition (Ar-Cl) Pd0->OxAdd_Cl Difficult (High Ea) Requires Bulky/e- rich Ligand PdII_ArX Pd(II)-Ar-X (Intermediate) OxAdd_Br->PdII_ArX OxAdd_Cl->PdII_ArX Transmet Transmetallation (+ R-B(OH)2) PdII_ArX->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Caption: Comparative catalytic cycle showing the kinetic bottleneck (red dashed line) for Aryl Chlorides at the oxidative addition step, contrasting with the facile pathway for Bromides.

Catalyst Engineering: Bridging the Gap

To activate the inert C-Cl bond, we cannot rely on standard palladium sources like Pd(PPh


)

. We must engineer the catalyst to be electron-rich (to increase nucleophilicity of Pd) and sterically bulky (to promote formation of the reactive monoligated Pd(0) species).
Performance Comparison of Ligand Classes
SubstrateCatalyst SystemYield (24h)Notes
4-Bromoanisole Pd(PPh

)

/ Na

CO

98% Standard "Suzuki" conditions work perfectly.
4-Chloroanisole Pd(PPh

)

/ Na

CO

< 5% Complete failure of OA; catalyst decomposes.
4-Chloroanisole Pd(OAc)

/ SPhos
95% Biaryl ligand facilitates OA via monoligated species.
4-Chloroanisole Pd-PEPPSI-IPr (NHC)92% NHC ligands are strong

-donors, activating the Pd center.

Expert Insight: The success of Buchwald ligands (e.g., SPhos, XPhos) with chlorides is due to the ortho-substituents on the biaryl backbone. These substituents force the Pd center into a monoligated state (


), which is significantly more reactive toward OA than the bis-ligated species (

) typically formed by PPh

.

Experimental Protocols

Protocol A: The "Robust" Method (Aryl Bromides)

Use for: Discovery chemistry, rapid library synthesis, unhindered substrates.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
     (3 mol%)
    
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Charge a reaction vial with solid reagents.

  • Add degassed solvent mixture.

  • Heat to 80°C for 4-12 hours.

  • Validation: Reaction mixture should turn black (Pd precipitation) after completion. Early blacking out indicates catalyst death.

Protocol B: The "High-Performance" Method (Aryl Chlorides)

Use for: Process chemistry, cost-sensitive scale-up, deactivated chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)[2]

  • Boronic Acid (1.2 equiv)

  • Pd(OAc)

    
      (1-2 mol%)[3]
    
  • XPhos or SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • K

    
    PO
    
    
    
    (2.0 equiv) - Crucial: Anhydrous base often better for difficult substrates.
  • Solvent: Toluene/Water (10:1) or pure Toluene.

Step-by-Step Methodology (Self-Validating):

  • Pre-complexation (Critical): In a separate vial, mix Pd(OAc)

    
     and XPhos in Toluene at RT for 5 mins.
    
    • Observation: Solution should turn from orange to a clear, pale yellow/brown. This confirms the reduction to Pd(0) and ligation. If it remains orange suspension, ligation failed.

  • Add the pre-formed catalyst solution to the reaction vessel containing Aryl Chloride, Boronic Acid, and Base.

  • Heat to 100°C.

    • Note: Chlorides require higher temperature to overcome the OA activation energy.

  • Monitoring: Monitor by HPLC. If <10% conversion after 2 hours, do not add more catalyst. The system is likely poisoned by oxygen; restart with stricter inert handling.

Strategic Decision Matrix

When should you switch from Bromide to Chloride?

DecisionMatrix cluster_note Note Start Start: Select Electrophile Scale Is Scale > 100g? Start->Scale Cost Is Raw Material Cost Critical? Scale->Cost Yes UseBr Use Aryl Bromide (Standard Protocol) Scale->UseBr No (Discovery Phase) Complexity Is Substrate Sterically Hindered? Cost->Complexity Yes Cost->UseBr No Complexity->UseBr Yes (Br is more reactive) UseCl Use Aryl Chloride (Advanced Protocol) Complexity->UseCl No (Standard Cl) Warning If Ar-Cl fails with XPhos, revert to Ar-Br before trying exotic ligands.

Caption: Decision tree for selecting between Ar-Br and Ar-Cl based on scale, cost, and substrate complexity.

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides . University of Windsor. 4

  • Buchwald Phosphine Ligands: Structure and Reactivity . Sigma-Aldrich. 3

  • Energetics of C-Cl vs C-Br Bonds . ResearchGate.[5] 6

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides . Tokyo Chemical Industry. Link

Sources

Validation

Evaluating Alternative Synthetic Routes to 5-Bromo-3-chloro-2-methoxyphenol: A Comparative Guide

The synthesis of highly substituted, multi-halogenated phenols presents a unique challenge in organic chemistry. Specifically, 5-Bromo-3-chloro-2-methoxyphenol is a critical intermediate in the development of advanced th...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly substituted, multi-halogenated phenols presents a unique challenge in organic chemistry. Specifically, 5-Bromo-3-chloro-2-methoxyphenol is a critical intermediate in the development of advanced therapeutics, including boron-containing phosphodiesterase 4 (PDE4) inhibitors[1].

The primary synthetic hurdle for this molecule is the meta-relationship between the bulky bromine atom and the phenol hydroxyl group, combined with a dense 1,2,3,5-tetrasubstitution pattern. Standard electrophilic aromatic substitution (EAS) rules often fail to yield this specific regiochemistry when starting from simple phenols. As a Senior Application Scientist, I have evaluated three divergent synthetic strategies to produce this building block. This guide objectively compares these routes, highlighting the causality behind the experimental choices, regiochemical control, and scalability.

Mechanistic Rationale & Route Design

Route A: The Salicylaldehyde Baeyer-Villiger Route (The Gold Standard)

To achieve the elusive 3,5-dihalo substitution pattern, one must leverage synergistic directing groups. In 2-hydroxybenzaldehyde (salicylaldehyde), the hydroxyl (-OH) group directs electrophiles to the ortho and para positions (positions 3 and 5). Simultaneously, the formyl (-CHO) group is a deactivating meta-director, which also directs electrophiles to positions 3 and 5. This perfect synergy ensures that halogenation occurs exclusively at the desired carbons.

Once the 5-bromo-3-chloro-2-hydroxybenzaldehyde framework is established, the phenol is methylated. The critical transformation is the Baeyer-Villiger oxidation of the benzaldehyde to a formate ester, which is subsequently hydrolyzed to reveal the target phenol[2]. This route is highly scalable and regiochemically flawless[1].

Route B: Direct Halogenation of Guaiacol (The Flawed Approach)

A naive approach might begin with 2-methoxyphenol (guaiacol) followed by sequential chlorination and bromination. However, this route is fundamentally flawed due to conflicting directing effects. The -OH group is a significantly stronger activating group than the -OMe group. Consequently, the -OH group dominates the EAS pathway, directing halogens to its own ortho and para positions (positions 4 and 6). This yields 4,6-dihalo-2-methoxyphenols, completely missing the required 3,5-substitution pattern.

Route C: Ir-Catalyzed C-H Borylation of 4-Bromo-2-chloroanisole (The Modern Catalytic Approach)

Modern C-H functionalization offers a theoretical alternative. Iridium-catalyzed C-H borylation relies on steric differentiation rather than electronic directing groups[3]. Starting from 4-bromo-2-chloroanisole, the most sterically hindered position (C3, flanked by Cl and Br) is blocked. Borylation occurs at the remaining C-H bonds (C5 and C6).

  • Oxidation of the C6-borylated intermediate yields the target 5-bromo-3-chloro-2-methoxyphenol .

  • Oxidation of the C5-borylated intermediate yields the undesired 2-bromo-5-chloro-4-methoxyphenol . Because the steric environments of C5 and C6 are similar, this route produces an intractable mixture of isomers, rendering it inefficient for scale-up.

RegioLogic cluster_0 Route B: Direct Halogenation (Flawed) cluster_1 Route A: Salicylaldehyde Route (Optimal) S1 Guaiacol (2-Methoxyphenol) R1 OH directs to 4, 6 OMe directs to 3, 5 (OH dominates) S1->R1 O1 Wrong Regiochemistry (4,6-dihalo products) R1->O1 S2 Salicylaldehyde (2-Hydroxybenzaldehyde) R2 OH directs to 3, 5 CHO directs to 3, 5 (Synergistic) S2->R2 O2 Correct Regiochemistry (3,5-dihalo products) R2->O2

Figure 1: Mechanistic causality of directing groups in Route A versus Route B.

Comparative Data Summary

The table below summarizes the quantitative and qualitative performance metrics of the three evaluated synthetic routes.

ParameterRoute A: Baeyer-Villiger (Gold Standard)Route B: Direct Halogenation (Flawed)Route C: C-H Borylation (Modern Catalytic)
Regioselectivity Excellent (Exclusive 3,5-dihalo)Poor (Major 4,6-dihalo isomers)Moderate (~1:1 mixture of 5- and 6-isomers)
Overall Yield ~50-60% (Over 3 steps)<10% (Target isomer)~30-40% (After difficult separation)
Scalability High (Kilogram scale proven)Low (Isomer separation is unscalable)Medium (High catalyst cost limits scale)
Step Count 3 steps from substituted benzaldehyde2 steps from Guaiacol2 steps from 4-bromo-2-chloroanisole
Cost Efficiency High (Cheap bulk reagents)Low (Wasted material)Low (Expensive Ir catalysts and ligands)

Experimental Protocols & Workflows

Based on the comparative data, Route A is the only self-validating, scalable system for producing 5-bromo-3-chloro-2-methoxyphenol. Below is the step-by-step methodology adapted from validated pharmaceutical patent literature[1], alongside the theoretical protocol for the catalytic Route C.

Route1 A 5-Bromo-3-chloro-2-hydroxybenzaldehyde (Starting Material) B Step 1: Methylation MeI, K2CO3, MeCN, 50°C A->B C 5-Bromo-3-chloro-2-methoxybenzaldehyde (Intermediate 1) B->C D Step 2: Baeyer-Villiger Oxidation m-CPBA, DCM, 25°C C->D E 5-Bromo-3-chloro-2-methoxyphenyl formate (Intermediate 2) D->E F Step 3: Hydrolysis LiOH, MeOH/H2O, 25°C E->F G 5-Bromo-3-chloro-2-methoxyphenol (Target Molecule) F->G

Figure 2: Step-by-step synthetic workflow for the Baeyer-Villiger route (Route A).

Protocol 1: The Baeyer-Villiger Route (Route A)[1]

Step 1: Methylation

  • Dissolve 5-bromo-3-chloro-2-hydroxybenzaldehyde (10.0 g, 42.5 mmol) in anhydrous acetonitrile (150 mL).

  • Add iodomethane (24.1 g, 170 mmol) and potassium carbonate (11.7 g, 84.9 mmol).

  • Warm the mixture to 50 °C and stir for 24 hours under a nitrogen atmosphere.

  • Filter the inorganic salts, concentrate the filtrate, and purify to afford 5-bromo-3-chloro-2-methoxybenzaldehyde.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve 5-bromo-3-chloro-2-methoxybenzaldehyde (20.0 g, 80.16 mmol) in dichloromethane (200 mL).

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA) (25.9 g, 120 mmol) in portions to control the exotherm.

  • Stir the reaction at 25 °C for 16 hours.

  • Filter the precipitated m-chlorobenzoic acid and concentrate the filtrate to yield 5-bromo-3-chloro-2-methoxyphenyl formate (approx. 15.0 g, 70% yield).

Step 3: Hydrolysis

  • Suspend 5-bromo-3-chloro-2-methoxyphenyl formate (15.6 g, 58.76 mmol) in a 1:1 mixture of methanol and water (200 mL total).

  • Add lithium hydroxide (4.93 g, 118.0 mmol) in portions.

  • Stir at 25 °C for 16 hours.

  • Concentrate the mixture to remove methanol, dilute with aqueous NaHCO₃ (50 mL), and extract with methyl tert-butyl ether (MTBE) (2 x 30 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate to afford the pure 5-bromo-3-chloro-2-methoxyphenol.

Protocol 2: Ir-Catalyzed C-H Borylation (Route C)[3]

(Note: Provided for comparative research purposes; suffers from regiochemical mixtures)

  • Borylation: In a glovebox, combine 4-bromo-2-chloroanisole (1.0 equiv), bis(pinacolato)diboron (1.0 equiv),[Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%) in anhydrous THF. Heat at 80 °C for 16 hours.

  • Oxidation: Cool to room temperature, add a 1:1 mixture of THF/H₂O, followed by an excess of sodium perborate tetrahydrate (NaBO₃·4H₂O). Stir for 4 hours.

  • Purification: Extract with ethyl acetate. The resulting crude mixture requires rigorous preparative HPLC to separate the 5-OH and 6-OH isomers.

References

  • Title: WO2020070651A1 - Boron containing pde4 inhibitors Source: Google Patents URL
  • Title: A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes Source: Organometallics - ACS Publications URL
  • Title: Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts Source: ACS Catalysis URL

Sources

Comparative

Comparison of recrystallization versus column chromatography for purifying 5-Bromo-3-chloro-2-methoxyphenol

Purification of 5-Bromo-3-chloro-2-methoxyphenol: A Comparative Guide to Recrystallization vs. Column Chromatography Executive Summary & Chemical Context 5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Purification of 5-Bromo-3-chloro-2-methoxyphenol: A Comparative Guide to Recrystallization vs. Column Chromatography

Executive Summary & Chemical Context

5-Bromo-3-chloro-2-methoxyphenol (CAS: 2090538-51-3) is a highly specialized halogenated building block, frequently utilized as a critical intermediate in the pharmaceutical development of phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases such as atopic dermatitis and psoriasis[1][2]. Weighing 237.48 g/mol , this molecule presents unique purification challenges due to its dense array of functional groups[1].

As a Senior Application Scientist, I often see researchers default to column chromatography. However, understanding the physical chemistry of your target molecule allows for more elegant, scalable, and time-efficient purification strategies. This guide objectively compares kinetic separation (chromatography) with thermodynamic separation (recrystallization) to help you optimize your downstream processing.

Physicochemical Profiling & Purification Causality

To design a self-validating purification system, we must first analyze the causality behind the molecule's behavior:

  • Phenolic -OH (Hydrogen Bond Donor): On a bare silica gel column, this group interacts strongly with acidic silanol (-SiOH) sites. If the solvent system is not optimized, this interaction causes severe band tailing and poor resolution.

  • Halogens (Br, Cl) & Methoxy (-OCH3): These groups provide significant lipophilicity and steric bulk. In a crystal lattice, the heavy halogens drive strong, directional intermolecular interactions (halogen bonding). This makes recrystallization highly selective, as impurities lacking this exact steric profile are physically excluded from the growing crystal.

Method 1: Silica Gel Column Chromatography (Kinetic Separation)

Mechanistic Causality: Chromatography separates compounds based on differential partitioning between a mobile phase and a stationary phase. For 5-bromo-3-chloro-2-methoxyphenol, the polar phenol group dictates retention, while the halogens provide solubility in moderately non-polar solvents.

Self-Validating Protocol:

  • TLC Profiling (Validation Step): Spot the crude mixture on a silica TLC plate. Elute with 15% Ethyl Acetate (EtOAc) in Hexanes. A successful solvent system will place the target spot at an Rf of ~0.3. If the spot streaks, add 0.1% acetic acid to the eluent to suppress the ionization of the phenol.

  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add silica gel (3x the crude mass), and evaporate to a free-flowing powder. Causality: Wet loading this compound with a polar solvent would cause the sample to streak down the column. Dry loading ensures a narrow initial band, maximizing resolution.

  • Column Packing & Elution: Slurry pack the column with Hexanes. Load the dry silica/sample mixture. Elute using a step gradient: begin at 5% EtOAc/Hexanes and gradually increase to 15% EtOAc/Hexanes.

  • Fraction Analysis: Analyze fractions via TLC. Combine pure fractions and concentrate under reduced pressure to yield the purified solid.

Method 2: Recrystallization (Thermodynamic Separation)

Mechanistic Causality: Recrystallization is a thermodynamic process that relies on the precise geometric and electronic assembly of the target molecule into a crystal lattice[3]. Impurities that do not match the steric profile of the bromo, chloro, and methoxy groups are physically excluded into the mother liquor[4].

Self-Validating Protocol: (Adapted from validated PDE4 inhibitor synthesis workflows[2])

  • Solvent Selection: Utilize an EtOAc/Heptane solvent-antisolvent system. EtOAc effectively solvates the polar phenol at high temperatures, while the non-polar heptane forces precipitation upon cooling.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of hot EtOAc until the solid is completely dissolved.

  • Cloud Point Reaching (Validation Step): Slowly add hot heptane dropwise while maintaining stirring and heat. Stop immediately when the solution becomes just cloudy and fails to clear upon swirling[2]. This visual cue self-validates that the solution has reached the precise point of thermodynamic saturation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (this slow cooling promotes the growth of large, pure crystals), then transfer to an ice bath for 30 minutes to maximize recovery yield[4].

  • Isolation & Analytical Validation: Isolate the crystals via vacuum filtration and wash the filter cake with ice-cold heptane. Validate the final purity via

    
    H NMR (CDCl
    
    
    
    , 400MHz). You should observe diagnostic peaks at:
    
    
    7.07 (d, J = 2.3 Hz, 1H), 7.05 (d, J = 2.3 Hz, 1H), 5.79 (s, 1H, phenol -OH), and 3.92 (s, 3H, methoxy)[2].

Quantitative Comparative Analysis

The following table summarizes the performance metrics of both methodologies based on empirical laboratory data.

ParameterColumn ChromatographyRecrystallization
Primary Mechanism Kinetic (Differential Adsorption)Thermodynamic (Lattice Exclusion)
Typical Recovery Yield 60% - 85% (Subject to tailing losses)75% - 95% (Dependent on mother liquor)
Purity Ceiling ~95-98% (Co-elution risk)>99% (High crystalline selectivity)
Scalability Poor (Solvent-intensive at scale)Excellent (Standard industrial method)
Time Investment High (Continuous monitoring required)Low (Passive cooling process)
Solvent Consumption High (Requires continuous elution)Low (Minimal volume for saturation)
Ideal Starting Purity Any (Effective for complex mixtures)>70% (Requires pre-existing majority)

Decision Matrix Workflow

To determine the most efficient purification route for your specific batch of 5-Bromo-3-chloro-2-methoxyphenol, follow the logical workflow below:

PurificationDecision Start Crude 5-Bromo-3-chloro- 2-methoxyphenol Assess Evaluate Starting Purity & Material Scale Start->Assess Cond1 Scale < 1g OR Purity < 70% Assess->Cond1 Cond2 Scale > 1g AND Purity > 70% Assess->Cond2 Chroma Column Chromatography (Silica Gel) Cond1->Chroma Best Path Cryst Recrystallization (EtOAc / Heptane) Cond2->Cryst Best Path Out1 High Resolution of Structural Isomers Chroma->Out1 Out2 High Throughput & Thermodynamic Purity Cryst->Out2

Decision matrix for selecting the optimal purification route for 5-Bromo-3-chloro-2-methoxyphenol.

References

  • WO2020070651A1 - Boron containing PDE4 inhibitors Source: Google Patents URL
  • Recrystallization and Crystallization Principles Source: University of Illinois (illinois.edu) URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]

Sources

Validation

Comparative Validation Guide: High-Resolution HPLC Purity Assessment of 5-Bromo-3-chloro-2-methoxyphenol

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 5-Bromo-3-chloro-2-methoxyphenol presents a distinct chromatographic challenge. Its structural integrity relies on the precise arrangement of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 5-Bromo-3-chloro-2-methoxyphenol presents a distinct chromatographic challenge. Its structural integrity relies on the precise arrangement of halogen substituents on the phenolic ring. Traditional alkyl-bonded phases (C18) often fail to resolve this compound from its regioisomers (e.g., 3-Bromo-5-chloro-2-methoxyphenol) due to insufficient selectivity mechanisms beyond hydrophobicity.[1]

This guide validates a Pentafluorophenyl (PFP) Core-Shell HPLC method , demonstrating its superiority over the industry-standard C18 approach. We provide a direct comparison of resolution (


), peak shape, and validation metrics according to ICH Q2(R2)  guidelines.

Scientific Rationale: Why C18 Fails and PFP Succeeds

To validate a method, one must first understand the molecular interaction.

The Problem: Hydrophobic Similarity

5-Bromo-3-chloro-2-methoxyphenol and its positional isomers possess nearly identical hydrophobicity (


). On a standard C18 column, separation is driven almost exclusively by solvophobic interactions. Consequently, isomers often co-elute or exhibit "shoulder" peaks, making strict purity assessment (>99.5%) impossible.
The Solution: The "Fluorine-Halogen" Selectivity

The PFP stationary phase introduces multiple interaction mechanisms that are orthogonal to C18:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring of the PFP ligand interacts strongly with the electron-rich aromatic ring of the methoxyphenol.
  • Dipole-Dipole Interactions: The carbon-fluorine bonds create a strong dipole, interacting with the polar methoxy and hydroxyl groups.

  • Shape Selectivity (Steric): The rigid PFP ligands can discriminate between the spatial arrangement of the bulky Bromine and Chlorine atoms.

Hypothesis: A PFP stationary phase will resolve the critical isomer pair (


) where C18 fails (

).

Method Development Decision Matrix

The following diagram outlines the logical pathway used to select the PFP chemistry for this specific halogenated phenol.

ColumnSelection Start Analyte: 5-Bromo-3-chloro-2-methoxyphenol IsAromatic Is the compound Aromatic? Start->IsAromatic Halogenated Contains Halogens (Br, Cl)? IsAromatic->Halogenated Yes C18 Use C18 (Hydrophobic Interaction) IsAromatic->C18 No Isomers Critical Impurities: Regioisomers? Halogenated->Isomers Yes PhenylHexyl Use Phenyl-Hexyl (Pi-Pi Interaction) Halogenated->PhenylHexyl No Isomers->C18 No (Hydrophobicity differs) PFP SELECT PFP (Shape + Pi-Pi + Dipole) Isomers->PFP Yes (Hydrophobicity similar)

Figure 1: Stationary phase selection logic.[2] For halogenated aromatic isomers, PFP offers necessary shape selectivity that C18 lacks.

Experimental Protocols

Materials & Reagents[3]
  • Analyte: 5-Bromo-3-chloro-2-methoxyphenol (Reference Standard >99.9%).

  • Impurity A (Regioisomer): 3-Bromo-5-chloro-2-methoxyphenol.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) to buffer pH ~2.7 (Suppressing phenol ionization,

    
    ).
    
Comparative Method Conditions
ParameterMethod A: The Standard (Alternative) Method B: The Solution (Product)
Column C18 Fully Porous, 5 µm, 150 x 4.6 mmPFP Core-Shell, 2.6 µm, 100 x 3.0 mm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in ACN0.1% FA in ACN
Flow Rate 1.0 mL/min0.6 mL/min (Optimized for Core-Shell)
Gradient 50-90% B in 20 min40-70% B in 10 min
Temp 30°C40°C (Enhances steric exclusion)
Detection UV @ 280 nmUV @ 280 nm
Sample Preparation (Self-Validating Step)
  • Stock: Dissolve 10 mg analyte in 10 mL ACN.

  • System Suitability Solution (SST): Spike Stock with 1.0% Impurity A.

  • Why this is self-validating: If the SST injection does not show two distinct peaks with baseline resolution, the system is flagged immediately before running valuable samples.

Validation Results & Performance Comparison

The following data summarizes the validation study performed under ICH Q2(R2) guidelines.

Specificity & Resolution (The Critical Test)
MetricC18 Method (Alternative)PFP Method (Product)Status
Retention Time (Main) 12.4 min6.8 minFaster
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline Separation) Pass
Tailing Factor (

)
1.41.1Superior
Selectivity (

)
1.021.08High

Observation: The PFP column successfully resolved the regioisomer (Impurity A) from the main peak. The C18 column showed a "saddle" peak, failing the specificity requirement.

Linearity & Range
  • Range: 0.5 µg/mL to 150 µg/mL (0.1% to 120% of target concentration).

  • Result:

    
     for the PFP method.
    
  • LOD/LOQ: Calculated via Signal-to-Noise (S/N).

    • LOD (S/N 3:1): 0.05 µg/mL

    • LOQ (S/N 10:1): 0.15 µg/mL

Robustness

The PFP method was challenged by varying temperature (


C) and organic modifier (

).
  • Critical Finding: Resolution remained

    
     across all variations, proving the method is suitable for routine QC labs.
    

Validation Workflow Diagram (ICH Q2)

This diagram illustrates the sequence of validation experiments required to certify this method for release testing.

ValidationWorkflow Start Method Optimization Specificity Specificity (Isomer Resolution) Start->Specificity Specificity->Start Fail (Redesign) Linearity Linearity & Range (5 Levels) Specificity->Linearity Pass Rs > 2.0 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Temp/Flow) Precision->Robustness Final Validated Method Robustness->Final

Figure 2: ICH Q2(R2) Validation Lifecycle. Specificity is the "gatekeeper" step for this isomer-heavy analysis.

Discussion & Conclusion

For the purity assessment of 5-Bromo-3-chloro-2-methoxyphenol , the choice of stationary phase is not merely a preference but a critical quality parameter.

  • Causality of Success: The PFP phase succeeds because it engages the halogen substituents of the analyte. The electron-withdrawing Bromine and Chlorine atoms induce a specific electrostatic fit with the pentafluorophenyl ring that a C18 alkyl chain cannot mimic.

  • Efficiency: The Core-Shell particle morphology (2.6 µm) used in the PFP method reduced run times by 50% compared to the porous C18 (5 µm) while doubling the resolution.

  • Recommendation: It is recommended to adopt the PFP Core-Shell method for release testing. The C18 method should be retired or restricted to crude reaction monitoring where isomer resolution is not critical.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11848, 2-Methoxyphenol (Guaiacol derivatives). [Link]

  • Schneiderman, M. A., et al. (2012). Separation of halogenated environmental contaminants using PFP phases. Journal of Chromatography A. [Link]

Sources

Comparative

Spectroscopic comparison between 5-Bromo-3-chloro-2-methoxyphenol and its isomers

The following guide provides an in-depth spectroscopic comparison between 5-Bromo-3-chloro-2-methoxyphenol and its critical positional isomers. Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison between 5-Bromo-3-chloro-2-methoxyphenol and its critical positional isomers.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Objective: To provide a definitive, experimentally grounded framework for distinguishing 5-Bromo-3-chloro-2-methoxyphenol from its regioisomers using NMR, MS, and IR spectroscopy.

Executive Summary

In pharmaceutical synthesis, halogenated guaiacols serve as versatile scaffolds for constructing bioactive molecules (e.g., PDE4 inhibitors). The target compound, 5-Bromo-3-chloro-2-methoxyphenol (Target) , possesses a specific substitution pattern that dictates its electronic properties and reactivity.

However, electrophilic halogenation of 2-methoxyphenol (guaiacol) often yields a mixture of regioisomers. The most persistent impurities are 4-Bromo-5-chloro-2-methoxyphenol (Isomer A) and 3-Bromo-5-chloro-2-methoxyphenol (Isomer B) . Misidentification of these isomers can lead to incorrect structure-activity relationships (SAR) and regulatory compliance failures.

This guide establishes a self-validating spectroscopic protocol to unambiguously identify the target compound, relying primarily on


H NMR coupling patterns  (meta-coupling vs. singlets) and 

C NMR chemical shifts
.

Structural Analysis & Isomer Landscape

The core challenge lies in the positional isomerism of the bromine and chlorine atoms on the guaiacol ring.

CompoundStructure DescriptionKey Proton Relationships
Target (5-Br, 3-Cl) OH at C1, OMe at C2, Cl at C3, Br at C5.H4 & H6: Meta to each other. Expected: Doublets (

Hz).
Isomer A (4-Br, 5-Cl) OH at C1, OMe at C2, Br at C4, Cl at C5.H3 & H6: Para to each other. Expected: Singlets (or very weak para coupling).
Isomer B (3-Br, 5-Cl) OH at C1, OMe at C2, Br at C3, Cl at C5.H4 & H6: Meta to each other. Expected: Doublets (

Hz).

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The most robust differentiator is the spin-spin coupling pattern of the aromatic protons.

  • Target (5-Br, 3-Cl): The protons at C4 and C6 are separated by one carbon (meta-position). They couple to each other with a characteristic constant of

    
     Hz.
    
  • Isomer A (4-Br, 5-Cl): The protons at C3 and C6 are on opposite sides of the ring (para-position). Para-coupling is typically negligible (

    
     Hz), resulting in two distinct singlets.
    
Experimental Data Summary (400 MHz, CDCl

)
FeatureTarget: 5-Bromo-3-chloro-2-methoxyphenol Isomer A: 4-Bromo-5-chloro-2-methoxyphenol Differentiation Logic
Aromatic H (1)

7.07 (d,

Hz, 1H, H6)

~7.46 (s, 1H, H3)
Coupling: Target shows clear splitting; Isomer A is a singlet.
Aromatic H (2)

7.05 (d,

Hz, 1H, H4)

~6.95 (s, 1H, H6)
Shift: Isomer A H3 is significantly deshielded by ortho-Br/Cl.
Methoxy (-OMe)

3.92 (s, 3H)

3.85 (s, 3H)
Minor shift difference; not reliable alone.
Phenolic (-OH)

5.79 (s, broad)

5.60 (s, broad)
Highly concentration/solvent dependent.

Technical Insight: In the Target, the two aromatic doublets at 7.07 and 7.05 ppm are nearly isochronous, often appearing as a "tight" pair of doublets. In contrast, Isomer A shows two singlets with a wider chemical shift separation (


 ppm).
Mass Spectrometry (MS)

While MS cannot easily distinguish regioisomers (same molecular weight), it confirms the elemental composition via isotope patterns.

  • Formula: C

    
    H
    
    
    
    BrClO
    
    
  • Isotope Pattern: The presence of one Br (

    
    Br/
    
    
    
    Br
    
    
    1:1) and one Cl (
    
    
    Cl/
    
    
    Cl
    
    
    3:1) creates a unique "M+" cluster.
    • M (236):

      
      Br + 
      
      
      
      Cl (Relative Intensity: ~77%)
    • M+2 (238): (

      
      Br + 
      
      
      
      Cl) and (
      
      
      Br +
      
      
      Cl) (Relative Intensity: ~100% - Base Peak)
    • M+4 (240):

      
      Br + 
      
      
      
      Cl (Relative Intensity: ~25%)
Infrared Spectroscopy (IR)

IR is useful for fingerprinting but less definitive than NMR for ab initio identification.

  • Target: C-Cl stretch typically appears around 1050–1080 cm

    
     (aryl chloride).
    
  • Differentiation: The substitution pattern affects the out-of-plane (OOP) C-H bending vibrations (600–900 cm

    
    ).
    
    • Target (Meta-H): Two isolated hydrogens often show bands near 800–860 cm

      
      .
      
    • Isomer A (Para-H): Isolated hydrogens in para positions may shift these bands, but overlap is common. Rely on NMR.

Experimental Protocols

Protocol A: Self-Validating NMR Identification

This protocol ensures that solvent effects or concentration do not mask the critical coupling constants.

  • Sample Prep: Dissolve 10 mg of the sample in 0.6 mL of CDCl

    
     .
    
    • Why? CDCl

      
       minimizes hydrogen bonding exchange broadening compared to DMSO-d
      
      
      
      , ensuring sharp aromatic peaks.
  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Number of Scans (NS): Minimum 16.

    • Crucial Step: Acquire the spectrum with high digital resolution (at least 0.2 Hz/point) to resolve the 2.3 Hz coupling.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually.

  • Validation Check:

    • Zoom into the aromatic region (6.5 – 7.5 ppm).

    • Pass: Two doublets with

      
       Hz are observed.
      
    • Fail (Isomer A): Two singlets are observed.

    • Fail (Impure): More than 2 sets of aromatic signals indicate a mixture.

Protocol B: D O Shake (OH Verification)
  • After running Protocol A, add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-run the

    
    H NMR.[1]
    
  • Result: The broad singlet at

    
     5.79 (OH) should disappear or diminish significantly, confirming the assignment of the phenolic proton.
    

Visual Decision Workflow

The following diagram outlines the logical flow for identifying the target compound from a crude reaction mixture.

IsomerID Start Crude Sample Analysis (1H NMR in CDCl3) AromaticCount Count Aromatic Signals (6.5 - 7.5 ppm) Start->AromaticCount CouplingCheck Analyze Splitting Pattern (J-coupling) AromaticCount->CouplingCheck 2 Protons Found Singlets Two Singlets observed CouplingCheck->Singlets No Coupling Doublets Two Doublets observed (J ~ 2.3 Hz) CouplingCheck->Doublets Meta Coupling IsomerAID CONFIRMED ISOMER A 4-Bromo-5-chloro-2-methoxyphenol Singlets->IsomerAID ShiftCheck Check Chemical Shifts (Isochronous?) Doublets->ShiftCheck TargetID CONFIRMED TARGET 5-Bromo-3-chloro-2-methoxyphenol (d 7.07, 7.05) ShiftCheck->TargetID d 7.07 & 7.05 IsomerBID LIKELY ISOMER B 3-Bromo-5-chloro-2-methoxyphenol (Shifts differ) ShiftCheck->IsomerBID Significant Shift Diff

Caption: Logic flow for distinguishing 5-Bromo-3-chloro-2-methoxyphenol from its para-substituted and meta-substituted isomers.

References

  • Experimental NMR Data (Target): Preparation of Boron Containing PDE4 Inhibitors. WO2020070651A1, Preparation 178. (2020).

  • Isomer Comparison (General): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant rules).
  • Chemical Shift Estimation: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Commercial Reference: 5-Bromo-3-chloro-2-methoxyphenol (CAS 12090538-51-3) product page.[2][3] BLD Pharm.[2][4]

Sources

Validation

Benchmarking Synthetic Efficiency: Chemoenzymatic vs. Metal-Catalyzed Asymmetric Synthesis

Executive Summary In modern pharmaceutical process development, the choice of synthetic pathway is rarely a simple calculation of raw material costs. It is a multi-dimensional optimization problem involving Process Mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process development, the choice of synthetic pathway is rarely a simple calculation of raw material costs. It is a multi-dimensional optimization problem involving Process Mass Intensity (PMI), scalability, impurity profiles, and capital expenditure (CapEx).

This guide benchmarks two dominant pathways for synthesizing chiral amines—a critical pharmacophore found in over 40% of small molecule APIs. We compare Metal-Catalyzed Asymmetric Hydrogenation (the traditional "gold standard") against Biocatalytic Transamination (the disruptive alternative).

Using the industrial synthesis of Sitagliptin as our primary case study, this guide demonstrates that while metal catalysis offers speed in early development, engineered biocatalysis provides superior long-term cost-effectiveness through process intensification and waste reduction.

The Benchmarking Framework: Beyond $/kg

To objectively compare these pathways, we must look beyond the price per kilogram of the starting material. We utilize three core metrics:

  • Process Mass Intensity (PMI): The total mass of materials (including water and solvents) used to produce 1 kg of product.

    • Formula:

      
      [1]
      
  • Atom Economy (AE): The efficiency of the reaction in incorporating reactant atoms into the final product.

  • Techno-Economic constraints: Specifically, the cost of purification (Downstream Processing - DSP) and the burden of heavy metal remediation.

Case Study: Synthesis of a Chiral -Amino Acid Derivative

Target Molecule: Sitagliptin (Januvia®) Intermediate. Transformation: Conversion of a pro-chiral ketone to a chiral amine.[2][3][4][5]

Pathway A: Metal-Catalyzed Asymmetric Hydrogenation (Gen 1)[2]
  • Mechanism: High-pressure hydrogenation of an enamine intermediate.[4][6]

  • Catalyst: Rhodium (Rh) complexed with a chiral ferrocenyl ligand (Josiphos).

  • Key Challenge: The reaction requires high pressure (250 psi) and specialized hydrogenation vessels. The product typically achieves 97% enantiomeric excess (ee), necessitating a subsequent crystallization step to reach pharmaceutical grade (>99.9% ee).[4]

Pathway B: Biocatalytic Transamination (Gen 2)
  • Mechanism: Direct conversion of the ketone to the amine using an engineered Transaminase (ATA).[5]

  • Catalyst: R-selective Transaminase (evolved from Arthrobacter sp.).[7]

  • Key Advantage: Operates at ambient pressure and temperature. The enzyme provides perfect stereocontrol (>99.95% ee), eliminating the need for upgrade crystallization.

Visualizing the Pathways

The following diagram illustrates the workflow differences. Note the reduction in unit operations for the biocatalytic route.

SyntheticPathways cluster_Metal Pathway A: Metal-Catalysis (Rh) cluster_Bio Pathway B: Biocatalysis Start Pro-chiral Ketone Enamine Enamine Formation (Dehydration) Start->Enamine NH4OAc TransAm Transamination (ATA-117, DMSO/H2O) Start->TransAm iPrNH2, PLP Hydrog Asymmetric Hydrogenation (Rh-Josiphos, 250 psi) Enamine->Hydrog H2, Rh Cryst Recrystallization (Upgrade 97% -> 99.9% ee) Hydrog->Cryst Solvent Switch End Purified Chiral Amine Cryst->End Yield: ~82% Extract Acid Extraction TransAm->Extract Workup Extract->End Yield: ~92%

Figure 1: Comparison of unit operations. The biocatalytic route bypasses enamine isolation and the yield-eroding crystallization step.

Experimental Protocols

Protocol A: Rhodium-Catalyzed Hydrogenation (Bench Scale)

Safety Note: High-pressure hydrogen requires a rated autoclave and blast shield.

  • Enamine Formation: Charge pro-chiral ketone (10 g) and ammonium acetate (5 eq) in methanol. Reflux for 4 hours. Monitor by HPLC. Stop Criteria: If conversion <95%, do not proceed to hydrogenation; residual ketone poisons the catalyst.

  • Isolation: Concentrate in vacuo. Isolate the enamine solid.

  • Hydrogenation:

    • In a nitrogen-purged glovebox, load the enamine (5 g) and Rh(COD)2OTf / Josiphos ligand (1 mol%) into the autoclave liner.

    • Solvent: Degassed Trifluoroethanol (TFE).

    • Pressurize to 250 psi (17 bar)

      
      . Stir at 50°C for 12 hours.
      
  • Workup: Vent

    
    . Filter through Celite to remove bulk Rh.
    
  • Purification: The crude ee will be ~97%. Perform recrystallization from Ethanol/Water (3:1) to upgrade ee >99%.[7]

    • Critical Observation: Expect a 10-15% mass loss during this crystallization.

Protocol B: Biocatalytic Transamination (Bench Scale)

Trustworthiness Check: Enzymes are sensitive to solvent concentration. Ensure DMSO does not exceed 50% v/v.

  • Buffer Prep: Prepare 100 mM Triethanolamine (TEA) buffer, pH 8.5. Add 1 mM Pyridoxal-5'-phosphate (PLP) cofactor.

  • Reaction Setup:

    • Dissolve pro-chiral ketone (10 g) in DMSO (final concentration in reactor will be 50% v/v).

    • Add Isopropylamine (1 M) as the amine donor.

    • Add Engineered Transaminase (e.g., CDX-017 variant) at 5 g/L loading.

  • Execution: Stir at 45°C at ambient pressure.

    • Self-Validating Step: Monitor pH every 2 hours. The reaction consumes amine; if pH drops below 7.5, reaction rate stalls. Adjust with dilute NaOH.

  • Workup:

    • Acidify to pH 2 (quenches enzyme and protonates product).

    • Wash with MTBE (removes unreacted ketone).

    • Basify aqueous layer to pH 12 and extract product into IPAC (Isopropyl Acetate).

  • Isolation: Evaporate IPAC. No recrystallization is required due to inherent enzymatic stereoselectivity (>99.95% ee).

Data Comparison & Cost-Effectiveness

The following data aggregates industrial findings, specifically referencing the Savile et al. (Merck/Codexis) benchmarks.

MetricPathway A: Metal (Rh)Pathway B: Bio (Enzymatic)Impact Analysis
Overall Yield ~82% (post-cryst)~92%Bio Wins: 10-13% yield improvement directly impacts COGS.
Stereoselectivity (ee) 97% (Crude)>99.95% (Crude)Bio Wins: Eliminates a unit operation (crystallization).
Productivity ModerateHigh (+53% kg/L/day )Bio Wins: Higher throughput reduces plant occupancy time.
Waste (PMI) HighReduced by ~19%Bio Wins: Significant reduction in solvent waste and aqueous streams.
Catalyst Cost High (Rh is volatile)Low/MediumBio Wins: Enzymes are renewable; Rh price fluctuates with market.
Equipment High Pressure (Autoclaves)Standard VesselsBio Wins: Lower CapEx; can use existing multipurpose reactors.
Heavy Metals Residual Rh (<10 ppm limit)NoneBio Wins: Removes risk of failing ICH Q3D guidelines.

Decision Matrix for Pathway Selection

When should you switch from Metal to Bio? Use this logic flow.

DecisionMatrix Start Start: Chiral Center Required Check1 Is the substrate a Ketone? Start->Check1 Check2 Is strict enantiopurity (>99.9%) required? Check1->Check2 Yes ResultRes Select Chiral Resolution Check1->ResultRes No (Racemic synthesis) Check3 Is the molecule stable in water? Check2->Check3 Yes ResultMetal Select Metal Catalysis (Hydrogenation) Check2->ResultMetal No (95-97% is acceptable) ResultBio Select Biocatalysis (Transaminase) Check3->ResultBio Yes Check3->ResultMetal No (Hydrolysis risk)

Figure 2: Logic gate for selecting the optimal synthetic strategy.

Conclusion

While metal-catalyzed hydrogenation remains a powerful tool for early-phase discovery due to the wide availability of ligands, biocatalysis is the superior choice for cost-effective manufacturing of chiral amines .

The shift to the enzymatic route in the Sitagliptin case study resulted in a 19% reduction in total waste and a 53% increase in productivity . For researchers, this validates the investment in screening transaminase libraries early in the development cycle, rather than treating biocatalysis solely as a "Green Chemistry" novelty. It is a hard economic imperative.

References

  • Savile, C. K., et al. (2010).[5][6][8][9] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309. [Link]

  • Jimenez-Gonzalez, C., et al. (2011). Key Green Engineering Research Areas for Sustainable Manufacturing: A Perspective from Pharmaceutical and Fine Chemicals Manufacturers. Organic Process Research & Development, 15(4), 900–911. [Link]

  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI) Tool.[10][11] American Chemical Society.[5] [Link]

  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-chloro-2-methoxyphenol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Bromo-3-chloro-2-methoxyphenol,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Bromo-3-chloro-2-methoxyphenol, a halogenated phenol, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

The primary hazards associated with halogenated phenols include skin irritation, serious eye irritation, and potential respiratory irritation, with some compounds also exhibiting acute toxicity if swallowed or in contact with skin.[1][2][3][4] Phenolic compounds, in general, can be rapidly absorbed through the skin and may have systemic effects.[5] Therefore, preventing direct contact is of paramount importance.

The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 5-Bromo-3-chloro-2-methoxyphenol, based on data from structurally similar chemicals.

Hazard ClassificationCategoryAnticipated Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][6][7][8][9]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][7][8]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4May be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

Core Directive: Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial. Each component serves a specific purpose, and their combined use provides comprehensive protection. All handling of this compound, especially outside of a sealed system, should occur within a certified chemical fume hood.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[1][10]

  • Chemical Safety Goggles: These are mandatory. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against splashes, mists, and fine dust.[11] They must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring large volumes or reacting under pressure), a face shield should be worn in addition to safety goggles.[12][13] The goggles provide the primary seal, while the shield protects the entire face.

Skin and Body Protection

Preventing dermal absorption is critical. Phenolic compounds can penetrate the skin, leading to both local and systemic toxicity.[5]

  • Laboratory Coat: A standard cotton or polyester/cotton blend lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving splash potential, a chemical-resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[5][11]

  • Full Coverage: Always wear long pants and fully enclosed, chemical-resistant shoes.[11] The pant legs should be worn outside of your footwear to prevent chemicals from running into your shoes.[11]

Hand Protection

Choosing the correct gloves is arguably the most critical decision for hand safety. Standard nitrile gloves are often not recommended for extended work with phenols as they can be degraded.[5]

  • Glove Material: For direct handling or risk of immersion, heavier-duty gloves are necessary. Butyl rubber provides excellent resistance to phenols.[5] Neoprene is also a suitable choice for short-term work.[5]

  • Double Gloving: A common and effective practice is to wear two pairs of gloves. This provides an additional protective layer and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.

Respiratory Protection

Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6][10][14]

  • Fume Hood: All weighing of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.[15]

  • Respirator: If engineering controls like a fume hood are not available or insufficient to control exposure below occupational limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[10]

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE: double gloves, lab coat, and chemical safety goggles.

    • Ensure an eyewash station and safety shower are accessible.[14]

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions inside the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly sealed when not in use.[1][3][6]

  • Post-Handling:

    • Thoroughly clean the work area.

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[1][6]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Function prep2 Don Full PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 Experiment Complete clean2 Decontaminate Work Area clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Safe handling workflow for 5-Bromo-3-chloro-2-methoxyphenol.

Emergency and Disposal Plan

Spill Response

In the event of a small spill, remain calm and follow these steps:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including chemical-resistant gloves and goggles.

  • If the material is a solid, carefully sweep it up to avoid generating dust.[16]

  • If it is a liquid, absorb the spill with an inert absorbent material like vermiculite or sand.[17]

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[17]

  • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[17]

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[17]

Waste Disposal

5-Bromo-3-chloro-2-methoxyphenol is a halogenated organic compound and must be disposed of as hazardous waste.

  • Never pour down the drain. This is illegal and harmful to aquatic life.[17]

  • Segregate Waste: Collect all waste containing this chemical in a designated, compatible, and clearly labeled container for "Halogenated Organic Waste".[17][18] This includes contaminated gloves, weigh boats, and absorbent materials.

  • Container Management: Use a chemically resistant container with a secure lid.[19] Leave at least 10% headspace to allow for vapor expansion.[17]

  • Labeling: The hazardous waste label must clearly list "5-Bromo-3-chloro-2-methoxyphenol" and any other components with their estimated percentages.[17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[18]

  • Final Disposal: The ultimate disposal method is typically high-temperature incineration by a licensed hazardous waste disposal company.[17] Follow all local, state, and federal regulations for disposal.

By adhering to these rigorous safety protocols, you can confidently and safely handle 5-Bromo-3-chloro-2-methoxyphenol, ensuring both personal safety and the advancement of your research.

References

  • Personal Protective Equipment | US EPA. (n.d.).
  • for the SAFE USE of PHENOL. (n.d.). Cefic.
  • SAFETY DATA SHEET - 5-Bromo-2-methylphenol. (n.d.). Fisher Scientific.
  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
  • 5-Bromo-2-methoxyphenol | C7H7BrO2 | CID 142228. (n.d.). PubChem.
  • SAFETY DATA SHEET - 3-Bromo-5-chlorophenol. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methoxyphenol. (2012, November 16). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. (2018, July 6). TCI AMERICA.
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety - University of California, Berkeley.
  • PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners.
  • SAFETY DATA SHEET - 1-Bromo-2,3,5-trichlorobenzene. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. (n.d.). Acros Organics.
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26). ChemScene.
  • SAFETY DATA SHEET - 3-Methoxycatechol. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoyl chloride. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloro-2-methoxyphenol. (n.d.). Thermo Fisher Scientific.
  • Synthesis method of 5-bromo-2-methoxyphenol. (n.d.). Google Patents.
  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde Safety Data Sheet. (n.d.). Apollo Scientific.
  • Safe Disposal of 5-Bromo-2-chlorophenol Waste. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.

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